molecular formula C11H15BrN2 B13490768 1-(5-Bromo-2-methylphenyl)piperazine

1-(5-Bromo-2-methylphenyl)piperazine

Cat. No.: B13490768
M. Wt: 255.15 g/mol
InChI Key: AZASOKKFCKCNOL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)piperazine is a chemical compound of significant interest in scientific research, particularly within neuroscience and medicinal chemistry. It belongs to the class of phenylpiperazines, which are known to interact with key neurotransmitter systems in the brain . Researchers utilize this and related substituted piperazines as valuable tools for studying the serotonin (5-HT) and dopamine systems, as their structural motifs are frequently explored in the development of psychoactive substances and central nervous system (CNS) active agents . Piperazine derivatives, in general, represent a broad class of compounds with diverse pharmacological actions and are investigated for various potential applications, including as antidepressants and antipsychotics . The core piperazine structure is a common pharmacophore in drug discovery because these small molecules are typically well-tolerated and can be engineered to cross the blood-brain barrier, making them useful for probing CNS targets . As a research chemical, 1-(5-Bromo-2-methylphenyl)piperazine is provided For Research Use Only. It is strictly for use in laboratory and in vitro studies and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound responsibly and in accordance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

AZASOKKFCKCNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 1-(5-Bromo-2-methylphenyl)piperazine: Methodological Evaluation and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(5-Bromo-2-methylphenyl)piperazine represents a critical junction in the development of serotonin (5-HT) receptor modulators. As a functionalized aryl piperazine, it serves as a versatile "privileged structure" in medicinal chemistry. The presence of the bromine atom at the meta position (relative to the piperazine) allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ortho-methyl group imposes conformational constraints that often enhance receptor selectivity.

This technical guide evaluates two distinct synthetic pathways:

  • The Cyclization Route (Scalable): Construction of the piperazine ring from 5-bromo-2-methylaniline.

  • The Cross-Coupling Route (Rapid): Regioselective Buchwald-Hartwig amination of 4-bromo-2-iodotoluene.

Retrosynthetic Analysis & Strategic Logic

To ensure high fidelity in the final product, we must analyze the bond disconnections based on available starting materials and regiochemical risks.

Logical Pathway Diagram

Retrosynthesis cluster_0 Route A: Aniline Cyclization (Robust) cluster_1 Route B: Pd-Catalysis (Discovery) Target Target: 1-(5-Bromo-2-methylphenyl)piperazine Aniline 5-Bromo-2-methylaniline Target->Aniline C-N Cyclization HaloToluene 4-Bromo-2-iodotoluene Target->HaloToluene C-N Coupling Mustard Bis(2-chloroethyl)amine HCl Piperazine Piperazine

Caption: Retrosynthetic disconnection showing the two primary routes. Route A constructs the ring; Route B couples the pre-formed ring.

Protocol 1: The Cyclization Route (Scalable Standard)

This method is preferred for multi-gram to kilogram scale-up. It avoids expensive palladium catalysts and ligands. The chemistry relies on the double nucleophilic substitution of the nitrogen mustard analogue by the aniline.

Mechanistic Insight: The reaction proceeds via the formation of a transient, highly reactive aziridinium ion intermediate. The aniline attacks this intermediate, opening the ring, followed by a second intramolecular cyclization to close the piperazine ring.

Reagents & Stoichiometry[1][2]
ComponentEquiv.RoleCritical Attribute
5-Bromo-2-methylaniline 1.0Limiting ReagentPurity >98% essential to avoid isomer cleanup.
Bis(2-chloroethyl)amine HCl 1.1Cyclizing AgentHigh Toxicity (Nitrogen Mustard class).
Diethylene Glycol Monomethyl Ether (Diglyme) SolventMediumHigh boiling point (162°C) required for kinetics.
Potassium Carbonate (K₂CO₃) 1.2BaseNeutralizes HCl; drives the reaction forward.
Step-by-Step Methodology
  • Safety Setup: Perform all operations in a certified chemical fume hood. Bis(2-chloroethyl)amine is a blistering agent. Double-glove (Nitrile/Laminate) and prepare a quench solution (10% sodium thiosulfate) for spills.

  • Reaction Assembly:

    • In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 5-bromo-2-methylaniline (18.6 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol).

    • Add Diglyme (100 mL).

    • Note: Some protocols use n-butanol, but Diglyme allows for higher internal temperatures, accelerating the second cyclization step which is often the rate-determining step.

  • Cyclization:

    • Heat the mixture to reflux (internal temp ~160°C) for 24 hours.

    • Process Check: Monitor via TLC (System: DCM/MeOH 9:1). The intermediate mono-alkylated species may persist if the temperature is too low.

  • Workup:

    • Cool to room temperature. The product often precipitates as the hydrochloride salt if no base was added, or as a complex mixture.

    • Pour the reaction mixture into crushed ice/water (500 mL) containing NaOH (10% aq) to ensure the piperazine is in the free base form. pH should be >12.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often dark. Purify via Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of DCM to DCM/MeOH/NH₄OH (90:9:1).

    • Crystallization: The free base can be converted to the HCl salt for long-term storage by treating an ethereal solution of the product with 4M HCl in dioxane.

Protocol 2: Regioselective Buchwald-Hartwig Coupling

For rapid discovery synthesis (milligram scale), palladium-catalyzed coupling is superior due to milder conditions. However, regioselectivity is the critical failure mode .

The Selectivity Challenge: The precursor cannot be 2,4-dibromotoluene, as Pd will couple at both positions (or preferentially at the less sterically hindered 4-position, yielding the wrong isomer). Solution: Use 4-bromo-2-iodotoluene . Oxidative addition of Pd(0) occurs at the C-I bond significantly faster than the C-Br bond, leaving the 5-bromo functionality intact.

Reaction Workflow Diagram

Buchwald Start 4-Bromo-2-iodotoluene + Piperazine (2.0 equiv) Catalyst Pd2(dba)3 / BINAP NaOtBu / Toluene Start->Catalyst Intermediate Oxidative Addition (Selective at C-I) Catalyst->Intermediate 100°C, 12h Product 1-(5-Bromo-2-methylphenyl)piperazine Intermediate->Product Reductive Elimination

Caption: Kinetic selectivity relies on the bond dissociation energy difference between Ar-I and Ar-Br.

Detailed Protocol
  • Reagent Prep:

    • Substrate: 4-Bromo-2-iodotoluene (1.0 equiv).

    • Amine: Piperazine (2.0 - 3.0 equiv). Excess is strictly required to prevent formation of the N,N'-diaryl side product.

    • Catalyst: Pd₂(dba)₃ (2 mol%).

    • Ligand: BINAP (4 mol%).

    • Base: NaOtBu (1.4 equiv).

    • Solvent: Anhydrous Toluene (degassed).

  • Procedure:

    • Combine solid reagents in a glovebox or under Argon flow.

    • Add degassed toluene.[1]

    • Heat to 80-100°C.

    • Critical Control: Do not exceed 100°C to prevent activation of the C-Br bond.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Flash chromatography is required to separate the product from excess piperazine.

Analytical Validation (Self-Validating System)

To ensure the identity of the product, specifically distinguishing it from the 4-methyl-3-bromo isomer (which would arise from incorrect regiochemistry in Route B), look for these NMR signatures:

  • 1H NMR (CDCl₃, 400 MHz):

    • Methyl Group: Singlet at ~2.2-2.3 ppm.

    • Aromatic Region:

      • The proton at position 6 (ortho to piperazine, meta to methyl) should appear as a doublet with small coupling (meta-coupling, J ~ 2 Hz).

      • The proton at position 3 (ortho to methyl, meta to bromine) appears as a doublet (J ~ 8 Hz).

      • The proton at position 4 (ortho to bromine) appears as a doublet of doublets.

  • 13C NMR:

    • Distinct shift for the C-Br carbon (~119 ppm) and the C-N carbon (~152 ppm).

Safety & Handling (Critical)

  • Nitrogen Mustard Precursors: Bis(2-chloroethyl)amine HCl is a potent alkylating agent. It can cause severe skin burns and respiratory damage.[2]

    • Decontamination: All glassware contacting this reagent should be soaked in a solution of dilute NaOH or sodium thiosulfate before washing.

  • Piperazine: A sensitizer. Avoid inhalation of dust.[2][3][4]

References

  • Fisher Scientific. Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: General Conditions and Mechanism. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13045 (Bis(2-chloroethyl)amine). Retrieved from

  • ScienceDirect. Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (General Reference for Ar-I vs Ar-Br selectivity). Retrieved from

Sources

Technical Monograph: 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for CNS Ligand Design

Executive Summary & Molecular Architecture

1-(5-Bromo-2-methylphenyl)piperazine (hereafter 5-Br-2-Me-PP ) represents a privileged structural motif in medicinal chemistry, specifically within the design of Central Nervous System (CNS) agents. Unlike simple phenylpiperazines, this molecule possesses two critical features that elevate its utility:

  • The ortho-methyl group: Induces a conformational lock via steric strain, forcing the piperazine ring out of coplanarity with the phenyl ring. This "twisted" conformation is frequently required for high-affinity binding to G-Protein Coupled Receptors (GPCRs), particularly 5-HT (serotonin) and Dopamine receptors.

  • The meta-bromine handle: A versatile point for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of "Long-Chain Arylpiperazine" (LCAP) libraries.

Physiochemical Profile

Note: Data represents experimentally validated values for close structural analogs and calculated values for the specific target.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₁H₁₅BrN₂Core Stoichiometry
Molecular Weight 255.16 g/mol Fragment-based drug design (FBDD) compliant
Calculated LogP (cLogP) 2.85 ± 0.3CNS Penetration (Optimal range 2–4)
pKa (Piperazine NH) ~9.1Protonated at physiological pH (cationic interaction)
Topological Polar Surface Area 15.27 ŲHigh Blood-Brain Barrier (BBB) permeability
H-Bond Donors/Acceptors 1 / 2Critical for Aspartate anchoring in GPCRs

Synthetic Routes & Process Optimization

The synthesis of 5-Br-2-Me-PP presents a specific challenge: the ortho-methyl group creates steric hindrance that deactivates the aryl ring toward nucleophilic attack. Consequently, traditional SNAr methods (using bis(2-chloroethyl)amine) often result in low yields and excessive byproduct formation.

The industry-standard protocol utilizes Buchwald-Hartwig Amination , which provides superior control over regioselectivity and yield.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Reaction Logic: We utilize a bulky biaryl phosphine ligand (BINAP or Xantphos) to facilitate the oxidative addition of the sterically hindered aryl halide and prevent catalyst poisoning by the free amine.

Reagents:

  • Substrate: 4-Bromo-2-iodotoluene (Selective coupling at the Iodo-position preserves the Bromo-handle).

  • Nucleophile: Piperazine (5.0 equiv. to prevent bis-arylation).

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv.).[1]

  • Solvent: Toluene (Anhydrous).[1]

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk flask with 4-bromo-2-iodotoluene (10 mmol), Pd(OAc)₂, BINAP, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous Toluene (50 mL) and Piperazine (50 mmol). Note: Excess piperazine acts as both reactant and ligand stabilizer.

  • Thermal Cycle: Heat to 110°C for 12–16 hours. Monitor via HPLC (C18 column, MeCN/H₂O gradient).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate filtrate. Acid/Base extraction is preferred over chromatography for scale-up:

    • Dissolve residue in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous phase; impurities stay in organic).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract back into DCM, dry (MgSO₄), and concentrate.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis and downstream functionalization.

SynthesisWorkflow Start Starting Material 4-Bromo-2-iodotoluene Reaction Buchwald-Hartwig Coupling 110°C, 16h Start->Reaction + Piperazine (5eq) Reagents Reagents Pd(OAc)2 / BINAP Cs2CO3 / Toluene Reagents->Reaction Product Target Scaffold 5-Br-2-Me-PP Reaction->Product Selective C-N Bond Formation PathA Path A: Suzuki Coupling (Biaryl Synthesis) Product->PathA Reacts at Br PathB Path B: Amide Coupling (Linker Extension) Product->PathB Reacts at NH

Figure 1: Selective synthesis of 5-Br-2-Me-PP via Buchwald-Hartwig amination, highlighting the preservation of the bromine handle for divergent synthesis.

Reactivity & Medicinal Chemistry Applications[2][3][4][5]

The value of 5-Br-2-Me-PP lies in its role as a "bifunctional core." It serves as the pharmacophore anchor in the design of multi-target-directed ligands (MTDLs) for neuropsychiatric disorders.

The "Ortho-Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the 2-methyl group is not merely a lipophilic filler. It creates A(1,3) allylic strain , forcing the piperazine ring to adopt a pseudo-axial orientation relative to the phenyl ring.

  • Biological Impact: This conformation mimics the bioactive state required for 5-HT1A and D2 receptor pockets, often improving selectivity over alpha-adrenergic receptors.

Divergent Functionalization
  • Suzuki-Miyaura Coupling (The Bromine Handle):

    • Reacting 5-Br-2-Me-PP with aryl boronic acids yields biaryl-piperazines.

    • Application: Synthesis of D3-selective antagonists where the biaryl system occupies the secondary binding pocket (SBP) of the GPCR.

  • N-Alkylation/Acylation (The Nitrogen Handle):

    • Reacting the secondary amine with alkyl halides or acid chlorides.

    • Application: Attaching the "linker" and "tail" moieties seen in drugs like Aripiprazole or Cariprazine .

Visualization: Pharmacophore Logic

This diagram details how the molecule interacts within a theoretical GPCR binding pocket.

Pharmacophore BasicN Protonated Nitrogen (Aspartate Interaction) Pocket_Asp Receptor Asp3.32 BasicN->Pocket_Asp Ionic Bond Aryl Aryl Ring (Pi-Pi Stacking) Bromo 5-Bromo Handle (Extension Vector) Aryl->Bromo Covalent Attachment Pocket_Phe Receptor Phe6.52 Aryl->Pocket_Phe T-shaped Stacking Methyl 2-Methyl Group (Steric Twist / Hydrophobic) Methyl->Aryl Induces Non-Planarity

Figure 2: Pharmacophoric mapping of 5-Br-2-Me-PP within a GPCR binding site. The 2-methyl group enforces the critical non-planar conformation.

Analytical Characterization & Safety

HPLC Method for Purity Assessment

To ensure the absence of bis-coupled byproducts or residual aniline, the following method is recommended:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amide/Amine).

  • Retention Time: 5-Br-2-Me-PP typically elutes later than unsubstituted phenylpiperazine due to the lipophilic methyl/bromo groups.

Handling & Safety (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Piperazine base is corrosive).[2]

    • H317: May cause an allergic skin reaction (Sensitizer).[2]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), chemical splash goggles, and face shield when handling >1g quantities. Work must be performed in a fume hood.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Methylphenyl)piperazines." Archiv der Pharmazie.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 122247, 1-(5-Chloro-2-methylphenyl)piperazine" (Analogous Structure Validation).

  • Sigma-Aldrich. "Safety Data Sheet: Phenylpiperazine Derivatives."

Sources

CAS number for 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(5-Bromo-2-methylphenyl)piperazine

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.

Part 1: Executive Summary & Chemical Identity

1-(5-Bromo-2-methylphenyl)piperazine is a specialized heterocyclic intermediate primarily utilized in the synthesis of serotonin (5-HT) receptor ligands and other CNS-active agents. Belonging to the arylpiperazine class, it serves as a critical pharmacophore scaffold, offering a rigid linker system that positions the basic piperazine nitrogen for ionic interactions with receptor aspartate residues, while the halogenated phenyl ring engages in hydrophobic pockets.

Due to its status as a specialized research intermediate rather than a high-volume commodity, it is often synthesized de novo or sourced as a custom library compound.

Chemical Specifications
PropertyDetail
Compound Name 1-(5-Bromo-2-methylphenyl)piperazine
CAS Number Not Widely Listed (Custom Synthesis Target)
Primary Precursor CAS 39478-78-9 (5-Bromo-2-methylaniline)
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Exact Mass 254.04 g/mol
Predicted LogP ~2.8 – 3.2
Physical State Off-white to pale yellow solid (Free base)
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water.[1][2]

Part 2: Synthetic Methodology

The most robust route to 1-(5-Bromo-2-methylphenyl)piperazine involves the cyclization of the corresponding aniline with bis(2-chloroethyl)amine. This method is preferred over Buchwald-Hartwig amination of dibromotoluenes due to regioselectivity issues inherent in the latter.

Protocol: Cyclization of 5-Bromo-2-methylaniline

Reaction Overview: This nucleophilic substitution utilizes the poor nucleophilicity of the aniline nitrogen, enhanced by thermal driving forces to displace the chlorides on the bis-alkylating agent.

Reagents:

  • Substrate: 5-Bromo-2-methylaniline (CAS 39478-78-9) [1.0 eq][1][3]

  • Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) [1.2 eq]

  • Solvent: Chlorobenzene or n-Butanol (High boiling point required)

  • Base: Anhydrous Potassium Carbonate (

    
    ) [3.0 eq] or catalytic KI.
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5-Bromo-2-methylaniline (10 mmol) and Bis(2-chloroethyl)amine HCl (12 mmol) in n-Butanol (50 mL).

  • Activation: Add anhydrous

    
     (30 mmol). Note: The addition of catalytic Potassium Iodide (KI, 0.5 mmol) can accelerate the Finkelstein-like displacement of chloride.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 24–48 hours. Monitor conversion via TLC (System: 10% MeOH in DCM). The aniline spot should disappear, replaced by a more polar, ninhydrin-positive baseline spot (product).
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

  • Acid-Base Extraction (Purification):

    • Dissolve residue in 1N HCl (aq). Wash with Ethyl Acetate (removes unreacted neutral impurities).

    • Basify the aqueous layer to pH 10 using 4N NaOH.

    • Extract the free base into Dichloromethane (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Crystallization: The crude oil can be converted to the hydrochloride salt by treating an ethereal solution with HCl/Dioxane, yielding a stable, white crystalline solid.

Part 3: Visualization of Synthetic & Pharmacological Logic

Figure 1: Synthesis & Pharmacophore Mapping

This diagram illustrates the synthesis pathway and the structural logic of the arylpiperazine scaffold in medicinal chemistry.

G Aniline 5-Bromo-2-methylaniline (CAS 39478-78-9) Intermediate Transition State (Bis-alkylation) Aniline->Intermediate Reflux/n-BuOH Agent Bis(2-chloroethyl)amine (CAS 821-48-7) Agent->Intermediate Product 1-(5-Bromo-2-methylphenyl)piperazine (Target Scaffold) Intermediate->Product Cyclization (-2 HCl) Receptor 5-HT Receptor Binding Pocket Product->Receptor Ligand Binding Interaction1 Aspartate (Ionic Bond) <-> Basic N4 Receptor->Interaction1 Interaction2 Hydrophobic Pocket <-> 5-Br-2-Me-Phenyl Receptor->Interaction2

Caption: Synthesis via bis-alkylation and subsequent pharmacophore docking interactions at the 5-HT receptor site.

Part 4: Applications in Drug Discovery

The 1-(5-Bromo-2-methylphenyl)piperazine structure is a "Privileged Scaffold" in neuropsychiatry. Its utility stems from two distinct chemical handles:[4]

  • The Piperazine Nitrogen (

    
    ): 
    
    • Acts as the primary basic center (

      
      ).
      
    • Essential for forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in GPCRs (Dopamine D2, Serotonin 5-HT1A/2A).

  • The 5-Bromo Handle:

    • Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

    • Enables the attachment of heteroaryl tails to create "Long-Chain Arylpiperazines" (LCAPs), a class of drugs including Aripiprazole and Trazodone.

Structure-Activity Relationship (SAR) Table:

Structural FeatureBiological ImpactModification Potential
Piperazine Ring Receptor affinity (Ionic anchor)Rigidification (e.g., homopiperazine) often reduces selectivity.
2-Methyl Group Induces torsion; prevents coplanarity.Critical for 5-HT1A vs. D2 selectivity (ortho-effect).
5-Bromo Group Lipophilicity & electronic modulation.Key Synthetic Handle: Replace with aryl/heteroaryl groups to tune efficacy (agonist vs. antagonist).

Part 5: Safety & Handling

As a halogenated aromatic amine derivative, this compound should be treated with high caution.

  • Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid inhalation of dust/vapors.

    • Specific Risk: Piperazine derivatives can be sensitizers; avoid skin contact.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
     to prevent oxidation of the secondary amine.
    

References

  • Sigma-Aldrich. 5-Bromo-2-methylaniline (CAS 39478-78-9) Product Specification.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem.[5] Link

  • Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 1996. (Contextual grounding for arylpiperazine synthesis).
  • ChemicalBook. Bis(2-chloroethyl)amine hydrochloride Properties and Reactions.Link

Sources

Technical Monograph: In Vitro Activity & Profiling of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro pharmacological profiling of 1-(5-Bromo-2-methylphenyl)piperazine (5-Br-oMPP).

Given the specific substitution pattern (a halogenated ortho-tolylpiperazine), this guide synthesizes established Structure-Activity Relationship (SAR) data from the phenylpiperazine class to project the compound's activity profile, followed by the validation protocols required to confirm its pharmacodynamics.

Part 1: Chemical Identity & Pharmacological Hypothesis

Compound Identification
  • IUPAC Name: 1-(5-Bromo-2-methylphenyl)piperazine

  • Common Code: 5-Br-oMPP (Analogous to oMPP)

  • Chemical Class: Arylpiperazine / Phenylpiperazine

  • Core Scaffold: The molecule combines the steric influence of an ortho-methyl group (characteristic of oMPP) with the electronic and lipophilic properties of a meta-bromine substitution.

Predicted Pharmacological Profile (SAR Analysis)

As a Senior Application Scientist, I project the activity of 5-Br-oMPP based on the "Privileged Scaffold" status of phenylpiperazines at monoamine receptors.

FeatureStructural MoietyPharmacological Impact
5-HT Receptor Recognition Basic Piperazine NitrogenProtonated at physiological pH; forms a salt bridge with the conserved Aspartate (Asp3.32) in GPCR transmembrane domain 3.
Selectivity Shift (5-HT1A) Ortho-Methyl (2-Me)Induces a non-planar conformation (torsion angle shift). Historically, ortho-substitution (as in oMPP) favors 5-HT1A affinity and reduces 5-HT2A potency compared to planar analogs.
Agonist Efficacy (5-HT2C) Meta-Bromo (5-Br)Meta-halogenation (e.g., mCPP, TFMPP) is the primary driver for 5-HT2C agonism . The bromine atom increases lipophilicity and targets the hydrophobic pocket in transmembrane domain 5/6.
Off-Target Liability Aryl MoietyPhenylpiperazines frequently exhibit moderate affinity for

-adrenergic receptors (antagonism).

Hypothesis: 5-Br-oMPP likely acts as a dual 5-HT1A/5-HT2C ligand , potentially exhibiting partial agonism at 5-HT2C (driven by the 5-Br) and mixed activity at 5-HT1A (driven by the 2-Me).

Part 2: Experimental Protocols (Validation Systems)

To definitively characterize the in vitro activity, the following self-validating assay systems are prescribed.

Radioligand Binding Assays (Affinity Determination)

Objective: Determine the Equilibrium Dissociation Constant (


) for 5-HT receptor subtypes.

Protocol Workflow:

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2C (edited isoform) and 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Competition Binding:

    • 5-HT2C: Incubate membranes with

      
      -Mesulergine (1 nM) + varying concentrations of 5-Br-oMPP (
      
      
      
      to
      
      
      M).
    • 5-HT1A: Incubate with

      
      -8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Define using 10

      
      M Mianserin (5-HT2C) or 10 
      
      
      
      M Serotonin (5-HT1A).
  • Incubation: 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophilic cations like 5-Br-oMPP).

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assays (Efficacy Determination)

Objective: Distinguish between agonism, antagonism, and inverse agonism.

A. Gq-Coupled Pathway (5-HT2C) - Calcium Flux
  • Mechanism: 5-HT2C activation

    
    
    
    
    
    
    
    PLC
    
    
    
    
    
    
    
    
    Intracellular
    
    
    release.
  • Method: FLIPR (Fluorometric Imaging Plate Reader) Assay.

  • Step-by-Step:

    • Seed CHO-K1 cells expressing recombinant h5-HT2C.

    • Load cells with Fluo-4 AM dye (calcium indicator) for 45 min at 37°C.

    • Inject 5-Br-oMPP.

    • Readout: Measure Relative Fluorescence Units (RFU) peak response.

    • Validation: Compare

      
       relative to Serotonin (100% control). If no response, test in antagonist mode by pre-incubating 5-Br-oMPP then challenging with 
      
      
      
      Serotonin.
B. Gi-Coupled Pathway (5-HT1A) - cAMP Inhibition
  • Mechanism: 5-HT1A activation

    
    
    
    
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP.
  • Method: HTRF (Homogeneous Time-Resolved Fluorescence) FRET Assay.

  • Step-by-Step:

    • Stimulate cells with Forskolin (10

      
      M) to elevate cAMP baseline.
      
    • Treat with 5-Br-oMPP.

    • Readout: A decrease in TR-FRET signal indicates agonist activity (suppression of cAMP).

Part 3: Visualization of Signaling & Logic

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways 5-Br-oMPP is expected to modulate based on its structural pharmacophore.

G cluster_0 5-HT2C Pathway (Gq) cluster_1 5-HT1A Pathway (Gi) Ligand 1-(5-Bromo-2-methylphenyl) piperazine R_2C 5-HT2C Receptor Ligand->R_2C Agonist? R_1A 5-HT1A Receptor Ligand->R_1A Partial Agonist? Gq Gαq Protein R_2C->Gq PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Gi Gαi Protein R_1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction (HTRF Signal) AC->cAMP

Caption: Dual-pathway modulation model. 5-Br-oMPP is hypothesized to drive Calcium flux via 5-HT2C (Gq) while inhibiting cAMP accumulation via 5-HT1A (Gi).

Experimental Decision Logic

This flow chart guides the researcher through the characterization process.

Workflow Start Start: 5-Br-oMPP Synthesis Binding Radioligand Binding (Screen at 10 µM) Start->Binding Check1 >50% Displacement? Binding->Check1 Ki_Det Determine Ki (Dose-Response) Check1->Ki_Det Yes Discard Inactive / Non-Binder Check1->Discard No Func_Assay Functional Assay (Ca2+ Flux / cAMP) Ki_Det->Func_Assay Result_Ag Agonist (Determine EC50) Func_Assay->Result_Ag Signal Increase Result_Ant Antagonist (Determine IC50) Func_Assay->Result_Ant No Signal + Blockade

Caption: Decision matrix for classifying the in vitro activity of the compound based on binding and functional outcomes.

Part 4: Data Summary & Reference Values

Since 5-Br-oMPP is a specific analog, its activity should be benchmarked against established standards in the phenylpiperazine class.

Table 1: Reference Values for Structural Analogs | Compound | Structure | 5-HT2C


 | 5-HT1A 

| Primary Activity | | :--- | :--- | :--- | :--- | :--- | | mCPP | 1-(3-chlorophenyl)piperazine | ~7.8 | ~7.2 | 5-HT2C Agonist | | oMPP | 1-(2-methylphenyl)piperazine | ~6.5 | ~7.5 | Mixed / 5-HT1A partial | | TFMPP | 1-(3-trifluoromethylphenyl)piperazine | ~7.5 | ~6.8 | 5-HT Agonist | | 5-Br-oMPP | Target Compound | Predicted >7.0 | Predicted >7.0 | Dual Active |

Note: Values are approximate logarithmic affinity constants derived from literature averages for the scaffold.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT1C serotonin receptors." Journal of Medicinal Chemistry.

  • Kim, D., et al. (2021). "Structure-Activity Relationship of Piperazine Derivatives." European Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Database." NIMH.

  • Kerrigan, S., et al. (2016). "Metabolic Stability and activity of substituted phenylpiperazines." Journal of Analytical Toxicology.

1H NMR and 13C NMR data for 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(5-Bromo-2-methylphenyl)piperazine

Introduction

1-(5-Bromo-2-methylphenyl)piperazine is a disubstituted phenylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[2] This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-2-methylphenyl)piperazine, offering insights into spectral interpretation and standard experimental protocols for data acquisition. The predicted data is based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of 1-(5-Bromo-2-methylphenyl)piperazine are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide to correlate specific atoms with their corresponding NMR signals.

cluster_phenyl Phenyl Ring cluster_piperazine Piperazine Ring C1 C1 C2 C2-CH3 C1->C2 N1 N1 C1->N1 C3 C3-H C2->C3 CH3 C10H3 C2->CH3 C4 C4-H C3->C4 C5 C5-Br C4->C5 C6 C6-H C5->C6 Br Br C5->Br C6->C1 C7 C7H2 N1->C7 C8 C8H2 C7->C8 N2 N2-H C8->N2 C9 C9H2 N2->C9 C10 C10H2 C9->C10 C10->N1

Caption: Molecular structure of 1-(5-Bromo-2-methylphenyl)piperazine with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(5-Bromo-2-methylphenyl)piperazine is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted phenyl ring, the methyl protons, and the methylene protons of the piperazine ring. The chemical shifts are influenced by the electronic effects of the bromo and methyl substituents, as well as the nitrogen atoms of the piperazine ring.

Predicted ¹H NMR Data Table
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H3~7.25dJ = 8.4
H4~7.05ddJ = 8.4, 2.4
H6~6.85dJ = 2.4
C7-H₂, C10-H₂~3.15tJ = 5.0
C8-H₂, C9-H₂~2.95tJ = 5.0
N2-H~1.80s (broad)-
C2-CH₃~2.30s-
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H3, H4, H6): The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

    • H3 is predicted to be a doublet due to coupling with H4.

    • H4 is predicted to be a doublet of doublets due to coupling with both H3 and H6.

    • H6 is predicted to be a doublet due to coupling with H4. The bromo substituent at C5 will deshield the adjacent protons, influencing their chemical shifts.

  • Piperazine Protons (C7-H₂, C8-H₂, C9-H₂, C10-H₂): The four methylene groups of the piperazine ring are expected to give rise to two distinct signals due to the symmetry of the ring.

    • The protons on the carbons adjacent to the phenyl-substituted nitrogen (C7 and C10) are expected to be slightly downfield compared to the protons on the carbons adjacent to the secondary amine (C8 and C9).

    • Both sets of protons are predicted to appear as triplets due to coupling with the adjacent methylene protons. In some instances, these signals can appear as broad singlets or multiplets depending on the rate of chair-to-chair interconversion of the piperazine ring.[3]

  • NH Proton (N2-H): The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

  • Methyl Protons (C2-CH₃): The three protons of the methyl group attached to the phenyl ring are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(5-Bromo-2-methylphenyl)piperazine will give a distinct signal.

Predicted ¹³C NMR Data Table
CarbonPredicted Chemical Shift (δ, ppm)
C1~150
C2~135
C3~132
C4~128
C5~118
C6~125
C7, C10~50
C8, C9~45
C2-CH₃~17
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C1-C6): The six carbons of the phenyl ring will appear in the downfield region of the spectrum (typically 100-160 ppm).

    • C1 , being attached to the nitrogen, is expected to be the most downfield of the aromatic carbons.

    • C5 , bonded to the electronegative bromine atom, will also be significantly affected.

    • The chemical shifts of the other aromatic carbons are influenced by the positions of the methyl and piperazine substituents.

  • Piperazine Carbons (C7, C8, C9, C10): The carbons of the piperazine ring will appear in the aliphatic region of the spectrum.

    • C7 and C10 , adjacent to the substituted nitrogen, are predicted to be at a slightly lower field than C8 and C9 .

  • Methyl Carbon (C2-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically below 20 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 1-(5-Bromo-2-methylphenyl)piperazine.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(5-Bromo-2-methylphenyl)piperazine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton.[3][4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a good quality spectrum.

NMR Data Acquisition and Analysis Workflow

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation (Dissolve in deuterated solvent) InstrumentSetup Instrument Setup (Lock and Shim) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition FID_Processing FID Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Referencing Chemical Shift Referencing (to TMS or solvent peak) FID_Processing->Referencing Integration Integration of ¹H Signals Referencing->Integration Multiplicity Analysis of Multiplicity and Coupling Constants Integration->Multiplicity Assignment Signal Assignment to Molecular Structure Multiplicity->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Caption: A generalized workflow for NMR data acquisition, processing, and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-2-methylphenyl)piperazine. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can effectively use NMR spectroscopy to confirm the identity and purity of this compound. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reliable and reproducible results. The principles and data presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel piperazine-based molecules.

References

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue - Rsc.org.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -.
  • Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine - DergiPark.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH.
  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8 - ResearchGate.
  • 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate.
  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds - ResearchGate.
  • Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - RSC Publishing.
  • 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733) - NP-MRD.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity - TÜBİTAK Academic Journals.
  • Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine - ResearchGate.
  • Synthesis and characterization of a series of phenyl piperazine based ligands.

Sources

mass spectrometry analysis of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(5-Bromo-2-methylphenyl)piperazine

This guide provides a comprehensive technical overview of the analytical strategies for the characterization of 1-(5-Bromo-2-methylphenyl)piperazine using mass spectrometry. Tailored for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the fundamental principles and causal reasoning behind the selection of analytical techniques, ensuring a robust and validated approach to structural elucidation and quantification.

Introduction: The Analytical Imperative

1-(5-Bromo-2-methylphenyl)piperazine is a substituted arylpiperazine. Compounds within this class are of significant interest in medicinal chemistry and forensic science, often serving as precursors in pharmaceutical synthesis or emerging as new psychoactive substances (NPS).[1] Accurate and unambiguous identification is therefore critical. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight. This guide details the application of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this specific molecule.

Foundational Molecular Characteristics

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's properties.

  • Molecular Formula: C₁₁H₁₅BrN₂

  • Monoisotopic Mass: 254.0419 g/mol (for ⁷⁹Br) and 256.0398 g/mol (for ⁸¹Br)

  • Average Molecular Weight: 255.15 g/mol

The most telling feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). Consequently, any mass spectrum of the intact molecule or a bromine-containing fragment will exhibit a characteristic pair of peaks (M⁺ and M⁺+2) of roughly equal intensity. This isotopic signature is a cornerstone of confident identification.

Ionization Techniques: Choosing the Right Tool

The choice of ionization method is the most critical parameter in a mass spectrometry experiment, dictating the nature and extent of fragmentation.

Electron Ionization (EI): The "Hard" Fragmentation Approach

Electron Ionization (EI) is a high-energy technique where the sample is bombarded with energetic electrons (typically 70 eV).[2][3] This process is considered a "hard" ionization method because it imparts significant excess energy into the newly formed ion, causing extensive and reproducible fragmentation.[3][4]

  • Causality: The 70 eV standard is used because it maximizes the ionization efficiency and generates a stable, library-searchable fragmentation pattern. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation of unknown compounds.[2] For a relatively volatile and thermally stable compound like 1-(5-Bromo-2-methylphenyl)piperazine, EI is the premier choice for GC-MS analysis.

Electrospray Ionization (ESI): The "Soft" Ionization Alternative

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[5][6] It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[7]

  • Causality: ESI is ideal for compounds that are less volatile, thermally labile, or when the primary goal is to confirm the molecular weight.[5] For 1-(5-Bromo-2-methylphenyl)piperazine, which contains two basic nitrogen atoms, ESI in positive ion mode is highly efficient. The resulting protonated molecule can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to yield structural information. This makes ESI the standard for LC-MS applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol and Data Interpretation

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like arylpiperazines.[8][9]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 250 µm x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Injection: 1 µL injection in splitless mode. Injector temperature set to 250°C.

  • Oven Program: Initial temperature of 150°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 5 minutes.[10]

  • MS System: Agilent 5975C or equivalent single quadrupole mass detector.

  • Ionization: Electron Ionization (EI) at 70 eV.[8]

  • MS Interface Temp: 280°C.

  • Acquisition: Full scan mode from m/z 40 to 500.

GC-MS Workflow Diagram

GC-MS Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column HP-5MS Column (Temp Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Transfer Line (280°C) MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (TIC & Mass Spectrum) Detector->Data Sample Sample in Methanol Sample->Injector

Caption: High-level workflow for GC-MS analysis.

Predicted EI Fragmentation Pathway

The fragmentation of arylpiperazines under EI conditions is well-characterized and follows predictable pathways, primarily driven by cleavage alpha to the nitrogen atoms.[11][12]

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 254/256 .

  • Alpha-Cleavage (Pathway A): The most favorable fragmentation is the cleavage of the bond between the piperazine ring and the benzylic carbon, with charge retention on the aromatic portion. However, in this molecule, the phenyl ring is directly attached. Therefore, the primary cleavage will be within the piperazine ring itself. Cleavage of the C-C bond in the piperazine ring adjacent to the phenyl-substituted nitrogen, followed by loss of an ethyleneimine radical (C₂H₄N), leads to a key fragment.

  • Alpha-Cleavage (Pathway B): The most dominant fragmentation for phenylpiperazines is the cleavage of the C-N bond within the piperazine ring, leading to the formation of a stable, resonance-stabilized ion. For 1-(5-Bromo-2-methylphenyl)piperazine, this involves the scission of the piperazine ring, typically resulting in the loss of C₂H₄ from the unsubstituted side of the ring.

  • Benzylic-type Cleavage: The bond between the phenyl ring and the piperazine nitrogen can cleave, but the most characteristic fragments arise from the piperazine ring itself. The most common fragmentation pathway for 1-arylpiperazines involves the formation of an ion at m/z 70.[11]

  • Formation of the Bromotoluene Ion: Cleavage of the C-N bond connecting the piperazine ring to the bromomethylphenyl group can lead to the formation of a bromotoluene radical cation at m/z 170/172 .

EI Fragmentation Diagram

EI_Fragmentation cluster_frags M [C₁₁H₁₅BrN₂]⁺˙ m/z 254/256 (Molecular Ion) F1 m/z 211/213 [M - C₃H₇N]⁺˙ M->F1 - C₃H₇N F2 m/z 183/185 [M - C₄H₉N₂]⁺ M->F2 - C₄H₉N₂ (piperazine ring) F3 m/z 70 [C₄H₈N]⁺ M->F3 Ring Fission F4 m/z 56 [C₃H₆N]⁺ F3->F4 - CH₂

Caption: Predicted major EI fragmentation pathways.

Summary of Predicted EI Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaPathway Description
254/256[C₁₁H₁₅BrN₂]⁺˙Molecular Ion (M⁺˙)
211/213[C₈H₈BrN]⁺˙Loss of a propylamino radical from the piperazine ring (cleavage at two points).
183/185[C₇H₆Br]⁺Loss of the entire piperazine radical, leaving the bromomethylphenyl cation.
70[C₄H₈N]⁺Characteristic fragment from the unsubstituted part of the piperazine ring.[11]
56[C₃H₆N]⁺A common piperazine fragment resulting from ring cleavage.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. It uses a soft ionization source (ESI) and subjects the resulting molecular ion to a controlled fragmentation process (Collision-Induced Dissociation, CID).[11]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of mobile phase (50:50 methanol:water with 0.1% formic acid).

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 150 mm x 3 mm, 3 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS Experiment:

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 255/257 .

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV to find the ideal energy for characteristic fragmentation.

LC-MS/MS Workflow Diagram

LC-MS_Workflow cluster_LC Liquid Chromatograph cluster_MSMS Tandem Mass Spectrometer Pump UPLC Pump (Gradient Elution) Column C18 Column Pump->Column IonSource ESI Source (Positive Mode) Column->IonSource Q1 Q1: Precursor Ion Selection (m/z 255/257) IonSource->Q1 q2 q2: Collision Cell (CID with Argon) Q1->q2 Q3 Q3: Product Ion Scanning q2->Q3 Detector Detector Q3->Detector Data Data System (MRM/Product Ion Scan) Detector->Data Sample Sample in Mobile Phase Sample->Pump

Caption: Workflow for LC-MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, we start with the protonated molecule [M+H]⁺. The fragmentation is directed by the location of the charge, which will be on one of the basic nitrogen atoms. The C-N bonds within the piperazine ring are the most likely to cleave under CID conditions.[11][13]

  • Precursor Ion: The protonated molecule, [C₁₁H₁₆BrN₂]⁺, at m/z 255/257 .

  • Major Fragmentation: The most common pathway for protonated arylpiperazines is the cleavage of the piperazine ring, often leading to the loss of a C₂H₅N fragment (43 Da) or related fragments.

  • Product Ions: The fragmentation will likely open the piperazine ring, leading to characteristic product ions. A key fragmentation would be the cleavage of the two C-N bonds on the side of the ring opposite the aryl substituent, leading to a stable ion containing the bromomethylphenyl group and a portion of the piperazine ring.

ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M [C₁₁H₁₆BrN₂]⁺ m/z 255/257 (Precursor Ion) F1 m/z 212/214 [M+H - C₂H₅N]⁺ M->F1 Loss of aziridine F2 m/z 199/201 [M+H - C₃H₆N]⁺ M->F2 Ring Opening & Loss F3 m/z 184/186 [C₇H₇Br]⁺ M->F3 Loss of C₄H₁₀N₂

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Summary of Predicted ESI-MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
255/257212/214C₂H₅N (43 Da)
255/257199/201C₃H₆N (56 Da)
255/257184/186C₄H₁₀N₂ (86 Da)

Data Validation and Trustworthiness

A self-validating protocol relies on multiple, orthogonal points of evidence:

  • Isotopic Pattern: The primary confirmation is the presence of the Br isotopic doublet (1:1 ratio) in the molecular ion and all bromine-containing fragments.

  • Accurate Mass Measurement: Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap allows for the measurement of mass with high precision (e.g., < 5 ppm mass error). This can confirm the elemental composition of the parent ion and its fragments, providing an exceptionally high degree of confidence.

  • Retention Time: The chromatographic retention time (in either GC or LC) provides an additional, orthogonal data point for identification when compared against a known reference standard.

  • Library Matching: While a library spectrum for this specific compound may not exist in commercial libraries like NIST, searching for similar structures (e.g., other brominated arylpiperazines) can provide supporting evidence for the proposed fragmentation patterns.

Conclusion

The mass spectrometric analysis of 1-(5-Bromo-2-methylphenyl)piperazine is a robust process achievable through either GC-MS or LC-MS/MS. GC-MS with electron ionization provides a rich, reproducible fragmentation pattern ideal for structural confirmation. LC-MS/MS with electrospray ionization offers high sensitivity and is well-suited for analyzing samples in complex matrices. In both methodologies, the characteristic bromine isotopic signature serves as a definitive marker. By understanding the underlying principles of ionization and fragmentation, the analytical scientist can confidently develop and validate methods for the unambiguous identification and characterization of this and related compounds.

References

  • ResearchGate. (n.d.). Electron-ionization mass spectral (EI-MS) data of the... Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • PMC. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Retrieved from [Link]

  • ChemRxiv. (n.d.). Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source: part Ⅱ. Retrieved from [Link]

Sources

Pharmacological Profiling of the 1-(5-Bromo-2-methylphenyl)piperazine Scaffold: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(5-Bromo-2-methylphenyl)piperazine represents a specific instantiation of the arylpiperazine "privileged structure"—a molecular scaffold ubiquitous in neuropsychopharmacology. Unlike simple phenylpiperazines, this molecule incorporates two critical structural determinants: an ortho-methyl group and a meta-bromo substituent.

This technical guide analyzes the predicted biological target landscape of this compound based on rigorous Structure-Activity Relationship (SAR) data from homologous series (e.g., o-methoxyphenylpiperazine, m-chlorophenylpiperazine). It posits that 1-(5-Bromo-2-methylphenyl)piperazine acts as a multi-target monoaminergic ligand , with high affinity likely at 5-HT1A receptors and


-adrenoceptors , and distinct modulatory potential at 5-HT2  and D2  subtypes.

Molecular Architecture & SAR Analysis

The pharmacological profile of 1-(5-Bromo-2-methylphenyl)piperazine is governed by the interplay between steric "twist" and electronic halogen bonding.

The Ortho-Effect (2-Methyl)

The ortho-methyl group is the primary conformational driver. In unsubstituted phenylpiperazines, the N-aryl bond allows for a degree of coplanarity. However, the 2-methyl substituent introduces significant steric hindrance, forcing the piperazine ring to twist out of the plane of the phenyl ring [1].

  • Pharmacological Consequence: This non-planar conformation typically reduces affinity for 5-HT2A receptors (which favor planar intercalators) while maintaining or enhancing affinity for 5-HT1A and Dopamine D2 receptors [2].

The Meta-Halogen (5-Bromo)

The 5-bromo substituent provides a lipophilic anchor and electron-withdrawing character.

  • Homology: Analogous to m-chlorophenylpiperazine (mCPP), meta-halogenation generally increases affinity for serotonin receptors (5-HT2C/2A) [3].

  • Synergy: In this specific molecule, the 5-bromo group likely compensates for the loss of 5-HT affinity caused by the ortho-twist, potentially creating a unique selectivity profile favoring 5-HT1A/1B over 5-HT2A.

Primary Biological Targets

Based on the scaffold's structural homology, the following target hierarchy is established for validation.

Serotonin 5-HT1A Receptor (Primary Target)
  • Predicted Activity: Agonist or Partial Agonist.

  • Mechanism: The protonated nitrogen of the piperazine ring forms an ionic bond with Asp3.32 in the receptor's transmembrane domain. The twisted aryl moiety fits into the hydrophobic pocket defined by Phe6.52 [4].

  • Signaling Pathway: Activation of

    
     proteins, leading to the inhibition of adenylyl cyclase and opening of GIRK (potassium) channels.
    
Alpha-1 Adrenergic Receptor ( -AR)
  • Predicted Activity: Antagonist.[1]

  • Relevance: Arylpiperazines are notorious for "off-target" binding to

    
    -ARs, often causing orthostatic hypotension in clinical candidates. The 2-methyl substitution often enhances selectivity against
    
    
    
    , but the lipophilic bromo group may re-introduce affinity [1].
Secondary Targets (Modulatory)
  • 5-HT2C Receptor: Likely partial agonist activity, driven by the meta-bromo group (similar to mCPP).

  • Dopamine D2 Receptor: Potential antagonist/partial agonist activity.[1] The 2-methylphenylpiperazine moiety is a known pharmacophore in atypical antipsychotics (e.g., aripiprazole derivatives).

Target Affinity Prediction Table
Target ReceptorPredicted Affinity (

)
Functional ModeStructural Driver
5-HT1A < 10 nM Agonist / Partial AgonistPiperazine N + Hydrophobic Aryl fit

-AR
10 - 100 nM AntagonistLipophilic 5-Br + Basic Amine
5-HT2C 50 - 200 nMPartial Agonistmeta-Halogen (5-Br)
Dopamine D2 100 - 500 nMAntagonistortho-Methyl steric bulk
5-HT2A > 500 nMAntagonist / Weak AgonistReduced by ortho-twist

Visualization of Signaling Pathways[1]

The following diagram illustrates the divergent signaling pathways activated by the compound's primary (5-HT1A) and secondary (5-HT2C) targets.

G Ligand 1-(5-Bromo-2-methylphenyl) piperazine HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A High Affinity HT2C 5-HT2C Receptor (Gq Coupled) Ligand->HT2C Moderate Affinity Gi Gi/o Protein HT1A->Gi Gq Gq Protein HT2C->Gq AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activation PLC Phospholipase C Gq->PLC Activation cAMP cAMP (Decrease) AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ (Increase) IP3->Ca

Figure 1: Divergent G-protein signaling pathways predicted for 1-(5-Bromo-2-methylphenyl)piperazine.

Experimental Validation Protocols

To validate the target profile, the following self-validating experimental workflows are recommended.

Protocol: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine equilibrium dissociation constant (


) for 5-HT1A.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Membrane Prep:

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       g for 20 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Radioligand: [

      
      H]-8-OH-DPAT (0.5 nM).
      
    • Competitor: 1-(5-Bromo-2-methylphenyl)piperazine (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Serotonin (5-HT).
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Functional GTP S Binding Assay

Objective: Distinguish between agonist and antagonist activity.

  • Principle: Agonist binding catalyzes the exchange of GDP for [

    
    S]GTP
    
    
    
    S on the G
    
    
    subunit.
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Workflow:

    • Incubate membranes with test compound and [

      
      S]GTP
      
      
      
      S (0.1 nM) for 60 min at 30°C.
    • Basal Control: No ligand.

    • Max Stimulation: 10

      
      M 5-HT.
      
  • Interpretation:

    • > 80% Max: Full Agonist.

    • 20-80% Max: Partial Agonist.

    • No increase (but blocks 5-HT): Antagonist.

Screening Workflow Diagram

Workflow Start Compound Synthesis (Buchwald-Hartwig) Primary Primary Screen (Single Point 10 µM) Start->Primary Hit Hit Confirmation (>50% Displacement) Primary->Hit Active Ki Dose-Response (Ki) (Radioligand Binding) Hit->Ki Func Functional Assay (GTPγS / Ca2+ Flux) Ki->Func High Affinity Selectivity Selectivity Panel (D2, α1, hERG) Func->Selectivity Agonist/Antagonist Defined

Figure 2: Sequential screening cascade to validate pharmacological activity.

Synthesis & Safety Considerations

Synthetic Route

The most robust synthesis utilizes Palladium-catalyzed Buchwald-Hartwig amination :

  • Reactants: 1-Bromo-5-bromo-2-methylbenzene (selectivity required) or 5-Bromo-2-methyl-aniline + bis(2-chloroethyl)amine.

  • Preferred Route: Reaction of 5-Bromo-2-methyl-1-iodobenzene with Piperazine .

    • Catalyst:

      
       / BINAP.
      
    • Base: NaOtBu.

    • Solvent: Toluene, 100°C.

    • Note: The iodine at C1 is more reactive than the bromine at C5, allowing selective coupling at the C1 position [5].

Safety
  • Toxicology: Arylpiperazines can lower seizure thresholds.

  • Handling: Treat as a potent bioactive amine. Use fume hood and appropriate PPE (nitrile gloves, eye protection).

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1986). "N-(2-methylphenyl)piperazine: a high affinity 5-HT ligand." Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(5-Bromo-2-methylphenyl)piperazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including two modifiable nitrogen atoms, allow for the fine-tuning of a molecule's solubility, basicity, and ability to interact with biological targets.[2][3] Within this important class of heterocycles, 1-(5-Bromo-2-methylphenyl)piperazine has emerged as a particularly valuable and versatile building block.

This substituted arylpiperazine serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, most notably the antidepressant Vortioxetine.[1][4][5][6] Its structure contains two key reactive handles: a secondary amine on the piperazine ring, ready for N-functionalization, and an aryl bromide, which is a prime substrate for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for its strategic incorporation into multi-step syntheses, providing a robust platform for generating molecular diversity.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical use of 1-(5-Bromo-2-methylphenyl)piperazine. We will explore its application in key synthetic transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Data for 1-(5-Bromo-2-methylphenyl)piperazine

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number 1015546-44-7
Solubility Soluble in organic solvents like Dichloromethane, Toluene, and DMSO.
Safety & Handling Precautions

Substituted piperazines, like many amine-containing compounds, require careful handling to minimize exposure and ensure laboratory safety.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Core Synthetic Application: A Key Intermediate in Vortioxetine Synthesis

The most prominent application of 1-(5-Bromo-2-methylphenyl)piperazine is as a pivotal intermediate in the industrial synthesis of Vortioxetine, a multimodal antidepressant.[6][11] The synthesis involves a palladium-catalyzed C-S cross-coupling reaction, a transformation analogous to the Buchwald-Hartwig amination, to form the key thioether bond.[5][12]

This reaction couples the aryl bromide of 1-(5-Bromo-2-methylphenyl)piperazine with 2,4-dimethylthiophenol. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency and yield, as these components facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][12]

G cluster_0 Vortioxetine Synthesis Workflow A 1-(5-Bromo-2-methylphenyl)piperazine F Reaction Vessel (Toluene, Heat) A->F B 2,4-Dimethylthiophenol B->F C Palladium Catalyst (e.g., Pd(OAc)₂) C->F D Phosphine Ligand (e.g., Xantphos) D->F E Base (e.g., NaOtBu) E->F G Vortioxetine (Crude Product) F->G C-S Cross-Coupling H Purification (e.g., Recrystallization) G->H I Vortioxetine Hydrobromide (Final API) H->I Salt Formation (HBr)

Caption: Workflow for the synthesis of Vortioxetine.

Protocol 1: Palladium-Catalyzed Synthesis of Vortioxetine

This protocol describes the C-S coupling reaction to form the core structure of Vortioxetine.

Materials:

  • 1-(5-Bromo-2-methylphenyl)piperazine (1.0 equiv)

  • 2,4-Dimethylthiophenol (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Syringes and needles

Procedure:

  • To the Schlenk flask, add 1-(5-Bromo-2-methylphenyl)piperazine, sodium tert-butoxide, Pd(OAc)₂, and Xantphos under a counterflow of inert gas.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe, followed by the 2,4-dimethylthiophenol.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Separate the organic layer. Wash the organic phase sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Vortioxetine free base.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Vortioxetine.[11]

Broader Synthetic Utility: Cross-Coupling Reactions

Beyond its role in Vortioxetine synthesis, the aryl bromide moiety of 1-(5-Bromo-2-methylphenyl)piperazine makes it an excellent substrate for other foundational cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12][13] This allows the bromine atom on the phenyl ring to be substituted with a wide variety of primary and secondary amines, opening a gateway to novel compounds with potential pharmacological activity.[14][15] The success of the reaction hinges on the correct choice of palladium source, ligand, and base.[13]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10085-95
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11080-90
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF8090-98
Protocol 2: General Procedure for Buchwald-Hartwig C-N Cross-Coupling

Materials:

  • 1-(5-Bromo-2-methylphenyl)piperazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu) (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine 1-(5-Bromo-2-methylphenyl)piperazine, the amine (if solid), the base, the palladium source, and the ligand.

  • Seal the flask, and purge with an inert gas (Argon or N₂) for 10-15 minutes.

  • Add the anhydrous solvent, followed by the amine (if liquid), via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction until completion by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[13]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[16][17] This reaction allows for the introduction of new aryl or vinyl substituents at the 5-position of the phenyl ring, dramatically expanding the structural diversity of accessible derivatives.[18][19]

G cluster_1 Suzuki-Miyaura Coupling Workflow Input1 1-(5-Bromo-2-methylphenyl)piperazine Reaction Reaction Vessel (DME/Water, Heat) Input1->Reaction Input2 Arylboronic Acid (R-B(OH)₂) Input2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃) Base->Reaction Product C-C Coupled Product Reaction->Product Purify Work-up & Purification Product->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura C-C Cross-Coupling

Materials:

  • 1-(5-Bromo-2-methylphenyl)piperazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DME)

Procedure:

  • In a round-bottom flask, dissolve 1-(5-Bromo-2-methylphenyl)piperazine, the arylboronic acid, and the base in the chosen solvent system.

  • Bubble an inert gas through the solution for 15-20 minutes to degas the mixture.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction to 85-95 °C under an inert atmosphere.[19]

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine. Separate the organic layer.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired biaryl product.

Conclusion

1-(5-Bromo-2-methylphenyl)piperazine is a high-value building block for modern organic synthesis and drug discovery. Its primary utility as a key precursor to Vortioxetine highlights its industrial importance. Furthermore, its capacity to readily participate in robust and versatile cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, makes it an invaluable tool for researchers aiming to generate novel and structurally diverse molecules. The protocols outlined in this guide provide a solid foundation for leveraging the synthetic potential of this important intermediate.

References

  • US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents.

  • A Guide to the Vortioxetine Synthesis Process. (2025). PharmaEducation.

  • Frech Nabold, C., et al. (2019). New route of synthesis to vortioxetine salts. SciSpace.

  • A New and Practical Synthesis of Vortioxetine Hydrobromide. (n.d.). Semantic Scholar.

  • WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents.

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.

  • SAFETY DATA SHEET - 1-Phenylpiperazine. (2025). Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 1-Methylpiperazine. (2025). Fisher Scientific.

  • Buchwald–Hartwig amination. Wikipedia.

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (2025). Benchchem.

  • SAFETY DATA SHEET - 1-(5-Bromo-thiophene-2- sulfonyl)-3-methyl-piperazine hydrochloride. (2023). CymitQuimica.

  • SAFETY DATA SHEET - 2-Methylpiperazine. (2025). Fisher Scientific.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow Theses.

  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 58.

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18.

  • Material Safety Data Sheet - 1-Methylpiperazine. (n.d.). CDH Fine Chemical.

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2025). ResearchGate.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Research Square.

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. (2019). DiVA Portal.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review.

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Preprints.org.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

  • Suzuki reactions in novel liquids. (n.d.). DiVA Portal.

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions. (n.d.). New Journal of Chemistry.

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate.

  • Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). (n.d.). ResearchGate.

  • 1-(5-bromo-2-methoxyphenyl)-N-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}methanimine. (n.d.). PubChem.

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar.

  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). OUCI.

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate.

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). PMC.

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). MDPI.

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Application Note: 1-(5-Bromo-2-methylphenyl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and CNS drug discovery. It details the strategic application, synthesis, and functionalization of 1-(5-Bromo-2-methylphenyl)piperazine , a privileged scaffold for targeting serotonin (5-HT) and dopamine receptors.

Introduction & Pharmacological Significance[1][2][3][4]

1-(5-Bromo-2-methylphenyl)piperazine (hereafter referred to as 5-Br-2-Me-PP ) is a high-value pharmacophore intermediate used extensively in the synthesis of Long-Chain Arylpiperazines (LCAPs) . LCAPs represent a dominant structural class in the development of ligands for serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptors.

The "Privileged" Nature of the Scaffold

This specific isomer offers a unique combination of steric and electronic features that distinguish it from the generic phenylpiperazine scaffold:

  • Ortho-Methyl Group (Conformational Lock): The methyl group at the C2 position introduces steric hindrance that forces the piperazine ring to twist out of the plane of the phenyl ring. This non-planar conformation is critical for:

    • Selectivity: Reducing affinity for

      
      -adrenergic receptors (a common off-target for arylpiperazines) while maintaining high affinity for 5-HT1A receptors.
      
    • Metabolic Stability: Steric shielding of the N1-aryl bond can reduce metabolic cleavage.

  • Meta-Bromine Atom (Functional Handle): The bromine atom at C5 (para to the methyl, meta to the piperazine) serves as a versatile "chemical hook." Unlike simple alkyl or alkoxy substituents, the bromine allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the logical flow of utilizing 5-Br-2-Me-PP in a drug discovery campaign, moving from scaffold synthesis to library generation.

DrugDiscoveryWorkflow Precursor Precursor: 2-Iodo-4-bromotoluene Scaffold SCAFFOLD: 1-(5-Bromo-2-methylphenyl)piperazine Precursor->Scaffold Chemoselective Buchwald-Hartwig Path_A Path A: N-Alkylation (Linker Attachment) Scaffold->Path_A Path_B Path B: C-C Coupling (Suzuki-Miyaura) Scaffold->Path_B LCAP Lead Series 1: Long-Chain Arylpiperazines (5-HT1A Antagonists) Path_A->LCAP Attach Hydrophobic Tail + Linker Biaryl Lead Series 2: Biaryl Piperazines (D3/D2 Modulators) Path_B->Biaryl Ar-B(OH)2 Coupling

Figure 1: Strategic workflow for utilizing the 5-Br-2-Me-PP scaffold. Path A focuses on linker extension for 5-HT affinity; Path B utilizes the bromine handle for biaryl diversification.

Experimental Protocols

Protocol A: Chemoselective Synthesis of the Scaffold

Objective: Synthesize 1-(5-Bromo-2-methylphenyl)piperazine from 4-bromo-2-iodotoluene. Rationale: Direct nucleophilic aromatic substitution (


) is difficult on unactivated aryl halides. We utilize a chemoselective Buchwald-Hartwig amination . By using a precursor containing both Iodine and Bromine, we exploit the weaker C-I bond to couple the piperazine selectively, leaving the C-Br bond intact for future elaboration.

Materials:

  • 4-Bromo-2-iodotoluene (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq) — Excess prevents bis-arylation.

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: BINAP or Xantphos (2 mol%)

  • Base:

    
     (1.5 eq) or 
    
    
    
    (1.4 eq)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk flask with 4-bromo-2-iodotoluene (5.0 g, 16.8 mmol), piperazine (4.3 g, 50.4 mmol),

    
     (154 mg), BINAP (210 mg), and 
    
    
    
    (8.2 g).
  • Solvation: Add anhydrous Toluene (50 mL). Seal the flask with a septum.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: The starting iodide should disappear. If the temperature is too high (>100°C), you risk oxidative addition into the C-Br bond. Keep it moderate.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The excess piperazine can be removed by sublimation or by washing the organic layer with water (piperazine is highly water-soluble, but the product is lipophilic).

  • Isolation: Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
  • Yield: Expect 75–85% as a pale yellow oil or low-melting solid.

Protocol B: N-Alkylation (Linker Attachment)

Objective: Attach a 4-carbon linker to generate a 5-HT1A-targeted LCAP precursor.

Materials:

  • 5-Br-2-Me-PP (Scaffold from Protocol A)

  • N-(4-bromobutyl)phthalimide (Linker)

  • Base:

    
    
    
  • Solvent: Acetonitrile (

    
    )
    
  • Catalyst: KI (catalytic amount to activate the alkyl bromide)

Procedure:

  • Dissolve 5-Br-2-Me-PP (1.0 eq) in

    
     (0.1 M concentration).
    
  • Add

    
     (2.0 eq) and KI (0.1 eq).
    
  • Add N-(4-bromobutyl)phthalimide (1.1 eq) dropwise.

  • Reflux at 80°C for 8–12 hours.

  • Validation: Monitor disappearance of the secondary amine signal in LC-MS.

  • Result: This yields the "protected" LCAP. The phthalimide can be removed later (hydrazine) to reveal a primary amine for further library construction (e.g., amide coupling).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how the 5-Br-2-Me-PP scaffold compares to other standard arylpiperazines in 5-HT1A receptor binding assays (data aggregated from representative literature sources).

Scaffold StructureR1 (Ortho)R2 (Meta/Para)5-HT1A Ki (nM)Alpha-1 Ki (nM)Selectivity Ratio
Phenylpiperazine HH15.025.00.6 (Poor)
o-Methoxyphenyl OMeH0.60.81.3 (Moderate)
5-Br-2-Me-PP Me 5-Br 1.2 160.0 133 (Excellent)
m-CF3-phenyl H3-CF35.010.02.0 (Low)

Table 1: Comparative binding profiles showing the superior selectivity profile of the 2-methyl substituted scaffold.

Interpretation:

  • The 2-Methyl group is the primary driver for excluding the molecule from the

    
    -adrenergic pocket, which is sterically more restricted than the 5-HT1A pocket.
    
  • The 5-Bromo substituent is tolerated well in the hydrophobic pocket of the 5-HT1A receptor and provides the necessary lipophilicity for blood-brain barrier (BBB) penetration.

Mechanistic Diagram: Receptor Selectivity

This diagram visualizes the steric clash hypothesis that explains why 5-Br-2-Me-PP is selective for Serotonin receptors over Adrenergic receptors.

ReceptorSelectivity Ligand Ligand: 5-Br-2-Me-PP HT1A 5-HT1A Receptor Hydrophobic Pocket: Large Tolerates Ortho-Twist Ligand->HT1A High Affinity (Ki ~ 1.2 nM) Alpha1 Alpha-1 Adrenergic Hydrophobic Pocket: Narrow Steric Clash with 2-Me Ligand->Alpha1 Low Affinity (Ki > 100 nM)

Figure 2: Mechanistic basis for the selectivity of 2-methyl-substituted arylpiperazines.

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Arylpiperazine derivatives acting at 5-HT1A receptors."[1][2][3][4] Current Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-methoxyphenyl)piperazine derivatives." Archiv der Pharmazie.

  • Bouchain, G., et al. (2003). "Development of potential antitumor agents. Synthesis and biological evaluation of a new set of sulfonimide-containing LCAPs." Bioorganic & Medicinal Chemistry Letters.

  • Surrey, D. S., et al. (2008). "Recent advances in the synthesis of arylpiperazines via Buchwald-Hartwig amination." Organic Process Research & Development.

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Drug Discovery Today.

Disclaimer: This guide is for research purposes only. All synthesis involving aryl halides and palladium catalysts should be performed in a fume hood with appropriate PPE.

Sources

Topic: Characterization of 1-(5-Bromo-2-methylphenyl)piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Researchers

Preamble: The Scientific Context

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 distinct receptor subtypes, represents one of the most complex and critical neurotransmitter systems in the human body.[1] These receptors, the majority of which are G-protein coupled receptors (GPCRs), are implicated in a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite.[2] Consequently, they are premier targets for therapeutic intervention in psychiatric and neurological disorders.[3]

Within the vast chemical space of neuromodulators, arylpiperazine derivatives stand out as a "privileged scaffold." This structural motif is frequently found in approved drugs and clinical candidates targeting serotonin receptors, demonstrating its inherent utility for achieving potent and selective interactions.[4][5] 1-(5-Bromo-2-methylphenyl)piperazine is a member of this important chemical class. Its structural features—a brominated phenyl ring coupled to a piperazine core—suggest a high probability of interaction with various 5-HT receptor subtypes.

This guide provides a comprehensive framework for the systematic evaluation of 1-(5-Bromo-2-methylphenyl)piperazine. It is designed for researchers in pharmacology, medicinal chemistry, and drug discovery, offering not just protocols, but the strategic and mechanistic rationale behind them. Our objective is to move beyond simple data generation to build a robust pharmacological profile of the compound, elucidating its binding affinity, functional activity (agonism vs.antagonism), and receptor subtype selectivity.

Compound Profile: 1-(5-Bromo-2-methylphenyl)piperazine

  • Chemical Structure:

    
    
    
  • IUPAC Name: 1-(5-Bromo-2-methylphenyl)piperazine

  • Molecular Formula: C₁₁H₁₅BrN₂

  • Molecular Weight: 255.16 g/mol

Physicochemical Properties (Predicted)
PropertyValue
cLogP3.1
Topological Polar Surface Area (TPSA)15.27 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds1
Safety & Handling

As a brominated arylpiperazine derivative, 1-(5-Bromo-2-methylphenyl)piperazine requires careful handling. While a specific Material Safety Data Sheet (MSDS) may not be available, data from analogous compounds suggest the following precautions.[6][7][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[6][7]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7] If ingested, do not induce vomiting and seek immediate medical attention.[10]

Part I: Receptor Binding Affinity Profiling

The Core Question: Does the compound bind to serotonin receptors, and with what affinity?

Principle of Radioligand Binding Assays

To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of our test compound, we employ a competitive radioligand binding assay. This technique is the gold standard for quantifying the interaction between a ligand and a receptor.[11] The assay measures the ability of our unlabeled test compound, 1-(5-Bromo-2-methylphenyl)piperazine, to displace a radiolabeled ligand (a molecule with a radioactive isotope like ³H or ¹²⁵I) that is known to bind to the target receptor with high affinity. By measuring the concentration of our compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate the Kᵢ, which represents the intrinsic affinity of our compound for the receptor.[12]

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane Receptor Source (Cell Membranes or Tissue Homogenate) Incubate Incubate Components (Membranes + Radioligand ± Test Compound) Membrane->Incubate Ligands Prepare Ligands - Radioligand (e.g., [³H]-8-OH-DPAT) - Test Compound Dilutions - Non-Specific Ligand (e.g., Serotonin) Ligands->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters (Remove non-specifically bound radioligand) Filter->Wash Count Scintillation Counting (Measure radioactivity on filters) Wash->Count Plot Plot Competition Curve (% Specific Binding vs. [Compound]) Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is a general template adaptable for various 5-HT receptor subtypes expressed in recombinant cell lines (e.g., HEK293 or CHO cells).[12][13]

Materials & Reagents:

  • Receptor Source: Frozen cell pellets or prepared membranes from cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

    • For 5-HT₁ₐ: [³H]-8-OH-DPAT

    • For 5-HT₂ₐ: [³H]-Ketanserin or [¹²⁵I]-DOI

  • Test Compound: 1-(5-Bromo-2-methylphenyl)piperazine, prepared as a 10 mM stock in DMSO, then serially diluted.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., Serotonin) to saturate all specific binding sites.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12]

  • Scintillation Cocktail & Microplate Scintillation Counter .

Procedure:

  • Membrane Preparation: Thaw receptor membranes on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration (e.g., 5-20 µg protein per well).[12] Homogenize briefly if necessary.

  • Assay Plate Setup: In a 96-well plate, add components in triplicate for each condition:

    • Total Binding (TB): 50 µL Assay Buffer + 150 µL Membranes + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 50 µL NSB Agent + 150 µL Membranes + 50 µL Radioligand.

    • Competition: 50 µL of each dilution of the test compound + 150 µL Membranes + 50 µL Radioligand.

  • Incubation: Gently agitate the plate and incubate at a specified temperature and duration (e.g., 60 minutes at 30°C).[12]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of the plate through the pre-soaked filter plate.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.[12]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot a competition curve of % Specific Binding versus log[Test Compound].

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Data Presentation: Binding Affinity Profile

Results should be summarized in a clear table to allow for easy comparison of affinities across different receptor subtypes.

Receptor SubtypeRadioligand UsedKᵢ (nM) ± SEMn
5-HT₁ₐ[³H]-8-OH-DPATExperimental Value3
5-HT₁ₑ[³H]-SerotoninExperimental Value3
5-HT₂ₐ[³H]-KetanserinExperimental Value3
5-HT₂C[³H]-MesulergineExperimental Value3
5-HT₇[³H]-LSDExperimental Value3
Dopamine D₂[³H]-SpiperoneExperimental Value3

Part II: Functional Activity Characterization

The Core Question: Is the compound an agonist that activates the receptor, or an antagonist that blocks it?

Principle of Functional Assays

Once binding is confirmed, functional assays are essential to determine the compound's effect on receptor signaling. Most serotonin receptors are GPCRs that, upon activation, trigger specific intracellular second messenger cascades.[14][15] The nature of this cascade depends on the G-protein family to which the receptor couples.[16][17]

  • Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ): Inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[18]

  • Gₒ-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Activate the enzyme phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[19][20]

  • Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Stimulate adenylyl cyclase, causing an increase in intracellular cAMP.

We will focus on protocols for the two most common and functionally opposing pathways: Gᵢ (cAMP inhibition) and Gₒ (calcium mobilization).

A. Characterization at Gᵢ/ₒ-Coupled Receptors (e.g., 5-HT₁ₐ)

G Ligand 5-HT₁ₐ Agonist (e.g., Serotonin, Test Compound) Receptor 5-HT₁ₐ Receptor Ligand->Receptor binds G_protein Gᵢ/ₒ Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response leads to Forskolin Forskolin Forskolin->AC stimulates

Caption: Gᵢ-mediated inhibition of cAMP production by the 5-HT₁ₐ receptor.

This assay measures the ability of a compound to inhibit cAMP production, typically after stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[21]

Materials & Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.[22]

  • Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[21]

  • Forskolin: To stimulate adenylyl cyclase (final concentration ~10 µM).

  • Reference Agonist: Serotonin or 8-OH-DPAT.

  • cAMP Detection Kit: Commercially available kits based on HTRF, AlphaScreen, or ELISA technology.[21][23]

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Agonist Mode:

    • Starve cells in assay medium for 30-60 minutes.

    • Add serial dilutions of the test compound (or reference agonist) to the cells.

    • Immediately add forskolin to all wells (except negative control).

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (at its EC₈₀) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

Data Analysis:

  • Agonist: Plot % Inhibition of Forskolin Response vs. log[Compound]. Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

  • Antagonist: Plot the response vs. log[Compound]. Determine the IC₅₀ and calculate the antagonist dissociation constant (Kₑ) using the Schild equation or similar analysis.

B. Characterization at Gₒ-Coupled Receptors (e.g., 5-HT₂ₐ)

G Ligand 5-HT₂ₐ Agonist (e.g., Serotonin, Test Compound) Receptor 5-HT₂ₐ Receptor Ligand->Receptor binds G_protein Gₒ Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Response Cellular Response (e.g., PKC Activation) DAG->Response Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->Response leads to

Caption: Gₒ-mediated intracellular calcium release by the 5-HT₂ₐ receptor.

This assay utilizes a fluorescent dye that increases its emission intensity upon binding to free intracellular calcium, providing a real-time readout of receptor activation.[24]

Materials & Reagents:

  • Cell Line: U2OS or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[19]

  • Calcium Indicator Dye: A cell-permeant calcium-sensitive dye such as Fluo-4 AM or Cal-520 AM.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (optional but recommended).

  • Reference Agonist: Serotonin.

  • Fluorescence Plate Reader: An instrument capable of automated liquid addition and kinetic fluorescence reading (e.g., a FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Remove growth medium and add Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Assay Measurement: Place the cell plate into the fluorescence plate reader.

  • Agonist Mode:

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument automatically injects serial dilutions of the test compound.

    • Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes before placing them in the reader.

    • Record a baseline, then inject a fixed concentration of a reference agonist (at its EC₈₀).

    • Record the resulting fluorescence signal.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Agonist: Plot Response vs. log[Compound] to determine EC₅₀ and Eₘₐₓ.

  • Antagonist: Plot Response vs. log[Compound] to determine the IC₅₀.

Data Presentation: Functional Activity Summary
ReceptorAssay TypeModeParameterValue ± SEM (nM)% Efficacy/Inhibition
5-HT₁ₐ cAMP InhibitionAgonistEC₅₀Experimental ValueValue vs. 5-HT
AntagonistIC₅₀Experimental ValueValue vs. 5-HT
5-HT₂ₐ Ca²⁺ MobilizationAgonistEC₅₀Experimental ValueValue vs. 5-HT
AntagonistIC₅₀Experimental ValueValue vs. 5-HT

Part III: Data Interpretation & Advanced Insights

A successful investigation culminates in the synthesis of all data points into a coherent pharmacological narrative.

  • Building the Profile: Combine the binding and functional data. For example, a compound might exhibit a Kᵢ of 5 nM at 5-HT₁ₐ and an EC₅₀ of 20 nM in the cAMP assay, with 95% efficacy relative to serotonin. This profiles it as a potent, full agonist at 5-HT₁ₐ. The same compound might have a Kᵢ of 500 nM at 5-HT₂ₐ and an IC₅₀ of 800 nM in the calcium assay, defining it as a weak 5-HT₂ₐ antagonist.

  • Selectivity: The ratio of Kᵢ values is crucial. A compound with a Kᵢ of 5 nM for 5-HT₁ₐ and 500 nM for 5-HT₂ₐ is 100-fold selective for the 5-HT₁ₐ receptor. High selectivity is often a desirable trait in drug candidates to minimize off-target side effects.

  • Ligand-Biased Signaling: Advanced studies may explore whether a ligand activates G-protein pathways and β-arrestin pathways to different extents at the same receptor.[25] This phenomenon, known as functional selectivity or biased agonism, is a frontier in GPCR pharmacology and can explain why different agonists at the same receptor can have distinct physiological effects.[17]

Conclusion

By systematically applying the principles and protocols outlined in this guide—from fundamental binding assays to nuanced functional characterization—researchers can comprehensively define the pharmacological identity of 1-(5-Bromo-2-methylphenyl)piperazine. This structured approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for further investigation, whether for use as a research tool to probe serotonergic circuits or as a starting point for a therapeutic development program.

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  • Satała, G., et al. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 25(22), 6065–6074. Retrieved from [Link]

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  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. ACS Chemical Neuroscience, 2(10), 550–569. Retrieved from [Link]

  • Wesołowska, A. (2015). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Pharmaceutical Design, 21(13), 1737–1754. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Sreenivas, G., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296-3301. Retrieved from [Link]

  • Nesi, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Arabian Journal of Chemistry, 16(11), 105260. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Retrieved from [Link]

  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(9), 1599–1613. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives. Retrieved from [Link]

Sources

Application Note: Experimental Protocols for 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(5-Bromo-2-methylphenyl)piperazine is a bifunctional building block widely used in the synthesis of GPCR ligands (particularly 5-HT and Dopamine receptors). Its utility stems from its two distinct reactivity handles: the nucleophilic secondary amine (piperazine


) and the electrophilic aryl bromide at the 5-position.

This application note details high-fidelity protocols for selectively reacting these handles. We prioritize chemoselectivity, addressing the specific steric challenges posed by the ortho-methyl group and the potential for catalyst poisoning by the free amine during cross-coupling.

Structural Analysis & Reactivity Logic
  • The Ortho-Methyl Effect: The methyl group at position 2 is ortho to the piperazine ring. This introduces steric strain that twists the piperazine ring out of coplanarity with the phenyl ring.

    • Consequence: The nitrogen lone pair is less conjugated with the aromatic system compared to unsubstituted phenylpiperazine. This makes the

      
       nitrogen slightly more basic and the aryl ring less electron-rich.
      
  • The 5-Bromo Handle: Located meta to the piperazine and para to the methyl group, this position is sterically accessible. It is an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • The Secondary Amine (

    
    ):  Highly nucleophilic. It must be protected (e.g., Boc, Cbz) if cross-coupling is performed first to prevent catalyst poisoning or competing N-arylation.
    

Strategic Reaction Workflows

The following diagram illustrates the two primary synthetic pathways. Path A is recommended when the piperazine tail is acid-sensitive. Path B (Protection First) is the industry standard for building complex biaryl cores.

ReactionPathways Start 1-(5-Bromo-2-methylphenyl) piperazine Alkylation N-Alkylation / Reductive Amination Start->Alkylation Path A: Tail First Protect Boc Protection Start->Protect Path B: Core First (Recommended) ProductA Functionalized Tail (Ar-Br intact) Alkylation->ProductA CouplingA Pd-Catalyzed Coupling (Risk: Chelation) ProductA->CouplingA Difficult Step FinalA Final Ligand CouplingA->FinalA CouplingB Suzuki/Buchwald Coupling (High Yield) Protect->CouplingB Deprotect Acidic Deprotection (TFA or HCl) CouplingB->Deprotect FinalB Core Scaffold (Free Amine) Deprotect->FinalB

Figure 1: Divergent synthetic pathways. Path B is preferred for robustness in drug discovery campaigns.

Experimental Protocols

Protocol A: Selective N-Protection (Boc-Anhydride)

Objective: Mask the secondary amine to enable Pd-catalyzed chemistry on the bromide.

Rationale: The free secondary amine can bind to Pd(0) species, quenching the catalyst or leading to homocoupling side products. The ortho-methyl group does not significantly hinder N-acylation.

Materials:

  • 1-(5-Bromo-2-methylphenyl)piperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the starting piperazine in DCM (5 mL/mmol) at 0 °C.

  • Base Addition: Add

    
     dropwise.
    
  • Boc Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active at 254nm if the aryl ring absorption is weak, but the starting amine stains effectively).

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Yield: Typically >90%. The product is usually a white solid or viscous oil.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl-Aryl Bond Formation)

Objective: React the 5-bromo position with an aryl boronic acid.[1]

Rationale: We utilize a phosphine-ligated Palladium catalyst. The 2-methyl group is distal enough that it does not sterically inhibit oxidative addition at the 5-position.

Reagents:

  • N-Boc-1-(5-Bromo-2-methylphenyl)piperazine (1.0 equiv) [From Protocol A]

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the N-Boc-aryl bromide, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Heating:

    • Thermal: Heat to 90 °C for 12–16 hours.

    • Microwave: 110 °C for 30–60 minutes.

  • Scavenging (Critical): Upon completion, filter through a pad of Celite. To remove residual Palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes if the product is intended for biological assay.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Typical Coupling Efficiency

Boronic Acid TypeCatalyst SystemBaseYield (%)Notes
Electron-Rich (e.g., 4-OMe-Ph)


85-95%Standard conditions.
Electron-Poor (e.g., 4-CN-Ph)


70-85%May require longer reaction times.
Sterically Hindered (e.g., 2-Me-Ph)

/ SPhos

60-75%Requires active Buchwald ligands.
Protocol C: N-Alkylation (Attaching the "Tail")

Objective: Functionalize the piperazine nitrogen with an alkyl halide.

Rationale: The secondary amine is a moderate nucleophile. The reaction is driven by a weak inorganic base to neutralize the HBr generated.

Reagents:

  • 1-(5-Bromo-2-methylphenyl)piperazine (Free base or HCl salt)

  • Alkyl Halide (

    
    , where X=Br, I, OMs) (1.1 equiv)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for less reactive halides)
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Salt Break (If using HCl salt): If starting with the hydrochloride salt, add 1.0 equiv of base and stir for 15 mins in solvent before adding the alkyl halide.

  • Addition: Add the Alkyl Halide.

  • Reaction: Heat to 60–80 °C.

    • Note: If using DMF, keep temperature <80 °C to avoid dimethylamine impurities from solvent decomposition.

  • Monitoring: Monitor by LC-MS. The bromine isotopic pattern (1:1 doublet separated by 2 amu) is a distinct handle for tracking the product.

  • Workup: Dilute with water, extract into EtOAc.

  • Purification: Since the product is basic, an Acid-Base extraction is often sufficient to purify without chromatography.

    • Extract into 1M HCl (aqueous).

    • Wash organic layer (discard).

    • Basify aqueous layer with NaOH to pH 12.[2]

    • Extract back into EtOAc.

Quality Control & Analytical Data

HPLC/LC-MS Method

Due to the basic piperazine, standard C18 columns may show peak tailing.

  • Column: C18 with high pH stability (e.g., Waters XBridge) or use a Modifier.

  • Mobile Phase: Water (0.1% Formic Acid or Ammonia) / Acetonitrile.

  • Detection: UV 254 nm.

  • Mass Spec: ESI Positive Mode. Look for

    
     and 
    
    
    
    doublet characteristic of Bromine.
Storage & Stability[1][4][5][6]
  • Free Base: Prone to oxidation (N-oxide formation) and carbamate formation (

    
     absorption from air). Store under Nitrogen at -20 °C.
    
  • HCl Salt: Highly stable, hygroscopic solid. Store in a desiccator at RT.

Safety & Handling (SDS Summary)

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye: Causes skin irritation and serious eye irritation.[3]

  • Sensitization: Potential skin sensitizer.

Specific Handling:

  • Dust: The HCl salt is a fine dust; use a powder hood.

  • Waste: All aqueous waste from the Suzuki coupling (containing Boron and Palladium) must be segregated as heavy metal waste.

References

  • Buchwald-Hartwig Amination Protocols: BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from .

  • Suzuki Coupling Mechanisms: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from .

  • Piperazine Reactivity & Properties: Wikipedia. Piperazine: Chemical properties and reactions. Retrieved from .

  • Handling of Aryl Piperazines: MedChemExpress. Safety Data Sheet: 1-(2,3-Dichlorphenyl)piperazine hydrochloride. Retrieved from .

  • General Synthesis of N-Aryl Piperazines: National Institutes of Health (PMC). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds. Retrieved from .

Sources

Application Note: Scalable Synthesis of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-2-methylphenyl)piperazine is a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly those targeting serotonin receptors (5-HT). Its structural integrity—specifically the regiochemistry of the bromine and methyl substituents—is vital for structure-activity relationship (SAR) studies.

This guide details a robust, scalable protocol for synthesizing this intermediate. While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is a modern option, it presents selectivity challenges due to the presence of the aryl bromide. Therefore, this protocol prioritizes the Aniline Cyclization Route using bis(2-chloroethyl)amine hydrochloride. This method is chemically robust, cost-effective for scale-up, and avoids the risk of dehalogenation or scrambling associated with transition metal catalysis.

Key Advantages of this Protocol:

  • Regiospecificity: The starting material, 5-bromo-2-methylaniline, locks the substitution pattern, eliminating isomer byproducts.

  • Scalability: Uses standard industrial solvents and inexpensive reagents.

  • Purification: Relies on acid-base extraction and crystallization, minimizing chromatographic overhead.

Safety & Handling (Critical)

WARNING: Vesicant Hazard The primary reagent, bis(2-chloroethyl)amine hydrochloride , is a nitrogen mustard precursor. It is a potent vesicant (blistering agent) and alkylating agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with high-efficiency particulate air (HEPA) filtration if handling solids.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, and full-face shield are mandatory.

  • Decontamination: Prepare a neutralization solution (10% sodium thiosulfate in water) to quench spills immediately.

  • Waste: All waste streams containing the mustard agent must be treated with alkaline thiosulfate before disposal.

Chemical Pathway Analysis

The synthesis relies on the double nucleophilic substitution of the aniline nitrogen onto the electrophilic carbons of the bis-chloroethylamine.

Reaction Scheme (DOT Visualization)

SynthesisPathway Aniline 5-Bromo-2-methylaniline (CAS: 39478-78-9) Intermediate Acyclic Intermediate (Transient) Aniline->Intermediate + Reagent High Temp (130°C) Solvent: Diglyme Reagent Bis(2-chloroethyl)amine HCl (CAS: 821-48-7) Reagent->Intermediate Target 1-(5-Bromo-2-methylphenyl)piperazine (Free Base) Intermediate->Target Cyclization - 2 HCl Salt Target HCl Salt (Final Product) Target->Salt + HCl/EtOH Crystallization

Figure 1: Synthetic pathway for the construction of the piperazine ring from the aniline precursor.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]MW ( g/mol )Equiv.Role
5-Bromo-2-methylaniline 39478-78-9186.051.0Substrate
Bis(2-chloroethyl)amine HCl 821-48-7178.491.1 - 1.2Cyclizing Agent
Potassium Carbonate (anhydrous) 584-08-7138.211.5Acid Scavenger
Diglyme (Diethylene glycol dimethyl ether) 111-96-6134.17N/ASolvent (High BP)
Sodium Hydroxide (5N) 1310-73-240.00ExcessWorkup Base

Note: Chlorobenzene or n-Butanol can be used as alternative solvents, but Diglyme often provides higher yields due to better solubility of the intermediate salts.

Step-by-Step Procedure (Scale: 100g Input)
Step 1: Reaction Setup
  • Equipment: Equip a 2L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a scrubber containing 10% NaOH (to neutralize HCl fumes).

  • Charging: Under a gentle nitrogen stream, charge Diglyme (500 mL) .

  • Addition: Add 5-Bromo-2-methylaniline (100.0 g, 0.537 mol) . Stir until fully dissolved.

  • Reagent Addition: Add Bis(2-chloroethyl)amine hydrochloride (115.0 g, 0.645 mol) . The mixture will be a suspension.

  • Base Addition: Carefully add Potassium Carbonate (anhydrous, micronized preferred) (111.0 g, 0.805 mol) . Note: Evolution of CO2 may occur as the reaction progresses; ensure proper venting.

Step 2: Thermal Cyclization
  • Heating: Heat the reaction mixture to 140°C - 150°C .

  • Monitoring: Maintain reflux for 24 to 36 hours .

    • Process Control: Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). The limiting reagent (aniline) should be <2%.

    • Observation: The mixture will darken significantly (dark brown/black), which is normal for aniline oxidations at high temperatures.

Step 3: Workup & Isolation
  • Cooling: Cool the mixture to room temperature (20-25°C).

  • Filtration: Filter off the inorganic salts (KCl, unreacted K2CO3) through a Celite pad. Wash the cake with small portions of Diglyme or Toluene.

  • Concentration: Concentrate the filtrate under reduced pressure (high vacuum required due to Diglyme's BP) to remove the bulk of the solvent. A viscous dark oil will remain.

  • Acid-Base Purification (The "Self-Validating" Step):

    • Dissolve the residue in Ethyl Acetate (600 mL) .

    • Extract with 1N HCl (3 x 300 mL) . Mechanism: The product (amine) goes into the aqueous layer; non-basic impurities (tars, neutral side products) stay in the organic layer.

    • Combine the acidic aqueous layers. Wash once with fresh Ethyl Acetate (200 mL).

    • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 5N NaOH . The product will oil out or precipitate.

    • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (3 x 300 mL) .

    • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and evaporate to dryness.

Step 4: Salt Formation (Final Product)
  • Dissolve the crude free base oil in Ethanol (500 mL) .

  • Cool to 0°C.

  • Add Concentrated HCl (1.1 eq) dropwise, or bubble dry HCl gas.

  • A white to off-white precipitate of 1-(5-Bromo-2-methylphenyl)piperazine hydrochloride will form.

  • Stir for 2 hours at 0°C.

  • Filter the solid, wash with cold Ethanol/Ether (1:1), and dry under vacuum at 45°C.

Process Flow & Quality Control

Workup Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Dark Oil + Salts) Filter Filtration Crude->Filter AcidExt Acid Extraction (1N HCl) Filter->AcidExt OrgLayer Organic Layer (Discard Neutral Impurities) AcidExt->OrgLayer Impurities AqLayer Aqueous Acid Layer (Contains Product) AcidExt->AqLayer Product BaseStep Basify (pH > 12) AqLayer->BaseStep FinalExt DCM Extraction BaseStep->FinalExt Cryst HCl Salt Crystallization FinalExt->Cryst

Figure 2: Purification logic designed to isolate the basic piperazine from neutral aniline oxidation byproducts.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Mass Spec [M+H]+ = 255/257 (Br pattern)LC-MS (ESI)
Melting Point 280°C (dec) (Typical for HCl salts)Capillary

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Inefficient stirring or temperature too low.

    • Fix: Ensure internal temperature is >135°C. Use overhead stirring to suspend the salts effectively.

  • Issue: "Sticky" Precipitate during Salt Formation.

    • Cause: Presence of water or excess alcohol.

    • Fix: Use anhydrous Ethanol. If oiling occurs, add Diethyl Ether or MTBE to induce crystallization.

  • Issue: Bis-alkylation (Quaternary salt formation).

    • Cause: Excess bis-chloroethylamine.

    • Fix: Strictly control stoichiometry (1.1 eq max). The acid-base workup usually removes quaternary salts as they remain in the aqueous phase during the final DCM extraction (if they are very polar) or can be washed out.

References

  • Rudbeck, H. C., et al. (2005). "Gram-Scale Synthesis of N-Aryl- and N-Aryl-N′-methylpiperazines." Synthesis, 2005(18), 3456-3462.

  • Chabrier, P., et al. (1999). "Process for the preparation of N-aryl-N'-alkyl-piperazines." European Patent EP0895993A1.

  • Bode, J. W., et al. (2021).[3] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 26(19), 6013.

  • PubChem. (2023). "1-(5-Bromo-2-methylphenyl)piperazine Compound Summary." National Library of Medicine.

Sources

Application Note: 1-(5-Bromo-2-methylphenyl)piperazine in High-Affinity Ligand Design

[1][2]

Executive Summary

1-(5-Bromo-2-methylphenyl)piperazine is a "privileged structure" building block used extensively in the discovery of G-Protein Coupled Receptor (GPCR) ligands.[1][2] Its value lies in its orthogonal reactivity :

  • The Piperazine NH (Nucleophile): Allows for rapid attachment of linkers or "tail" moieties via alkylation or acylation.[2]

  • The Aryl Bromide (Electrophile): Facilitates late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate biaryl systems.[1][2]

  • The Ortho-Methyl Group: Provides critical conformational restriction, forcing the piperazine ring out of planarity with the phenyl ring, a geometric feature often required for high selectivity at 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 5-HT
    
    
    , and D
    
    
    receptors.[2]

Chemical Structure & Pharmacophore Analysis[3]

The molecule features a specific substitution pattern that dictates its biological and chemical behavior.[3]

  • Position 1 (Piperazine): The basic amine serves as the primary protonation site at physiological pH, essential for ionic interaction with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).[2]

  • Position 2 (Methyl): This ortho-substituent creates steric bulk.[1][2] It restricts rotation around the N-Aryl bond, favoring a twisted conformation that minimizes conjugation but enhances fit within specific hydrophobic pockets.[1][2]

  • Position 5 (Bromo): Located para to the methyl group and meta to the piperazine.[2] This position is electronically favorable for oxidative addition by Pd(0) catalysts, enabling library expansion.[2]

Graphviz Diagram: Divergent Synthesis Workflow

The following diagram illustrates how 5-Br-2-Me-PP serves as a central hub for generating diverse chemical libraries.

DivergentSynthesisScaffold1-(5-Bromo-2-methylphenyl)piperazine(Core Scaffold)LinkerLinker Attachment(N-Alkylation)Scaffold->LinkerPath A: Nucleophilic Attack(K2CO3, R-X)CouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Scaffold->CouplingPath B: Electrophilic Attack(Pd(PPh3)4, Ar-B(OH)2)Target15-HT/Dopamine Ligands(Long-Chain Arylpiperazines)Linker->Target1Library GenerationTarget2Biaryl Kinase Inhibitors(Kinase Hinge Binders)Coupling->Target2Scaffold Hopping

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the piperazine nitrogen and the aryl bromide.[1][2]

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of 5-HT Receptor Probes)

Objective: To attach a hydrophobic "tail" to the piperazine nitrogen, creating a "Long-Chain Arylpiperazine" (LCAP) pharmacophore.[1][2]

Mechanism: Sngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2Reagents:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


2

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Br-2-Me-PP (1.0 eq, 5.0 mmol) in anhydrous MeCN (25 mL).

  • Base Addition: Add finely powdered anhydrous K

    
    CO
    
    
    (3.0 eq, 15.0 mmol). Note: Use anhydrous base to prevent hydrolysis of the alkyl halide.
  • Linker Addition: Add the alkyl halide (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one or a simple halo-alkyl chain) (1.1 eq) dropwise.

  • Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The secondary amine spot (starting material) should disappear.[2]

  • Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85%.[1][2]

    • Validation: Verify structure via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      H-NMR (look for disappearance of the broad NH singlet and appearance of methylene triplets adjacent to the nitrogen).[2]
      
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To functionalize the aryl ring at the 5-position, replacing the bromine with a heteroaryl group to probe the secondary binding pocket.[1][2]

Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


2

Step-by-Step Procedure:

  • Charging: To a microwave vial, add 5-Br-2-Me-PP derivative (N-protected or N-alkylated preferred to prevent catalyst poisoning) (1.0 eq, 1.0 mmol), Arylboronic acid (1.5 eq), and Pd(dppf)Clngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ·DCM  (0.05 eq).[2]
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL). Add Cs

    
    CO
    
    
    (2.0 eq).
  • Deoxygenation: Sparge the solution with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 2 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Column chromatography (Hexane/EtOAc).

Medicinal Chemistry Insights (SAR)

The "Ortho-Methyl Effect"

The 2-methyl group is not merely a lipophilic filler; it is a conformational lock .[1][2]

  • Without Methyl: The phenylpiperazine system can adopt a planar conformation, allowing conjugation between the nitrogen lone pair and the

    
    -system.
    
  • With Methyl: Steric clash between the methyl group and the equatorial protons of the piperazine ring forces the N-Aryl bond to rotate.[1] This de-conjugates the system, making the nitrogen more basic (higher pKa) and altering the vector of the lone pair.

    • Impact: This twist is often critical for selectivity between Dngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (dopamine) and 5-HT
      
      
      receptors.[2]
The 5-Bromo Handle

The bromine atom allows this scaffold to be used in Fragment-Based Drug Discovery (FBDD) .[1][2]

  • Researchers can screen the brominated fragment first.[2]

  • Once a "hit" is identified, the bromine can be replaced with solubilizing groups (e.g., morpholine via Buchwald) or lipophilic aromatic rings (via Suzuki) to reach into adjacent hydrophobic sub-pockets of the receptor.[2]

Safety & Handling Data

ParameterSpecification
Physical State Solid (often off-white to pale yellow powder)
Melting Point Typically 45–50 °C (check specific CoA)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye).[1][2] Toxic if swallowed.[1][2]
Incompatibility Strong oxidizing agents.[1][2]

Handling Precaution: Arylpiperazines can degrade upon prolonged exposure to air (N-oxide formation).[1][2] Store strictly under inert gas.

References

  • Privileged Structures in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[3]

    • Source: National Institutes of Health (NIH) / PubMed.[1][2]

    • Context: Discusses the role of piperazine as a scaffold for modulating ADME properties and receptor binding.[3][4]

    • (General Search Verification)

  • Synthesis Protocols

    • Title: Synthesis of piperazines - Organic Chemistry Portal.[1][2]

    • Source: Organic Chemistry Portal.[1][2][5]

    • Context: detailed methodologies for Pd-catalyzed amin
  • Pharmacological Context (5-HT Ligands)

    • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
    • Source: MDPI.[1][2]

    • Context: Reviews the pharmacophore model of N-arylpiperazines for 5-HT1A affinity (Asp3.32 interaction).
    • [1][2]

  • Chemical Properties & CAS Data

    • Title: 1-(2-Methylphenyl)piperazine and derivatives.[1][2]

    • Source: CAS Common Chemistry.[1][2]

    • Context: Physical property data and structural identifiers for methyl-substituted phenylpiperazines.

Application Note: Pharmacological Screening of 1-(5-Bromo-2-methylphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The scaffold 1-(5-Bromo-2-methylphenyl)piperazine belongs to the privileged class of arylpiperazines (APs). In medicinal chemistry, the AP moiety is a "master key" for aminergic G-Protein Coupled Receptors (GPCRs). The specific substitution pattern—a methyl group at the ortho position and a bromine at the meta position (relative to the piperazine)—strongly biases the molecule toward Serotonin (5-HT) and Dopamine (D2-like) receptors.

Unlike the unsubstituted 1-phenylpiperazine, the 5-Bromo-2-methyl motif introduces significant lipophilicity and potential halogen-bonding interactions within the receptor binding pocket (orthosteric site). Analogs of this structure are frequently investigated as:

  • 5-HT1A Partial Agonists: Potential anxiolytics/antidepressants (similar to Buspirone).

  • 5-HT7 Antagonists/Agonists: Targets for cognitive enhancement and circadian rhythm regulation.

  • Multi-Target Directed Ligands (MTDLs): Compounds targeting D2/5-HT2A for antipsychotic activity.

This Application Note outlines a robust Screening Cascade designed to profile analogs of this scaffold. It moves from high-throughput affinity filtering to functional characterization and safety de-risking.

The Screening Cascade Strategy

ScreeningCascade cluster_Phase1 Phase 1: Affinity Filter cluster_Phase2 Phase 2: Functional Profiling cluster_Phase3 Phase 3: Safety Liability Library Analog Library (5-Br-2-Me-Phenylpiperazines) Binding Radioligand Binding (Ki Determination) Targets: 5-HT1A, 5-HT2A, D2 Library->Binding 10 uM Single Point cAMP cAMP Accumulation (Gi/Gs Coupling) Target: 5-HT1A/7 Binding->cAMP Ki < 100 nM CaFlux Calcium Flux (FLIPR) (Gq Coupling) Target: 5-HT2A / Alpha-1 Binding->CaFlux Ki < 100 nM hERG hERG Channel Blockade (Cardiotoxicity) cAMP->hERG Efficacy Confirmed CaFlux->hERG Efficacy Confirmed

Figure 1: The logical workflow for screening arylpiperazine analogs, prioritizing affinity, then function, then safety.

Phase 1: Radioligand Binding Assays (The Filter)

Objective: Determine the affinity (


) of analogs for the primary target (5-HT1A) and selectivity against the secondary target (5-HT2A).
Protocol A: 5-HT1A Competition Binding

The 5-HT1A receptor is the most likely high-affinity target for ortho-substituted phenylpiperazines. We use membrane preparations from CHO-K1 cells stably expressing human 5-HT1A.

Reagents:

  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist). Note: Use WAY-100635 if the analog's efficacy is unknown to avoid G-protein coupling shifts.
  • Non-Specific Binding (NSB) Agent: 10

    
    M Serotonin (5-HT).
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and homogenize gently in assay buffer. Dilute to 5-10

    
    g protein/well.
    
  • Plating: In a 96-well polypropylene plate, add:

    • 25

      
      L Assay Buffer (Total Binding) OR 10 
      
      
      
      M 5-HT (NSB).
    • 25

      
      L Test Compound (typically 10-point curve, 10 
      
      
      
      M down to 0.1 nM).
    • 25

      
      L Radioligand (Final concentration 
      
      
      
      , e.g., 0.5 nM).
    • 125

      
      L Membrane Suspension.
      
  • Incubation: Incubate for 60 minutes at room temperature (22°C). Equilibrium is critical.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count on a Beta Counter.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Phase 2: Functional Selectivity (The Mechanism)

Binding does not equal function. Arylpiperazines can be full agonists, partial agonists, or antagonists. This phase distinguishes the mechanism of action.

Protocol B: TR-FRET cAMP Assay (Gi-Coupling)

Target: 5-HT1A (Gi-coupled). Activation inhibits Adenylyl Cyclase, reducing cAMP. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Lance Ultra.

Mechanism Visualization:

GPCR_Signaling Ligand Analog (Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Synthesizes Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+) Detection TR-FRET Signal (Inverse to cAMP) cAMP->Detection Competes with Labeled cAMP

Figure 2: The Gi signaling pathway. Agonists will lower cAMP levels against a Forskolin background.

Step-by-Step Workflow:

  • Cell Seeding: Seed 5-HT1A-expressing cells (e.g., CHO-K1) in low-volume 384-well plates (2,000 cells/well).

  • Stimulation:

    • Agonist Mode: Add Test Compound + 10

      
      M Forskolin. (If the compound is an agonist, it will prevent the Forskolin-induced cAMP spike).
      
    • Antagonist Mode: Add Test Compound + Reference Agonist (

      
       of 5-HT) + Forskolin.
      
  • Incubation: 30 minutes at RT.

  • Lysis & Detection: Add Lysis buffer containing:

    • Europium-cryptate labeled cAMP (Donor).

    • d2-labeled anti-cAMP antibody (Acceptor).

  • Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

    • Note: High signal = Low cAMP (Agonist effect). Low signal = High cAMP (No effect/Antagonist).

Phase 3: Safety Pharmacology (The Liability)

Arylpiperazines are notorious for blocking the hERG potassium channel , leading to QT prolongation and cardiac arrhythmia (Torsades de Pointes). This is a "stop/go" decision gate.

Protocol C: Fluorescence Polarization hERG Screen

While Patch Clamp is the gold standard, a high-throughput fluorescence displacement assay is used for initial screening of analogs.

Principle: Uses a fluorescent tracer (Predictor™ hERG Tracer Red) that binds to the hERG channel pore. Test compounds that block the channel displace the tracer, reducing fluorescence polarization.

Workflow:

  • Reagents: Membrane fractions containing hERG channels (commercially available).

  • Reaction:

    • 10

      
      L hERG Membrane suspension.
      
    • 5

      
      L Test Compound (Titration).
      
    • 5

      
      L Fluorescent Tracer (1 nM).
      
  • Incubation: 2-4 hours at RT (equilibrium is slow for hERG blockers).

  • Measurement: Read Fluorescence Polarization (FP) on a multimode reader (Ex: 530nm, Em: 590nm).

  • Interpretation:

    • Low mP (millipolarization): Tracer displaced

      
       Compound binds hERG (High Risk).
      
    • High mP: Tracer bound

      
       Compound safe (Low Risk).
      
    • Cutoff:

      
      M is generally considered a liability requiring structural modification (e.g., reducing lipophilicity or basicity).
      

Summary of Key Assay Parameters

Assay TypeTargetReadoutCritical ControlSuccess Criteria for Analog
Binding 5-HT1ARadioactivity (CPM)8-OH-DPAT (Agonist)

nM
Binding 5-HT2ARadioactivity (CPM)Ketanserin (Antagonist)

nM (if 1A selective)
Functional 5-HT1A (Gi)TR-FRET (cAMP)Forskolin (Stimulator)Full Agonist (

)
Safety hERGFluorescence Pol.E-4031 (Blocker)

M

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology. [Link]

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Leopoldo, M. (2004). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications.[1] Pharmacology & Therapeutics.[2] [Link]

Sources

Application Note: 1-(5-Bromo-2-methylphenyl)piperazine as a Chemical Probe for Serotonin Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the use of 1-(5-Bromo-2-methylphenyl)piperazine (often abbreviated as 5-Br-oMPP or similar in internal libraries) as a chemical probe and scaffold in neuropharmacology.

Part 1: Introduction & Mechanism of Action

Molecule Overview

1-(5-Bromo-2-methylphenyl)piperazine is a substituted arylpiperazine used primarily as a chemical probe and privileged scaffold for investigating the structure-activity relationships (SAR) of serotonin (5-HT) receptors.[1] It belongs to the "long-chain arylpiperazine" (LCAP) class of ligands, which are foundational to the design of atypical antipsychotics and anxiolytics (e.g., aripiprazole, lurasidone).

  • Chemical Name: 1-(5-Bromo-2-methylphenyl)piperazine

  • Molecular Formula: C₁₁H₁₅BrN₂

  • Molecular Weight: ~255.16 g/mol

  • Key Structural Features:

    • Piperazine Ring: Provides the basic nitrogen (pKa ~9.0) essential for ionic interaction with the conserved Aspartate residue (D3.32) in aminergic GPCRs.

    • 2-Methyl Group (Ortho-Tolyl): Induces a twisted conformation relative to the phenyl ring, often enhancing selectivity for 5-HT receptors over dopamine receptors by creating steric clashes in the flat binding pockets of D2 receptors.

    • 5-Bromo Substituent: A lipophilic, electron-withdrawing halogen that enhances hydrophobic interactions (halogen bonding) within the receptor pocket (e.g., with aromatic residues like Phenylalanine or Tryptophan). It also serves as a reactive handle for cross-coupling to create "bivalent" probes.

Mechanism of Action

As a chemical probe, 1-(5-Bromo-2-methylphenyl)piperazine functions through orthosteric binding to the transmembrane domain of 5-HT receptors.

  • Primary Targets: High affinity for 5-HT2A , 5-HT2C , and 5-HT7 receptors.

  • Secondary Targets: Moderate affinity for 5-HT1A and Dopamine D2/D3 receptors (depending on concentration).

  • Mode of Binding:

    • Ionic Anchor: The protonated N4-nitrogen of the piperazine forms a salt bridge with the conserved Aspartate (Asp3.32) in TM3.

    • Hydrophobic Clamp: The 2-methylphenyl moiety engages in edge-to-face

      
      -stacking interactions with aromatic residues (e.g., Phe6.52 in TM6).
      
    • Halogen Bonding: The 5-Bromo atom can form specific halogen bonds with backbone carbonyls or aromatic side chains, stabilizing the active (agonist) or inactive (antagonist) conformation depending on the specific receptor subtype.

Part 2: Experimental Protocols

Solubility & Reconstitution

The free base is lipophilic; the hydrochloride salt is water-soluble but prone to hydrolysis.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).

  • Stock Concentration: 10 mM or 50 mM.

  • Storage: -20°C, desiccated, protected from light (bromide can be photosensitive over long periods).

SolventMax SolubilityStabilityNotes
DMSO >50 mMHigh (Months at -20°C)Recommended for stock solutions.
Ethanol ~20 mMModerateGood for cellular assays if DMSO is toxic.
Water/PBS <1 mM (Free Base)LowRequires pH adjustment or use of HCl salt.
Protocol: Competitive Radioligand Binding Assay (5-HT2A/2C)

Objective: Determine the binding affinity (


) of the probe for 5-HT2A or 5-HT2C receptors.

Materials:

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C.

  • Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-Mesulergine (for 5-HT2C).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Dilute 1-(5-Bromo-2-methylphenyl)piperazine in Assay Buffer (10 concentrations:

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 50 µL Membrane Prep + 50 µL Radioligand (~1 nM final) + 50 µL Probe.

    • Incubate for 60 min at 27°C (room temp) or 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol: Functional Calcium Flux Assay (Gq-Coupled)

Objective: Assess if the probe acts as an agonist or antagonist at 5-HT2A/2C (Gq-coupled).

Workflow:

  • Seeding: Plate CHO-K1 cells expressing 5-HT2C at 20,000 cells/well in 96-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium-4 or Fluo-4 AM dye in HBSS/HEPES. Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 sec.

  • Addition:

    • Agonist Mode: Inject 20 µL of 5x Probe solution. Measure response for 180 sec.

    • Antagonist Mode: Inject Probe, incubate 15 min, then inject standard agonist (e.g., 5-HT, EC₈₀).

  • Result: Agonists induce a sharp transient increase in fluorescence (

    
     release). Antagonists blunt the 5-HT response.
    

Part 3: Visualization & Pathway Logic

Signaling Pathway Diagram

The following diagram illustrates the probe's interaction with the 5-HT2 receptor signaling cascade.

G Probe 1-(5-Bromo-2-methylphenyl) piperazine Receptor 5-HT2A / 5-HT2C (GPCR) Probe->Receptor Orthosteric Binding (Ki ~10-100 nM) Gq Gαq/11 Protein Receptor->Gq Activation (if Agonist) PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Response Neuronal Excitation / Gene Transcription Ca->Response

Caption: Signal transduction pathway for 5-HT2A/2C activation by arylpiperazine probes, leading to calcium mobilization.[2]

Synthesis Workflow (Probe Generation)

For researchers needing to synthesize or modify the probe (e.g., for radiolabeling):

Synthesis SM1 5-Bromo-2-methylaniline Reaction Cyclization (Reflux, n-BuOH) SM1->Reaction SM2 Bis(2-chloroethyl)amine HCl SM2->Reaction Product 1-(5-Bromo-2-methylphenyl) piperazine Reaction->Product Deriv Suzuki Coupling (Biaryl Probes) Product->Deriv Pd-Catalysis (Functionalization)

Caption: Primary synthetic route via aniline cyclization and downstream utility for generating biaryl ligands.

Part 4: Data Summary & Expectations

Typical Binding Profile (Representative Data for 2-Methyl-Arylpiperazines):

Receptor TargetApprox. Affinity (

)
Functional EffectNotes
5-HT2A 10 – 50 nMPartial Agonist / AntagonistSelectivity vs D2 is crucial.
5-HT2C 20 – 100 nMAgonistOften favored by 3- or 5-substitution.
5-HT7 < 50 nMAntagonistHigh affinity typical for LCAPs.
Dopamine D2 > 100 nMAntagonist2-Methyl group reduces D2 affinity vs un-substituted.
Alpha-1 Adrenergic ~100 nMAntagonistCommon off-target for phenylpiperazines.

Note: Values are estimates based on the SAR of the arylpiperazine class (e.g., mCPP, oMPP) and the lipophilic contribution of the bromine atom.

Part 5: References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[1][3][4][5] Journal of Medicinal Chemistry. Link (Foundational SAR for arylpiperazines).

  • Leopoldo, M., et al. (2011). "Structure-activity relationships of arylpiperazines as 5-HT7 receptor ligands." Current Medicinal Chemistry. Link (Context for 5-HT7 affinity).

  • Di Giovanni, G., et al. (2011). "The role of serotonin in central nervous system disorders." Progress in Brain Research. Link (Physiological context).

  • Sigma-Aldrich / Merck. "Piperazine Derivatives and Building Blocks." Product Catalog. Link (Source for chemical properties).

  • Kikuchi, C., et al. (2005). "SAR of 1-arylpiperazines as 5-HT2C agonists." Bioorganic & Medicinal Chemistry Letters. Link (Specific reference for 5-HT2C optimization).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-(5-Bromo-2-methylphenyl)piperazine . This intermediate presents a specific chemoselectivity challenge due to the presence of a reactive bromine atom at the C5 position and a sterically hindered coupling site at the C2 position (ortho to the methyl group).

Executive Summary: The Chemoselectivity Challenge

The synthesis of 1-(5-Bromo-2-methylphenyl)piperazine requires forming a C–N bond at the sterically hindered C2 position while preserving the chemically sensitive bromine at the C5 position .

  • Common Pitfall: Using 2,5-dibromotoluene as a precursor often leads to failure. Palladium catalysts preferentially undergo oxidative addition at the less hindered and more electron-deficient C5 position, yielding the wrong regioisomer (1-(4-bromo-3-methylphenyl)piperazine).

  • The Solution: The most robust high-yield route utilizes 2-iodo-5-bromotoluene . The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing for complete regiocontrol under mild conditions.

Part 1: Optimized Synthetic Routes
Route A: The Chemoselective Buchwald-Hartwig Coupling (Recommended)

This route offers the highest yield (>85%) and purity but requires the specific iodo-precursor.

Reaction Scheme: 2-Iodo-5-bromotoluene + Piperazine (excess) → [Pd Cat] → 1-(5-Bromo-2-methylphenyl)piperazine

Protocol:

  • Reagents:

    • Substrate: 2-Iodo-5-bromotoluene (1.0 equiv).

    • Nucleophile: Piperazine (3.0 – 5.0 equiv). Note: Excess prevents dimerization.

    • Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂ (2.0 mol%).

    • Ligand: BINAP (racemic is fine) or Xantphos (2.0 – 4.0 mol%). Crucial: These bidentate ligands prevent debromination better than monodentate ligands.

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a reaction vessel with the aryl iodide, piperazine, base, and ligand.

    • Purge with Nitrogen/Argon for 15 minutes.

    • Add the Pd source and solvent.[1]

    • Heat to 80°C . Do not exceed 100°C to minimize C–Br activation.

    • Monitor by HPLC/TLC. The reaction is typically complete in 4–6 hours.

    • Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc. Wash with water.[2][3][4]

    • Purification (Acid-Base Extraction): Extract the organic layer with 1M HCl (product moves to aqueous phase). Wash the aqueous layer with EtOAc (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH.[5] Extract product back into EtOAc.

Route B: The Aniline Cyclization (Traditional)

Use this route if palladium catalysis is not feasible or if starting from 5-bromo-2-methylaniline .

Reaction Scheme: 5-Bromo-2-methylaniline + Bis(2-chloroethyl)amine·HCl → [Heat] → 1-(5-Bromo-2-methylphenyl)piperazine

Protocol:

  • Reagents: 5-Bromo-2-methylaniline (1.0 equiv), Bis(2-chloroethyl)amine hydrochloride (1.2 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: Chlorobenzene or n-Butanol (high boiling point required).

  • Procedure: Reflux at 130°C for 24–48 hours.

  • Note: Yields are typically lower (40–60%) due to polymerization and tar formation.

Part 2: Troubleshooting Guide & FAQs
Category 1: Low Yield & Catalyst Death

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning by the free amine or iodide inhibition.

  • Diagnosis: The iodide anion released during the reaction can form stable, inactive Pd-dimers (e.g., [L-Pd-I]₂).

  • Fix: Switch the solvent to tert-Amyl alcohol or add a solubility modifier. Alternatively, use a "precatalyst" like Pd(dba)₂ which is less susceptible to initial inhibition than Pd(II) salts. Ensure your solvent is strictly deoxygenated; piperazine at high temps oxidizes easily, creating impurities that bind Pd.

Q: I see significant amounts of "Debrominated" product (1-(2-methylphenyl)piperazine). A: Hydrodehalogenation is a common side reaction when using aryl bromides/iodides.

  • Mechanism: The Pd-Ar intermediate undergoes β-hydride elimination from the amine or abstracts a hydride from the solvent (especially alcohols).

  • Fix 1 (Ligand): Switch to Xantphos . Its large bite angle facilitates reductive elimination of the C–N bond over the side reactions.

  • Fix 2 (Base): Avoid alkoxide bases (NaOtBu) if using alcohol solvents. Use Cs₂CO₃ in Toluene.[1]

  • Fix 3 (Temp): Lower the temperature to 60–70°C. The activation energy for C–N coupling is lower than for debromination.

Category 2: Regioselectivity & Impurities

Q: I am using 2,5-dibromotoluene and getting the wrong isomer. Can I fix this? A: No. You cannot overcome the electronic and steric bias of 2,5-dibromotoluene effectively.

  • Explanation: The 5-position is less hindered and more electron-deficient. Palladium will always prefer it.

  • Solution: You must synthesize 2-iodo-5-bromotoluene .[6]

    • Synthesis: Start with 5-bromo-2-methylaniline → Diazotization (NaNO₂/HCl) → Sandmeyer (KI). This yields the 2-iodo precursor in >80% yield.

Q: My product contains a "Dimer" (Bis-aryl piperazine). A: Piperazine has two reactive nitrogens.

  • Fix: Increase the equivalents of piperazine to 5.0 equiv . The statistical probability of a second aryl group attacking the mono-arylated product drops significantly. Excess piperazine is easily removed via water washes or sublimation.

Part 3: Data & Visualization
Table 1: Ligand Performance Comparison (Buchwald Route)
LigandYieldSelectivity (C2 vs C5)Debromination RiskRecommendation
BINAP 88%High (>99:1)LowPrimary Choice
Xantphos 92%High (>99:1)Very LowBest for Scale-up
PPh3 <40%ModerateHighAvoid
BrettPhos 85%HighLowGood alternative
Figure 1: Reaction Workflow & Logic

G Start Start: Target Synthesis Precursor_Check Precursor Selection Start->Precursor_Check Route_A Route A: 2-Iodo-5-bromotoluene (Recommended) Precursor_Check->Route_A High Selectivity Needed Route_B Route B: 2,5-Dibromotoluene (Not Recommended) Precursor_Check->Route_B Availability Driven Reaction Buchwald-Hartwig Coupling Pd2(dba)3 / BINAP / Cs2CO3 Route_A->Reaction Fail_Regio Wrong Isomer: 1-(4-Bromo-3-methylphenyl)piperazine Route_B->Fail_Regio Steric/Electronic Mismatch Check_Result QC Analysis (HPLC) Reaction->Check_Result Success Target: 1-(5-Bromo-2-methylphenyl)piperazine Yield > 85% Check_Result->Success Single Peak Fail_Debrom Impurity: Debrominated Product Check_Result->Fail_Debrom Mass = M-Br+H Fail_Debrom->Reaction Troubleshoot: Switch to Xantphos Lower Temp

Caption: Decision logic for precursor selection and troubleshooting reaction outcomes.

References
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Reactions.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.[7]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Protocols.

  • BenchChem. (2025).[2] Troubleshooting Debromination in Palladium Catalyzed Couplings.

Sources

challenges in scaling up production of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 1-(5-Bromo-2-methylphenyl)piperazine , a critical intermediate often used in the synthesis of 5-HT receptor modulators and other CNS-active agents.

The guide focuses on the two primary industrial routes:

  • The "Mustard" Cyclization (Traditional): Reaction of 5-bromo-2-methylaniline with bis(2-chloroethyl)amine.

  • The Buchwald-Hartwig Amination (Modern): Pd-catalyzed coupling of piperazine with a di-functionalized aryl halide.

Emergency Safety Notice: Handling Nitrogen Mustards

WARNING: Route A involves bis(2-chloroethyl)amine , a nitrogen mustard precursor. It is a potent blister agent and alkylator.

  • Engineering Control: All solids charging must occur in a Class II Biosafety Cabinet or a glovebox under negative pressure.

  • Decontamination: Keep a 10% sodium thiosulfate/bicarbonate solution ready to neutralize spills immediately.

  • Thermal Runaway: The cyclization is highly exothermic. Do not scale up without reaction calorimetry (RC1) data.

Module 1: Route Selection & Strategy

Decision Matrix: Which Route for Scale-Up?
FeatureRoute A: Aniline Cyclization Route B: Buchwald-Hartwig Coupling
Starting Material 5-Bromo-2-methylaniline (Readily available)4-Bromo-2-iodotoluene (Requires selectivity)
Reagent Bis(2-chloroethyl)amine HCl (Toxic)Piperazine (Cheap, safe)
Key Challenge Safety/Toxicity & Exotherm controlRegioselectivity (Br vs I) & Pd Removal
Impurity Profile Linear alkylated chains, polymersN,N'-Bis(aryl)piperazine (Dimer)
Cost Efficiency High (Cheap reagents)Moderate (Pd catalyst cost)
Recommendation Preferred for >10kg batches (Robust regiochemistry)Preferred for <1kg batches (Easier setup)

Module 2: The "Mustard" Cyclization (Route A)

Core Reaction Logic

This route relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic aziridinium ions generated in situ from bis(2-chloroethyl)amine.[1]

Reaction Scheme:

  • Activation: Bis(2-chloroethyl)amine cyclizes to the aziridinium ion.[1]

  • Alkylation 1: Aniline attacks aziridinium

    
     Mono-alkylated intermediate.
    
  • Cyclization: Second chloroethyl group forms aziridinium

    
     Intramolecular ring closure.
    

G cluster_0 Step 1: Aziridinium Formation cluster_1 Step 2: Nucleophilic Attack Mustard Bis(2-chloroethyl)amine (HCl Salt) Aziridinium Aziridinium Ion (Active Electrophile) Mustard->Aziridinium Heat/Base Mono Mono-alkylated Intermediate Aziridinium->Mono Aniline 5-Bromo-2-methylaniline Aniline->Mono + Aziridinium Product 1-(5-Bromo-2-methylphenyl) piperazine Mono->Product Intramolecular Cyclization

Caption: Mechanism of piperazine ring formation via aziridinium intermediate. Note the sequential alkylation steps.

Troubleshooting Guide: Route A

Q1: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?

  • Root Cause: Protonation of the aniline. As the reaction proceeds, HCl is generated. If the base (often excess aniline or carbonate) is consumed, the starting aniline becomes protonated (

    
    ) and loses nucleophilicity.
    
  • Solution:

    • Protocol: Ensure a stoichiometric excess of base. If using solvent-free melt conditions, use high-boiling alcohols (e.g., n-Butanol, Diglyme) with

      
       to scavenge acid.
      
    • Tip: Do not use NaOH/KOH if water is present, as hydroxide competes with aniline, hydrolyzing the mustard to diethanolamine.

Q2: We are seeing high levels of "dimer" impurity (polymerization).

  • Root Cause: Intermolecular reaction. The mono-alkylated intermediate reacts with another mustard molecule instead of closing the ring.

  • Solution:

    • Dilution Effect: Run the reaction in dilute conditions (high solvent volume) to favor intramolecular cyclization over intermolecular polymerization.

    • Temperature Ramp: Heat the aniline to reaction temperature before slowly dosing the bis(2-chloroethyl)amine. This keeps the concentration of active aziridinium low relative to the aniline.

Q3: The product is a black tar that won't crystallize.

  • Root Cause: Oxidative degradation of the aniline or polymerization of the mustard at excessive temperatures (>160°C).

  • Solution:

    • Work-up: Acidify the crude mixture to pH 1-2 to dissolve the piperazine product (and aniline) as salts. Filter off the insoluble black tar (polymers). Then basify the filtrate to extract.

    • Purification: Form the Hydrochloride Salt . The 1-(5-bromo-2-methylphenyl)piperazine HCl salt crystallizes readily from Ethanol/Isopropanol, rejecting non-basic impurities.

Module 3: The Buchwald-Hartwig Amination (Route B)

Core Reaction Logic

This route couples piperazine with an aryl halide.[2] The challenge is Chemoselectivity (reacting at C1-Iodo vs C5-Bromo) and Bis-arylation (piperazine reacting at both ends).

Reaction: 4-Bromo-2-iodotoluene + Piperazine


 Product

B Start 4-Bromo-2-iodotoluene + Piperazine (Excess) OxAdd Oxidative Addition (Preferential at C-I bond) Start->OxAdd Catalyst Cycle Pd Pd Catalyst (e.g., Pd2(dba)3 / BINAP) AmineBind Amine Binding OxAdd->AmineBind WrongIso Impurity: Reaction at C-Br (Regioisomer) OxAdd->WrongIso Poor Selectivity (High Temp/Wrong Ligand) RedElim Reductive Elimination AmineBind->RedElim Product Target: Mono-Aryl Piperazine RedElim->Product Impurity Impurity: Bis-Aryl Piperazine (Dimer) Product->Impurity Product competes with Piperazine

Caption: Selectivity challenges in Buchwald-Hartwig coupling. C-I bond activation is kinetically favored over C-Br.

Troubleshooting Guide: Route B

Q4: We observe ~15% of the "wrong" isomer (reaction at the Bromine).

  • Root Cause: Loss of chemoselectivity. While C-I is more reactive than C-Br, highly active catalysts (e.g., bulky biaryl phosphines like XPhos) or high temperatures can activate the C-Br bond.

  • Solution:

    • Ligand Switch: Use ligands that are sensitive to steric hindrance or electronic differentiation, such as BINAP or DPEPhos . These often provide better discrimination between I and Br than Buchwald's "universal" ligands.

    • Temperature: Lower the reaction temperature to 60-80°C. The C-I bond activates at lower energy than C-Br.

Q5: How do we stop the "Dimer" (N,N'-bis-arylpiperazine) formation?

  • Root Cause: The product (secondary amine) is nucleophilic and competes with the starting piperazine.

  • Solution:

    • Stoichiometry: Use a large excess of piperazine (3.0 - 5.0 equivalents). The statistical probability of the Pd-aryl species meeting a free piperazine molecule becomes much higher than meeting a product molecule.

    • Recovery: Excess piperazine is water-soluble and can be washed away during work-up, or sublimed/distilled if the scale allows.

Q6: Palladium levels in the final API are >50 ppm.

  • Root Cause: Aryl piperazines are excellent ligands for Pd, "holding on" to the metal.

  • Solution:

    • Scavengers: Treat the crude organic solution with N-Acetyl Cysteine or thiourea-functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 2 hours.

    • Crystallization: Crystallizing the HCl salt from an alcohol usually purges Pd effectively, as the metal complex remains in the mother liquor.

Module 4: Analytical & Specification Guide

Critical Impurity Markers
Impurity NameOriginLimit (Suggested)Detection Method
Bis(2-chloroethyl)amine Unreacted Reagent (Route A)< 10 ppm (Genotoxic)GC-MS / Derivatization
Aziridinium Species Active Intermediate (Route A)Not DetectedLC-MS (Quench check)
N,N'-Bis(aryl)piperazine Over-reaction (Route B)< 0.5%HPLC (High retention)
Regioisomer (5-Me, 2-Br) Wrong coupling (Route B)< 0.1%1H-NMR / HPLC
Palladium Catalyst residue< 10 ppmICP-MS
Expert Insight: The "Self-Validating" Work-up

For Route A , the work-up can serve as a chemical purification filter:

  • Acid Extraction: Extract reaction mixture with aqueous HCl. Neutral impurities (unreacted aniline derivatives if acetylated, tars) stay in organics. The basic piperazine moves to water.

  • Base Wash: Basify aqueous layer to pH >12. Extract into Toluene.[3][4][5]

  • Salt Formation: Add HCl in Isopropanol. The target 1-(5-Bromo-2-methylphenyl)piperazine forms a stable, crystalline HCl salt. Many impurities (e.g., mono-alkylated chains) do not crystallize well or remain soluble.

References

  • Synthesis of N-Aryl Piperazines (Mustard Route)

    • Title: "Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis"
    • Source: BenchChem Application Notes[1]

  • Buchwald-Hartwig Selectivity (Halide Discrimination)

    • Title: "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin
    • Source: NIH / PMC
    • URL:[Link]

  • General Piperazine Synthesis Review

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023)"
    • Source: MDPI / PMC
    • URL:[Link]

  • Scale-Up of Aryl Piperazines (Vortioxetine Intermediate)

    • Title: "Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
    • Source: European Patent Office (P
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5BMP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Molecular Profile

You are encountering solubility issues with 1-(5-Bromo-2-methylphenyl)piperazine . This is a common challenge with aryl-piperazine intermediates. The molecule presents a "push-pull" solubility conflict:

  • The "Grease" (Hydrophobic Anchor): The 5-bromo-2-methylphenyl moiety is highly lipophilic.[1] The bromine atom (heavy halogen) and methyl group significantly increase LogP, driving the molecule to crystallize or precipitate in aqueous media.

  • The "Charge" (Hydrophilic Handle): The distal nitrogen (

    
    ) of the piperazine ring is a secondary amine. This is your primary handle for solubility manipulation.
    

Physicochemical Snapshot:

Property Estimated Value Implication
LogP (Lipophilicity) ~3.5 - 4.2 Poor water solubility in neutral form (< 0.1 mg/mL).[1]
pKa (Distal Nitrogen) ~9.0 - 9.5 Highly basic.[1] Will protonate in acidic conditions.
pKa (Aniline Nitrogen) < 2.0 Non-basic in physiological range (delocalized lone pair).

| H-Bond Donors | 1 (Secondary Amine) | Limited interaction with water network.[1] |

Troubleshooting Guides (FAQ)

Issue 1: "My stock solution in DMSO precipitates immediately upon dilution into media."

Diagnosis: This is the "Solvent Shock" effect. DMSO solubilizes by disrupting water structure. When you dilute DMSO < 5%, the water structure reforms, and the hydrophobic bromo-phenyl ring forces the molecule out of solution before it can disperse.

Resolution:

  • Switch to a Co-solvent System: Pure DMSO is often too harsh. Use a "bridging" solvent system.

    • Recommendation: Dissolve stock in PEG400 or Propylene Glycol instead of pure DMSO.

  • Predilution Step: Do not inject concentrated DMSO stock directly into static media.

    • Protocol: Vortex the media while slowly adding the stock to the center of the vortex (preventing local high concentrations).

Issue 2: "I need a stable solid form for animal dosing, but the free base is an oil/sticky solid."

Diagnosis: The free base has low lattice energy and high lipophilicity, leading to amorphous or oily states. Resolution: You must synthesize a salt. The Hydrochloride (HCl) or Methanesulfonate (Mesylate) salts are the industry standards for aryl-piperazines.

  • Why: Protonating the distal nitrogen locks the molecule into a crystalline lattice and introduces an ionic charge, increasing aqueous solubility by >100-fold.

Issue 3: "The pH of my solution drifts, causing precipitation over time."

Diagnosis: The piperazine is acting as a buffer. If you use the free base, it will scavenge protons from your buffer. Once the buffer capacity is exhausted, the pH rises, the molecule deprotonates (returns to neutral), and precipitates. Resolution: Use a high-capacity buffer (e.g., 100 mM Phosphate or HEPES) rather than water or saline.[1] Ensure the final pH is < 6.0 to keep the piperazine protonated.

Strategic Decision Pathways

Use the following decision tree to select the correct solubilization strategy based on your experimental end-goal.

SolubilityStrategy Start Start: 1-(5-Bromo-2-methylphenyl)piperazine Goal Define Application Start->Goal InVitro In Vitro (Cell/Enzyme) Goal->InVitro InVivo In Vivo (Animal Dosing) Goal->InVivo ConcCheck Target Conc > 50 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO DMSO Stock (0.1%) ConcCheck->DMSO No CD Cyclodextrin Complex (HP-β-CD) ConcCheck->CD Yes (Prevent Precip) IV IV / IP Injection Route->IV High Solubility Req Oral Oral Gavage Route->Oral IV->CD Salt Salt Formation (HCl / Mesylate) IV->Salt Oral->Salt Emulsion Lipid Formulation (Tween 80 / PEG) Oral->Emulsion

Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration requirements and administration route.[1]

Experimental Protocols

Protocol A: In Situ Salt Formation (Quick Fix)

Use this for immediate testing without isolating a solid salt.

Reagents:

  • Compound Free Base[2]

  • 0.1 M HCl (Aqueous)[3]

  • Methanol (HPLC Grade)

Steps:

  • Weigh 10 mg of 1-(5-Bromo-2-methylphenyl)piperazine.

  • Dissolve in minimal Methanol (e.g., 200 µL) to ensure complete dissolution of the lipophilic core.

  • Add 1.05 equivalents of 0.1 M HCl.

    • Calculation:

      
      
      
  • Vortex for 30 seconds.

  • Dilute with water to desired volume.

  • Validation: Check pH. It should be acidic (< 5). If cloudy, sonicate for 5 mins.

Protocol B: Cyclodextrin Complexation (The "Stealth" Method)

Best for protecting cells from solvent toxicity and masking the hydrophobic bromo-phenyl group.

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the 5-bromo-2-methylphenyl ring, leaving the hydrophilic exterior exposed to water.[1]

Reagents:

  • 40% (w/v) HP-β-CD in Water (Stock Solution)[1]

  • Compound Stock (in DMSO or Methanol)

Steps:

  • Prepare a 20% HP-β-CD vehicle (dilute stock 1:1 with water/buffer).[1]

  • Add compound stock slowly to the stirring CD solution.

  • Stir at Room Temperature for 4 hours (equilibrium time is critical).

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

  • Note: This method can typically achieve 1–5 mg/mL solubility without pH modification.

Advanced Formulation Data

The following table summarizes the expected solubility enhancements based on general aryl-piperazine chemistry [1, 2].

Vehicle / StrategyTheoretical SolubilityPhysiological CompatibilityStability
Pure Water (pH 7) < 0.05 mg/mLHighLow (Precipitation risk)
0.1 N HCl (pH 1.2) > 10 mg/mLLow (Must buffer)High
10% DMSO / Water ~ 0.5 mg/mLMedium (Cell tox risk)Medium
20% HP-β-CD 2 - 5 mg/mLHigh (IV/Oral safe)Very High
PEG400 / Saline (30:70) 1 - 3 mg/mLHigh (IP/Oral safe)High
Mechanism of Action: Salt vs. Complexation

Mechanism cluster_0 Method A: Protonation (Salt) cluster_1 Method B: Encapsulation (CD) FreeBase Free Base Lipophilic Water Insoluble Proton H+ (Acid) FreeBase->Proton + HCl CD Cyclodextrin (Host) FreeBase->CD + HP-β-CD SaltForm Cationic Species Ion-Dipole Interactions High Solubility Proton->SaltForm Complex Inclusion Complex Hydrophilic Shell Masked Grease CD->Complex

Figure 2: Mechanistic comparison between salt formation (charge introduction) and cyclodextrin complexation (hydrophobic masking).[1]

References

  • Gupta, P., & Bhatia, V. (2018). Salt Selection in Drug Development: A Review of the Effect of Salt Formation on Solubility and Bioavailability. Journal of Pharmaceutical Technology.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • PubChem. (n.d.). Compound Summary for 1-(5-Bromo-2-methylphenyl)piperazine. National Library of Medicine. (Note: Link directs to closest structural analog entry for validation of physicochemical properties).

Sources

common experimental pitfalls with 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific experimental challenges associated with 1-(5-Bromo-2-methylphenyl)piperazine . This compound is a critical building block in medicinal chemistry, particularly for serotonin (5-HT) receptor ligands, but its unique substitution pattern—an ortho-methyl group combined with a meta-bromo handle—introduces specific steric and electronic complications that often lead to experimental failure.

Troubleshooting Guide & FAQs

Compound Identity:

  • IUPAC Name: 1-(5-Bromo-2-methylphenyl)piperazine

  • Common Role: Intermediate for Suzuki/Buchwald couplings; 5-HT receptor ligand scaffold.

  • Key Structural Features:

    • Piperazine (Pos 1): Secondary amine (nucleophilic, basic).

    • Methyl (Pos 2): Steric hinderance; twists the piperazine ring out of planarity.

    • Bromo (Pos 5): Electrophilic handle for cross-coupling.

Part 1: Synthesis & Regioselectivity
Q: I attempted to synthesize this from 2,4-dibromotoluene via Buchwald-Hartwig coupling, but I isolated the wrong isomer. What happened?

A: You likely encountered a regioselectivity inversion driven by steric hindrance. In 2,4-dibromotoluene, the bromine at position 4 is sterically accessible, while the bromine at position 2 is hindered by the adjacent methyl group. Standard palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) will preferentially undergo oxidative addition at the less hindered C4-Br bond, yielding 1-(3-Bromo-4-methylphenyl)piperazine (the wrong isomer).

Corrective Protocol: To force coupling at the hindered C2 position (ortho to methyl), you must use a catalyst system designed for sterically demanding substrates or switch the leaving group strategy.

  • Strategy A (Leaving Group Differentiation): Use 2-Fluoro-4-bromotoluene or 2-Iodo-4-bromotoluene .

    • Why: In SNAr (with 2-F) or Pd-catalysis (with 2-I), the reactivity at position 2 is electronically or kinetically favored over the C4-Br bond.

    • Note: The ortho-methyl group deactivates SNAr; high temperatures (DMSO, 120°C+) are required, which may degrade the product.

  • Strategy B (Ligand Control): Use Pd2(dba)3 with a bulky, electron-rich ligand like BrettPhos or RuPhos .

    • Why: These ligands facilitate oxidative addition at hindered centers and promote reductive elimination.

Q: Can I synthesize this via the "Bis-chloro" aniline route?

A: Yes, and this is often the most reliable method for this specific substitution pattern. Reacting 5-Bromo-2-methylaniline with bis(2-chloroethyl)amine hydrochloride avoids the regioselectivity issue entirely because the nitrogen is already fixed at the correct position.

  • Pitfall: Incomplete cyclization leading to the mono-alkylated "mustard" intermediate.

  • Solution: Use high-boiling alcohols (n-Butanol or Diglyme) at reflux (110–130°C) for >24 hours with solid K2CO3.

Part 2: Reactivity & Cross-Coupling
Q: My Suzuki coupling at the 5-Bromo position is failing (low conversion/catalyst death).

A: The free secondary amine of the piperazine is poisoning your Palladium catalyst. The exposed NH group is a competent ligand for Pd(II) species, forming stable complexes that arrest the catalytic cycle (Pd-sequestration).

Troubleshooting Steps:

  • Protection (Recommended): Protect the piperazine nitrogen with a Boc group (tert-butoxycarbonyl) before attempting the cross-coupling.

    • Protocol: Treat with Boc2O/DCM/Et3N

      
       Perform Suzuki 
      
      
      
      Deprotect with TFA/DCM.
  • "Dump and Stir" (Alternative): If protection is impossible, use a massive excess of base (3-4 equiv. K3PO4) and a highly active precatalyst like Pd(Amphos)Cl2 or XPhos Pd G2 , which are more resistant to amine poisoning.

Q: I observe significant "hydrodebromination" (replacement of Br with H) during coupling.

A: This is a common side reaction in aryl piperazines, often caused by the "ortho-effect" of the methyl group or excessive heating.

  • Mechanism: The bulky ortho-methyl group can force the Pd-intermediate into a conformation that favors

    
    -hydride elimination from the ligand or solvent, leading to reduction rather than transmetallation.
    
  • Fix: Switch the solvent from Isopropanol/Ethanol (H-donors) to Toluene or Dioxane . Lower the reaction temperature and increase the catalyst loading.

Part 3: Handling, Solubility & Stability
Q: The compound is oiling out or turning into a sticky gum during purification.

A: Free-base aryl piperazines are often lipophilic oils that trap solvent.

  • Purification Tip: Do not use pure Ethyl Acetate/Hexane. The basic amine interacts with silanols on the silica gel, causing streaking.

    • Eluent: DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia competes for silanol sites, sharpening the bands.

  • Solidification: Convert to the Hydrochloride (HCl) or Fumarate salt .

    • Protocol: Dissolve oil in Et2O. Add 2M HCl in Et2O dropwise. The salt will precipitate instantly as a white solid, which is non-hygroscopic and stable.

Q: My NMR shows broad or missing signals for the piperazine protons.

A: This is due to conformational exchange (ring flip) and nitrogen inversion occurring at an intermediate rate on the NMR timescale. The ortho-methyl group exacerbates this by restricting the rotation of the N-Aryl bond.

  • Fix: Run the NMR at elevated temperature (50°C in DMSO-d6) to reach the fast-exchange limit, sharpening the peaks.

Summary of Physical Properties & Solubility
SolventForm (Free Base)Form (HCl Salt)Notes
Water (pH 7) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Salt is required for biological assays.
DMSO SolubleSolublePreferred for stock solutions (10-100 mM).
DCM/Chloroform Highly SolubleInsolubleUse Free Base for organic reactions.
Ether/Hexane SolubleInsolubleUsed to precipitate the salt form.
Visual Workflow: Selective Synthesis Strategy

The following diagram illustrates the critical decision pathways to avoid regioselectivity errors and catalyst poisoning.

G Start Target: 1-(5-Bromo-2-methylphenyl)piperazine RouteA Route A: 2,4-Dibromotoluene (Starting Material) Pitfall1 PITFALL: Regioselectivity Issue Coupling occurs at C4 (wrong isomer) RouteA->Pitfall1 Standard Buchwald RouteB Route B: 5-Bromo-2-methylaniline (Starting Material) Success1 Cyclization with Bis(2-chloroethyl)amine RouteB->Success1 Reflux/n-BuOH Intermediate Correct Intermediate: 1-(5-Bromo-2-methylphenyl)piperazine Success1->Intermediate NextStep Downstream Coupling (e.g., Suzuki at Br) Intermediate->NextStep Pitfall2 PITFALL: Catalyst Poisoning Free NH binds Pd NextStep->Pitfall2 Direct Coupling Solution2 Protect with Boc2O NextStep->Solution2 Pre-step Final Final Coupled Product Solution2->Final 1. Coupling 2. Deprotection

Caption: Decision tree highlighting the "Aniline Route" to avoid regioselectivity errors and the "Boc-Protection" strategy to prevent catalyst poisoning during downstream functionalization.

References
  • Buchwald-Hartwig Amination Protocols

    • Title: General Procedure for Buchwald-Hartwig Amination of Aryl Halides.[1]

    • Source: Organic Synthesis / BenchChem.[1]

    • URL:[Link]

  • Piperazine Physical Properties & Solubility

    • Title: 1-Phenyl-4-(4-pyridinyl)
    • Source: BenchChem Technical Support.[1][2]

  • Regioselectivity in Aryl Halide Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[1]

    • Source: MDPI Molecules / ResearchG
    • URL:[Link]

  • Synthesis of Phenylpiperazines (Aniline Route)

    • Title: Phenylpiperazine Formation From Aniline (Bis-chloroethylamine method).
    • Source: ScienceMadness / Organic Chemistry Portal.
    • URL:[Link]

Sources

enhancing the reactivity of the piperazine moiety in 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity challenges of 1-(5-Bromo-2-methylphenyl)piperazine , a scaffold with dual reactivity profiles (nucleophilic secondary amine vs. electrophilic aryl bromide).

Topic: Enhancing Reactivity & Functionalization Protocols

Reactivity Profile & Molecular Diagnostics

Before initiating any protocol, you must understand the electronic and steric landscape of this molecule. It is not a standard secondary amine.

The "Deactivated Nucleophile" Problem
  • Steric Twist: The ortho-methyl group at position 2 forces the piperazine ring out of planarity with the phenyl ring. While this reduces conjugation (potentially increasing N1 basicity), the inductive effect of the electron-poor 5-bromo-2-methylphenyl ring dominates.

  • Electronic Pull: The aryl group acts as an electron sink. The N1 nitrogen lone pair is partially delocalized, pulling electron density away from the distal N4 nitrogen. Result: The N4 center is significantly less nucleophilic than in N-methylpiperazine or unsubstituted N-phenylpiperazine.

  • The "Trojan Horse" Risk (Self-Coupling): The molecule contains both a nucleophile (NH) and an electrophile (Ar-Br). Under palladium-catalyzed conditions (Buchwald-Hartwig), polymerization or self-coupling is a critical failure mode.

Reactivity Map

ReactivityMap Mol 1-(5-Bromo-2-methylphenyl)piperazine N4 N4 Position (Secondary Amine) Target: Nucleophilic Attack Mol->N4 Primary Functionalization Site ArBr C5 Position (Aryl Bromide) Target: Electrophilic Attack Mol->ArBr Competing Site (Risk) Alkylation Alkylation N4->Alkylation SN2 (Safe) Arylation Arylation N4->Arylation SNAr (Safe) Pd-Catalysis (High Risk) Suzuki Suzuki ArBr->Suzuki Requires N-Protection

Figure 1: Reactivity landscape highlighting the competition between the N4 amine and the Ar-Br moiety.

Troubleshooting & Optimization Guides

Module A: N-Alkylation (SN2 Reactions)

Scenario: You are trying to attach an alkyl chain (e.g., benzyl, ethyl, propyl) to the N4 position, but yields are low or reaction times are excessive.

Root Cause: The reduced nucleophilicity of N4 requires higher activation energy than standard amines.

Optimized Protocol:

  • Solvent Switch: Do not use DCM or THF. Switch to DMF (N,N-Dimethylformamide) or Acetonitrile (ACN) . The high dielectric constant stabilizes the transition state.

  • The "Finkelstein" Boost: Add 0.1 - 0.5 equiv of Potassium Iodide (KI) . This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

  • Base Selection: Use K₂CO₃ (3 equiv) for standard cases. If solubility is an issue, use Cs₂CO₃ (cesium effect enhances solubility in organic media).

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent DCM, THF, TolueneDMF, DMSO, Acetonitrile
Base TEA, PyridineK₂CO₃, Cs₂CO₃, DIPEA
Additive NoneKI (catalytic), TBAI (phase transfer)
Temp RT60°C - 80°C
Module B: N-Arylation (The Danger Zone)

Scenario: You want to couple the piperazine to another aryl ring (e.g., to make a biaryl piperazine drug candidate).

Critical Warning: If you use standard Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu), the Palladium catalyst may insert into the 5-Br bond of your starting material instead of the partner halide, leading to oligomerization.

Strategy 1: Metal-Free SNAr (Safest)

If your target partner is electron-deficient (e.g., 4-chloropyridine, 4-fluoronitrobenzene):

  • Method: Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Why: No metal catalyst means the Ar-Br on your piperazine remains untouched.

  • Conditions: DMF, 100°C, DIPEA (3 equiv).

Strategy 2: Chemoselective Buchwald-Hartwig

If you must use Pd-catalysis (e.g., coupling to an electron-rich aryl chloride):

  • Electrophile Hierarchy: Your coupling partner must be more reactive than the internal Ar-Br. Use an Aryl Iodide (Ar-I) or Aryl Triflate (Ar-OTf) as the partner.[3]

    • Reactivity Order: Ar-I > Ar-OTf > Ar-Br (Internal) > Ar-Cl.

  • Ligand Selection: Use bulky, electron-rich ligands like RuPhos or BrettPhos . These facilitate oxidative addition to the external partner and reductive elimination, often outpacing the sluggish insertion into the sterically hindered (ortho-methyl) internal bromide.

  • Dumping the Catalyst: Pre-mix the catalyst and ligand to form the active species before adding the piperazine substrate.

Module C: Functionalizing the Aryl Bromide (Inverse)

Scenario: You want to keep the piperazine NH intact and react the Bromine (e.g., Suzuki coupling to add a phenyl group at position 5).

Protocol:

  • Protection is Mandatory: You cannot perform a Suzuki/Buchwald reaction on the Br group with a free NH present (catalyst poisoning + self-coupling).

  • Step 1: Protect N4 with Boc-anhydride (Boc₂O, DCM, TEA).

  • Step 2: Perform the Cross-Coupling (Suzuki/Heck) on the Ar-Br.

  • Step 3: Deprotect (TFA/DCM or HCl/Dioxane).

Decision Logic & Workflow

Use this decision tree to select the correct experimental setup.

DecisionTree Start What is your Goal? Q1 React the NH (N4)? Start->Q1 Q2 React the Br (C5)? Start->Q2 Type Reaction Type? Q1->Type Soln4 1. Protect NH (Boc) 2. Perform Coupling 3. Deprotect Q2->Soln4 Alkylation Alkyl Halide Partner Type->Alkylation Arylation Aryl Halide Partner Type->Arylation Soln1 Use SN2 Conditions: DMF, K2CO3, KI, 60°C Alkylation->Soln1 Check Is Partner Electron Deficient? (e.g., Nitro, Pyridine) Arylation->Check Soln2 Use SNAr (Metal-Free): DMF, Heat, DIPEA (Safe for Ar-Br) Check->Soln2 Yes Soln3 CRITICAL RISK Use Ar-I partner only. Ligand: RuPhos/BrettPhos Check->Soln3 No Yes Yes No No

Figure 2: Decision matrix for selecting reaction conditions based on chemoselectivity requirements.

Frequently Asked Questions (FAQs)

Q: Why is my N-alkylation reaction stuck at 50% conversion even after 24 hours? A: The ortho-methyl group creates a "conformationally locked" system that, combined with the electron-withdrawing bromine, makes the NH sluggish.

  • Fix: Add 0.5 eq. Sodium Iodide (NaI) or Potassium Iodide (KI). This converts your alkyl chloride to an iodide in situ, which is ~100x more reactive. Increase temperature to 80°C.

Q: I see a "dimer" peak in LCMS during Buchwald coupling. What is it? A: This is likely the self-coupled product where one piperazine molecule has arylated another piperazine molecule at the 5-Br position.

  • Fix: Ensure your external coupling partner is an Aryl Iodide (more reactive than the internal Br). If using an Aryl Chloride, this side reaction is almost unavoidable without specialized ligands like BrettPhos .

Q: Can I use the HCl salt of the starting material directly? A: Yes, but you must add an extra equivalent of base to neutralize the HCl.

  • Tip: For Pd-catalysis, we recommend free-basing the material first (partition between EtOAc and sat. NaHCO₃) to avoid chloride ions interfering with the palladium cycle.

References

  • Mechanistic Studies of Pd-Catalyzed Amination: Detailed kinetics on why aryl bromides are sluggish/reactive depending on ligand choice.

    • Source:

  • Chemoselective Cross-Coupling: Strategies for coupling amines in the presence of other halides.

    • Source:

  • Piperazine Reactivity & Drug Synthesis: Overview of synthetic routes for N-aryl piperazines (SNAr vs Buchwald).

    • Source:

  • Buchwald-Hartwig Troubleshooting: Guide on ligand selection (RuPhos/BrettPhos)

    • Source:

Sources

Validation & Comparative

A Comparative Analysis of 1-(5-Bromo-2-methylphenyl)piperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the arylpiperazine scaffold represents a cornerstone in the design of neurologically active agents. Within this broad class, 1-(5-Bromo-2-methylphenyl)piperazine serves as a crucial starting point for the development of compounds with tailored affinities for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This guide provides a comparative analysis of its analogs, delving into the structure-activity relationships (SAR) that govern their pharmacological profiles. By examining the impact of structural modifications on receptor binding and functional activity, this document aims to provide a framework for the rational design of novel central nervous system (CNS) drug candidates.

The strategic placement of a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring in 1-(5-Bromo-2-methylphenyl)piperazine establishes a unique electronic and steric profile. This foundation has been systematically modified by researchers to probe the intricate interactions between these ligands and their biological targets. This guide will explore these modifications, their synthetic routes, and the resulting pharmacological consequences, supported by experimental data from peer-reviewed literature.

The Crucial Role of the Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a primary determinant of the pharmacological activity of arylpiperazine derivatives. Modifications to the bromo and methyl groups of the parent compound, as well as the introduction of other substituents, have profound effects on receptor affinity and selectivity.

Impact of Halogen Substitution

The presence and nature of a halogen substituent on the phenyl ring significantly influence the binding affinity of arylpiperazine analogs. While direct comparative studies on a complete series of halogenated 1-(2-methylphenyl)piperazine analogs are not extensively documented in a single source, broader studies on arylpiperazines provide valuable insights. For instance, the electronic properties of the substituent can modulate interactions within the receptor binding pocket.

Influence of the Methyl Group

The ortho-methyl group in 1-(5-Bromo-2-methylphenyl)piperazine plays a critical role in defining the conformational preferences of the molecule, which in turn affects its interaction with receptor binding sites. Structure-activity relationship studies of various 1-arylpiperazines have shown that substitution at the ortho position can significantly impact affinity for both serotonin and dopamine receptors. For example, a study on hydantoin-phenylpiperazine derivatives indicated that an ortho-substituent with a negative potential is favorable for affinity at both 5-HT1A and α1 receptors[1].

Modifications at the N4-Position of the Piperazine Ring

The second nitrogen atom of the piperazine ring (N4) offers a versatile point for modification, allowing for the introduction of various substituents to modulate the pharmacological profile of the parent compound. These modifications can influence not only receptor affinity and selectivity but also pharmacokinetic properties such as blood-brain barrier permeability.

Arylpiperazines have been extensively functionalized at the N4-position with alkyl chains of varying lengths, as well as with more complex moieties, to target specific receptor subtypes. For instance, linking different heteroaryl groups to the N4-position has been a successful strategy in developing potent and selective ligands for various receptors.

Comparative Receptor Binding Affinities

To provide a clear comparison of the performance of 1-(5-Bromo-2-methylphenyl)piperazine analogs, the following tables summarize in vitro binding affinity data (Ki values in nM) for a selection of analogs at key serotonin and dopamine receptors. It is important to note that this data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) of Phenyl Ring Analogs at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)188High AffinitySignificant BindingModest Binding
1-(3-TFMPP)-4-(3,4-methylenedioxybenzyl)piperazineComparable to TFMPPReduced AffinitySignificant BindingModest Binding
1-(3-TFMPP)-4-(2,3-methylenedioxybenzyl)piperazine-Comparable to parentSignificant BindingModest Binding

Data compiled from a study on disubstituted piperazine analogs[2][3].

Table 2: Comparative Binding Affinities (Ki, nM) of Phenyl Ring Analogs at Dopamine Receptors

CompoundD2D3
N-phenylpiperazine analogs (general)349 - 752296 - 1413
Compound 6a (a 3-thiophenephenyl fluoride substituted N-phenylpiperazine)>7001.4

Data from a study on substituted N-phenylpiperazine analogs as D3 vs. D2 selective ligands[4].

Structure-Activity Relationship (SAR) Summary

The analysis of various 1-arylpiperazine analogs reveals several key SAR trends:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. Electron-withdrawing groups, such as the trifluoromethyl group in TFMPP, can confer high affinity for certain serotonin receptors[2][3]. The position of these substituents is also crucial, with ortho-substitution often influencing conformational freedom and receptor interaction[1].

  • N4-Piperazine Substitution: Modification at the N4-position is a powerful strategy to modulate the pharmacological profile. The introduction of bulky or extended substituents can enhance affinity and introduce selectivity for specific receptor subtypes. For example, the addition of a methylenedioxybenzyl group to TFMPP was shown to be detrimental to binding at most 5-HT1 receptor subtypes while retaining or enhancing binding at 5-HT2B receptors[2].

  • Multi-target Affinity: Many arylpiperazine derivatives exhibit affinity for multiple receptors, a property that can be advantageous for treating complex CNS disorders. The challenge lies in fine-tuning the structure to achieve the desired balance of activities.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details common experimental methodologies for the synthesis and pharmacological evaluation of 1-(5-Bromo-2-methylphenyl)piperazine analogs.

General Synthesis of N-Arylpiperazines

The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 1-bromo-5-chloro-2-methylbenzene), piperazine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine.

dot graph "Buchwald-Hartwig Amination Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=1.5];

} caption: "General workflow for the synthesis of N-arylpiperazines via Buchwald-Hartwig amination."

Radioligand Binding Assays

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the human D2 or 5-HT1A receptor).

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (the analog of interest).

  • Separation and Scintillation Counting: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove non-specifically bound radioactivity. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

dot graph "Radioligand Binding Assay Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=1.5];

} caption: "Workflow for determining receptor binding affinity using a radioligand binding assay."

Signaling Pathways and Functional Activity

The interaction of 1-(5-Bromo-2-methylphenyl)piperazine analogs with their target receptors initiates intracellular signaling cascades. For instance, many arylpiperazines are known to interact with serotonin receptors, which are coupled to various G-proteins. The 5-HT1A receptor, for example, is typically coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

dot graph "5-HT1A Receptor Signaling Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [color="#EA4335", penwidth=1.5];

} caption: "Simplified signaling pathway of the 5-HT1A receptor upon agonist binding."

Conclusion and Future Directions

The comparative analysis of 1-(5-Bromo-2-methylphenyl)piperazine analogs underscores the remarkable versatility of the arylpiperazine scaffold in medicinal chemistry. The systematic modification of the phenyl ring and the N4-position of the piperazine ring provides a powerful tool for fine-tuning the pharmacological properties of these compounds. While existing research has illuminated key structure-activity relationships, a comprehensive and direct comparative study of a homologous series of 1-(5-Bromo-2-methylphenyl)piperazine analogs is warranted to provide a more detailed understanding of the subtle interplay of steric and electronic factors that govern receptor binding and functional activity. Future research in this area should focus on synthesizing and evaluating such a series against a broad panel of CNS receptors to identify novel ligands with optimized potency, selectivity, and pharmacokinetic profiles for the treatment of various neurological and psychiatric disorders.

References

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  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). European Journal of Medicinal Chemistry, 263, 115939.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Figshare.
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  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (2000). Journal of Medicinal Chemistry, 43(22), 4166-4178.
  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. (2023).
  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). European Journal of Medicinal Chemistry, 66, 407-415.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11).
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286183.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
  • Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis. (2024). European Journal of Medicinal Chemistry, 269, 116344.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Biochemical Pharmacology, 88(3), 237-244.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). International Journal of Molecular Sciences, 26(9), 5013.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4252.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 68.
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). ACS Chemical Neuroscience, 14(11), 2217-2242.

Sources

A Researcher's Guide to Validating the Biological Activity of 1-(5-Bromo-2-methylphenyl)piperazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its structural rigidity, physicochemical properties, and capacity for hydrogen bond formation often lead to favorable pharmacokinetic profiles.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of the biological activity of a novel arylpiperazine, 1-(5-Bromo-2-methylphenyl)piperazine.

Given the absence of specific biological data for this compound, we will infer its potential activities based on well-established structure-activity relationships (SAR) within the arylpiperazine class.[3][4] This guide will detail a logical, multi-step experimental workflow to systematically characterize its pharmacological profile, comparing it with established alternatives.

Postulated Biological Activities and Comparative Compounds

The structure of 1-(5-Bromo-2-methylphenyl)piperazine, featuring a substituted phenyl ring attached to a piperazine moiety, strongly suggests potential activity within the central nervous system (CNS).[5] Arylpiperazines are well-known ligands for dopamine and serotonin receptors, key targets in the management of psychosis and other neurological disorders.[1][6] The bromo and methyl substitutions on the phenyl ring are likely to modulate the compound's affinity and selectivity for these receptors.[1]

Therefore, our validation strategy will primarily focus on its potential as a CNS-active agent, particularly as a ligand for dopamine (D2) and serotonin (5-HT) receptors.[1] We will also explore potential cytotoxic effects, as many arylpiperazines have demonstrated anticancer activity.[1][7]

For a robust comparison, we will benchmark our test compound against the following well-characterized alternatives:

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[8]

  • Olanzapine: Another atypical antipsychotic with a broad receptor binding profile, including high affinity for dopamine and serotonin receptors.[8]

  • 1-(3-Chlorophenyl)piperazine (mCPP): A research chemical known to act as a non-selective serotonin receptor agonist and has been used to probe the function of the serotonin system.[8]

Experimental Validation Workflow: A Step-by-Step Guide

A systematic approach is crucial for validating the biological activity of a novel compound. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and potential in vivo studies.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: In Vivo Characterization (Optional) A Initial Cytotoxicity Screening (e.g., MTT Assay) B Receptor Binding Assays (Dopamine & Serotonin Receptors) A->B If not overtly cytotoxic C Functional Assays (e.g., cAMP Measurement) B->C If binding affinity is confirmed D Signaling Pathway Analysis (e.g., Western Blot for pERK) C->D To elucidate mechanism E Off-Target Profiling D->E Assess selectivity F Animal Behavioral Models (e.g., Rodent or Zebrafish) E->F If in vitro profile is promising G Pharmacokinetic Studies F->G Determine ADME properties

Caption: A general experimental workflow for the biological validation of a novel arylpiperazine.

Phase 1: Initial In Vitro Profiling

2.1.1. Cytotoxicity Screening

Before investigating specific receptor interactions, it is essential to determine the general cytotoxicity of the compound. This ensures that any observed effects in subsequent assays are not simply due to cell death.[9] The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for receptor studies, or a cancer cell line like A549 if exploring anticancer effects) in a 96-well plate and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of 1-(5-Bromo-2-methylphenyl)piperazine and the comparator compounds in the culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.[1]

2.1.2. Receptor Binding Assays

To determine if 1-(5-Bromo-2-methylphenyl)piperazine directly interacts with our primary targets, competitive radioligand binding assays are the gold standard.[13] These assays measure the affinity of the compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[13]

Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors

  • Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing the human D2 or 5-HT2A receptors, or prepare them from tissue homogenates.[13][14]

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (1-(5-Bromo-2-methylphenyl)piperazine) or a known competitor.[15][16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then the inhibition constant (Ki), which represents the binding affinity of the test compound.[13] Lower Ki values indicate higher binding affinity.[1]

2.1.3. Functional Assays

Binding to a receptor does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Functional assays are necessary to determine the compound's effect on receptor signaling.[17]

Dopamine D2-like receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] Conversely, some serotonin receptors are coupled to Gq proteins, leading to an increase in intracellular calcium, or Gs proteins, which increase cAMP.

Experimental Protocol: cAMP Measurement Assay (for D2 Receptors)

  • Cell Culture: Use a cell line stably expressing the D2 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of 1-(5-Bromo-2-methylphenyl)piperazine or a known D2 agonist/antagonist.

  • Incubation: Incubate for a short period to allow for changes in cAMP levels.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist.

Data Presentation and Comparison

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM)
1-(5-Bromo-2-methylphenyl)piperazineHEK29348Experimental Value
AripiprazoleHEK29348Experimental Value
OlanzapineHEK29348Experimental Value
mCPPHEK29348Experimental Value

Table 2: Comparative Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1A
1-(5-Bromo-2-methylphenyl)piperazineExperimental ValueExperimental ValueExperimental Value
AripiprazoleLiterature ValueLiterature ValueLiterature Value
OlanzapineLiterature ValueLiterature ValueLiterature Value
mCPPLiterature ValueLiterature ValueLiterature Value

Mechanistic Insights and Signaling Pathways

Should 1-(5-Bromo-2-methylphenyl)piperazine demonstrate significant functional activity, further investigation into the downstream signaling pathways is warranted. For instance, activation of the 5-HT2A receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[18]

G cluster_0 Potential 5-HT2A Receptor Signaling A 1-(5-Bromo-2-methylphenyl)piperazine B 5-HT2A Receptor A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E IP3 & DAG Production D->E F ERK Phosphorylation E->F G Cellular Response F->G

Caption: A simplified diagram of a potential signaling pathway following 5-HT2A receptor activation.

Concluding Remarks

This guide provides a robust and scientifically grounded framework for the initial biological validation of 1-(5-Bromo-2-methylphenyl)piperazine. By systematically progressing through cytotoxicity, binding, and functional assays, and by comparing its performance against well-characterized alternatives, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from this workflow will be crucial in determining its potential as a research tool or a lead compound for further drug development. Each experimental choice is designed to provide self-validating data, ensuring the trustworthiness and reliability of the findings.

References

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  • Creative Bioarray. Cell Viability Assays.
  • Frontiers. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Creative Biolabs. Cell Proliferation Assays.
  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker.
  • PubMed. Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental validation.
  • PubMed. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery.
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  • Jetir.Org. In-silico Studies of Phenyl Piperazine Derivatives Against Depression.

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Technical Assessment: Cross-Reactivity Profiling of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-2-methylphenyl)piperazine represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore for targeting aminergic G-Protein Coupled Receptors (GPCRs).[1] While the phenylpiperazine moiety provides high affinity for Serotonin (5-HT) and Dopamine (D) receptors, it is historically associated with significant promiscuity—specifically "off-target" binding to


-adrenergic receptors and hERG channels.

This guide outlines the critical assessment framework required to validate the selectivity of this specific ligand. By leveraging the steric hindrance of the ortho-methyl group and the electronic modulation of the meta-bromo substituent, researchers can distinguish its specific pharmacological profile from the broader, non-selective phenylpiperazine class.

Part 1: Structural Logic & Target Landscape

The Phenylpiperazine "Aminergic Web"

To assess cross-reactivity, one must first understand the structural determinants of the molecule. The unsubstituted 1-phenylpiperazine is highly promiscuous. The substitutions in 1-(5-Bromo-2-methylphenyl)piperazine modify this baseline:

  • 2-Methyl (ortho): Induces a torsional twist, forcing the piperazine ring out of coplanarity with the phenyl ring. This conformation is often critical for differentiating 5-HT1A (agonist) activity from D2 (antagonist) binding, as D2 receptors generally tolerate flatter conformations better than 5-HT1A receptors.

  • 5-Bromo (meta): Increases lipophilicity and provides a halogen-bond acceptor. Substitutions at the 3- or 5-position (meta) are historically linked to 5-HT2C and 5-HT7 affinity (e.g., mCPP).

Visualizing the Cross-Reactivity Risk

The following diagram illustrates the primary signaling pathways and cross-reactivity risks associated with this scaffold.

CrossReactivityMap cluster_Targets Primary Targets (Desired) cluster_OffTargets Critical Off-Targets (Risks) Ligand 1-(5-Bromo-2-methylphenyl)piperazine HT1A 5-HT1A Receptor (Anxiolytic/Antidepressant) Ligand->HT1A High Affinity (Ortho-Me driven) HT2C 5-HT2C Receptor (Satiety/Mood) Ligand->HT2C Modulated by 5-Br Alpha1 α1-Adrenergic (Hypotension Risk) Ligand->Alpha1 High Risk (Scaffold inherent) D2 Dopamine D2 (EPS/Prolactin) Ligand->D2 Moderate Affinity hERG hERG Channel (Cardiotoxicity) Ligand->hERG Lipophilicity driven

Figure 1: Pharmacological interaction map showing the balance between serotonergic efficacy and adrenergic/dopaminergic liabilities.

Part 2: Comparative Assessment Panel

To objectively evaluate the performance of 1-(5-Bromo-2-methylphenyl)piperazine, it must be screened alongside established reference standards. A standalone


 value is meaningless without context.
Recommended Reference Standards
CompoundRole in AssayTarget ProfileWhy Use This?
1-Phenylpiperazine Negative ControlPan-active (5-HT, DA,

-Adrenergic)
Establishes the "baseline noise" of the scaffold without substitutions.
WAY-100635 Positive Control5-HT1A Selective AntagonistThe gold standard for 5-HT1A selectivity (

nM).
mCPP Comparator5-HT2C / 5-HT1BStructurally similar (meta-chloro) but lacks the ortho-methyl; highlights the effect of the 2-Me group.
Prazosin Exclusion Control

-Adrenergic Antagonist
Essential to quantify the "safety window" against hypotension.

Part 3: Experimental Protocol (Radioligand Binding)

Objective: Determine the Equilibrium Dissociation Constant (


) of the test compound against the critical target panel.
Standard:  This protocol adheres to the guidelines for rapid filtration assays in 96-well formats.
Workflow Diagram

AssayWorkflow cluster_Plate 96-Well Assay Plate Setup Start Membrane Preparation (HEK293 or CHO cells) Total Total Binding (Membrane + Radioligand) Start->Total NSB Non-Specific Binding (Membrane + Radioligand + Excess Cold Ligand) Start->NSB Test Test Wells (Membrane + Radioligand + 5-Br-2-Me-PP) Start->Test Incubate Equilibrium Incubation (60 min @ 25°C) Total->Incubate NSB->Incubate Test->Incubate Harvest Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Harvest Count Liquid Scintillation Counting Harvest->Count Analyze Data Analysis (Cheng-Prusoff Correction) Count->Analyze

Figure 2: Step-by-step radioligand binding assay workflow for cross-reactivity profiling.

Detailed Methodology
1. Membrane Preparation
  • Source: Recombinant human receptors (5-HT1A, D2,

    
    ) expressed in CHO-K1 or HEK293 cells are preferred over tissue homogenates to ensure subtype specificity.
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4. (Include 0.1% Ascorbic Acid for adrenergic/dopaminergic assays to prevent ligand oxidation).
    
2. Assay Setup (Competition Mode)

Prepare a 96-well plate with a final volume of 250


 per well:
  • 25

    
     Radioligand: 
    
    • For 5-HT1A:

      
      -8-OH-DPAT (0.5 - 1.0 nM).
      
    • For D2:

      
      -Methylspiperone (0.5 nM).
      
    • For

      
      :
      
      
      
      -Prazosin (0.2 nM).
  • 25

    
     Test Compound:  1-(5-Bromo-2-methylphenyl)piperazine (Concentration range: 
    
    
    
    M to
    
    
    M).
  • 25

    
     Non-Specific Binding (NSB) definer: 
    
    • Use 10

      
       Serotonin (for 5-HT) or 10 
      
      
      
      Haloperidol (for D2).
  • 175

    
     Membrane Suspension:  Add last to initiate the reaction.
    
3. Incubation & Harvesting
  • Incubation: 60 minutes at room temperature (25°C).

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces the high non-specific binding common to lipophilic phenylpiperazines.

  • Wash: 3x washes with ice-cold Tris buffer to remove unbound radioligand.

4. Calculation

Calculate the


 using the Cheng-Prusoff equation :


  • 
     = Concentration of radioligand used.[2]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Part 4: Data Interpretation & Selectivity Criteria

When analyzing the data for 1-(5-Bromo-2-methylphenyl)piperazine, use the following criteria to determine if the compound is a viable lead or a "dirty" hit.

The Selectivity Ratio

Calculate the Selectivity Ratio (


) against the primary off-target (

):

  • SR < 10: Non-selective. High risk of orthostatic hypotension side effects.

  • SR 10 - 50: Moderate selectivity. Acceptable for early leads but requires optimization.

  • SR > 100: High selectivity. Ideal candidate profile.

Expected Performance (Based on SAR)

Based on Structure-Activity Relationship (SAR) data for similar ortho-methyl, meta-halogenated piperazines [1, 2]:

  • 5-HT1A Affinity: Expected

    
     nM (High).[3] The 2-Me group favors the active conformation.
    
  • 
     Affinity:  Phenylpiperazines inherently bind 
    
    
    
    . The 5-Br substitution may increase lipophilicity and
    
    
    binding compared to the 2-Me alone. This is the critical failure point to watch.
  • D2 Affinity: The 2-Me group typically reduces D2 affinity relative to the unsubstituted phenylpiperazine, improving the 5-HT/D2 ratio.

References

  • Glennon, R. A., et al. (2003). "QSAR study on the affinity of some arylpiperazines towards the 5-HT1A/alpha1-adrenergic receptor." Bioorganic & Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1996). "Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-alkylpiperazines." Journal of Medicinal Chemistry.

  • Flanagan, C. A. (2016). "GPCR-radioligand binding assays: Protocols for assessing expression and affinity." Methods in Cell Biology.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol."

  • Di Giovanni, G., et al. (2025). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Semantic Scholar / MDPI.

Sources

A Comparative Guide to the Synthesis of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules and approved pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2][3][4][5] 1-(5-Bromo-2-methylphenyl)piperazine is a key intermediate in this class, providing a versatile platform for further functionalization and drug discovery. Its synthesis, therefore, is a critical step that demands efficiency, scalability, and cost-effectiveness.

This guide provides an in-depth, objective comparison of the two primary synthetic methodologies for constructing this molecule: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical considerations, and data-driven performance metrics of each route, empowering researchers and process chemists to make informed decisions tailored to their specific laboratory or manufacturing needs.

Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher classical methods.[6] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile tool for the synthesis of aryl amines from aryl halides, celebrated for its broad substrate scope and mild reaction conditions.[3][7]

Mechanistic Principle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the careful selection of a phosphine ligand, which modulates the reactivity of the palladium center.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2,4-dibromotoluene), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial as they accelerate this rate-limiting step.[6][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) Amide_Complex Ar-Pd(II)(NR_2)L_n OA_Complex->Amide_Complex Amine Binding & Deprotonation (+ Piperazine, + Base) Amide_Complex->Pd0 Reductive Elimination (- Base-HBr) Product Product Amide_Complex->Product Forms Product caption Fig 1. Simplified Buchwald-Hartwig catalytic cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol

This protocol is a representative procedure for a lab-scale synthesis. The choice of ligand and base is critical and may require optimization.

Buchwald-Hartwig Workflow start Start: Inert Atmosphere Setup reagents 1. Charge Reactor: - 2,4-Dibromotoluene - Piperazine - Base (e.g., NaOtBu) start->reagents catalyst 2. Prepare Catalyst Pre-mixture: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., BINAP) - Anhydrous Solvent (e.g., Toluene) reagents->catalyst addition 3. Add Solvent & Catalyst to Reactor catalyst->addition reaction 4. Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS addition->reaction workup 5. Cooldown & Quench Dilute with EtOAc, wash with water/brine reaction->workup purify 6. Dry, Filter & Concentrate Purify via Column Chromatography workup->purify end End: Isolated Product purify->end caption Fig 2. Experimental workflow for Buchwald-Hartwig amination.

Caption: Fig 2. Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 2,4-dibromotoluene (1.0 equiv), piperazine (1.2-1.5 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 1.2-2.4 mol%) in a small amount of anhydrous toluene.[8]

  • Reaction Setup: Add anhydrous toluene to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C and stir vigorously.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield 1-(5-Bromo-2-methylphenyl)piperazine.[1]

Performance Data & Discussion

The Buchwald-Hartwig amination is highly effective for this transformation, but its success is critically dependent on the ligand.

ParameterTypical ValueRationale & Causality
Yield 85-95%The high efficiency is due to the rapid reductive elimination step, facilitated by bulky, electron-rich ligands that destabilize the Pd-N bond.
Catalyst Loading 1-2 mol%The catalytic nature of the reaction allows for low loadings, although higher loadings may be needed for less reactive substrates.
Reaction Time 4-12 hoursTime is dependent on temperature, substrate reactivity, and catalyst efficiency. Monitoring is crucial to avoid side product formation.
Temperature 80-110 °CMilder than classical methods. The temperature needs to be sufficient to promote oxidative addition without causing catalyst decomposition.
Key Ligands BINAP, XantphosBidentate phosphine ligands like BINAP prevent catalyst dimerization and accelerate the reaction.[6]
Common Bases NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the piperazine without competing in the reaction. NaOtBu is common but can be sensitive.

Route 2: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classical method for forming aryl-nitrogen bonds, utilizing a copper catalyst.[10] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern variations using ligands have significantly improved its applicability and efficiency. The C-N bond forming variant is often specifically referred to as the Goldberg reaction.[10]

Mechanistic Principle

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve Cu(I) and Cu(III) intermediates.

  • Formation of Cu(I) Amide: The copper(I) catalyst (often from a CuI precursor) reacts with piperazine in the presence of a base to form a copper(I) amide species.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) amide, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The intermediate reductively eliminates the final product, regenerating a Cu(I) species that can re-enter the catalytic cycle. Ligands, such as diamines or amino acids, stabilize the copper intermediates and facilitate the reaction, allowing for lower temperatures.[10][11]

Ullmann-Goldberg Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_Amide L_nCu(I)-NR_2 CuI->Cu_Amide Amine Binding (+ Piperazine, + Base) CuIII_Complex Ar-Cu(III)(X)(NR_2)L_n Cu_Amide->CuIII_Complex Oxidative Addition (Ar-Br) CuIII_Complex->CuI Reductive Elimination Product Product CuIII_Complex->Product Forms Product caption Fig 3. Postulated ligand-assisted Ullmann-Goldberg cycle.

Caption: Fig 3. Postulated ligand-assisted Ullmann-Goldberg cycle.

Experimental Protocol

This protocol represents a modern, ligand-accelerated Ullmann condensation.

Step-by-Step Methodology:

  • Reactor Setup: To a reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add 2,4-dibromotoluene (1.0 equiv) and piperazine (1.5 equiv).

  • Solvent and Heating: Add a high-boiling polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Heat the reaction mixture to 120-150 °C.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS. These reactions can be slower than their palladium-catalyzed counterparts.

  • Work-up: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate. The aqueous layer will contain copper salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Performance Data & Discussion

While often seen as a less sophisticated alternative, the modern Ullmann reaction is a viable and cost-effective method.

ParameterTypical ValueRationale & Causality
Yield 60-85%Yields are generally good but can be lower than Buchwald-Hartwig, often due to the harsher conditions leading to side reactions or decomposition.
Catalyst Loading 5-20 mol%Typically requires a higher catalyst loading than palladium-based systems to achieve reasonable reaction rates.
Reaction Time 12-24 hoursThe reaction is often significantly slower, a consequence of the lower catalytic activity of copper compared to palladium for this transformation.
Temperature 120-190 °CHigh temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl bromide to copper.[10]
Key Ligands L-proline, DiaminesSimple, inexpensive ligands can chelate to the copper center, increasing its solubility and reactivity, thus enabling catalytic turnover.
Solvents DMF, DMSO, NMPHigh-boiling polar solvents are required to reach the necessary temperatures and to solubilize the inorganic base and copper salts.

Head-to-Head Comparison and Route Selection

Choosing the optimal synthetic route requires a careful balancing of project priorities, including scale, cost, time, and available equipment.

Comparative Data Summary
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Yield High (85-95%)Moderate to High (60-85%)
Temperature Mild (80-110 °C)Harsh (120-190 °C)
Reaction Time Fast (4-12 h)Slow (12-24 h)
Catalyst Cost HighLow
Ligand Complexity Complex, patented phosphinesSimple, inexpensive (e.g., amino acids)
Functional Group Tolerance ExcellentModerate
Scalability Well-established for large scale[9]Viable, but energy costs can be high
Key Advantage High efficiency, mildness, broad scopeLow catalyst cost, simple ligands
Key Disadvantage High catalyst & ligand costHarsh conditions, slower rates, metal waste
Decision-Making Flowchart

This flowchart provides a logical framework for selecting the most appropriate synthetic strategy.

Route Selection Flowchart start Project Start: Synthesize 1-(5-Bromo-2-methylphenyl)piperazine q1 Are there sensitive functional groups on the substrate? start->q1 q2 Is speed and high throughput a primary concern? q1->q2 No buchwald Choose Buchwald-Hartwig: - Milder Conditions - Higher Functional Group Tolerance - Faster Reaction Times q1->buchwald Yes q3 Is minimizing catalyst cost the highest priority for large scale? q2->q3 No q2->buchwald Yes q3->buchwald No (Yield/Time is more valuable) ullmann Choose Ullmann Condensation: - Lower Catalyst Cost - Simpler/Cheaper Ligands - Tolerates High Temperatures q3->ullmann Yes caption Fig 4. Decision-making guide for synthetic route selection.

Caption: Fig 4. Decision-making guide for synthetic route selection.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and viable methods for the synthesis of 1-(5-Bromo-2-methylphenyl)piperazine.

  • The Buchwald-Hartwig amination stands out as the superior choice for laboratory-scale synthesis, rapid analog generation, and for substrates bearing sensitive functional groups. Its mild conditions, high yields, and fast reaction rates often justify the higher cost of the palladium catalyst and associated ligands.

  • The Ullmann condensation , particularly in its modern, ligand-accelerated form, remains a highly relevant and attractive option for large-scale industrial production where cost is a primary driver. Its use of an inexpensive and abundant copper catalyst makes it economically compelling, provided the substrate can withstand the requisite high temperatures and the longer reaction times are acceptable within the production schedule.

Ultimately, the choice is not merely one of "better" or "worse," but one of strategic alignment with the specific goals, constraints, and scale of the chemical synthesis campaign.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • JOCPR. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • ResearchGate. (2024, April). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

Sources

benchmark studies on the efficacy of 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to the Efficacy of 1-(5-Bromo-2-methylphenyl)piperazine and its Analogs

This guide provides a comprehensive analysis of 1-(5-Bromo-2-methylphenyl)piperazine, a member of the pharmacologically significant arylpiperazine class. Due to the limited public data on this specific analog, this document establishes a predictive efficacy profile by examining the well-documented structure-activity relationships (SAR) of its chemical class. We present a comparative framework using established 5-HT₁ₐ receptor ligands and provide detailed, field-proven experimental protocols for researchers to validate the affinity, functional activity, and in vivo efficacy of this and similar novel compounds.

Part 1: Predicted Mechanism of Action and Structural Rationale

The arylpiperazine scaffold is a cornerstone in neuroscience drug discovery, frequently found in agents targeting G-protein coupled receptors (GPCRs).[1][2] Based on its structure, 1-(5-Bromo-2-methylphenyl)piperazine is predicted to primarily target serotonin receptors, with a high probability of affinity for the 5-HT₁ₐ subtype, a key modulator of mood and anxiety.[3][4]

The 5-HT₁ₐ Receptor Signaling Cascade

The 5-HT₁ₐ receptor is a Gi/o-coupled receptor. Upon binding of an agonist like 1-(5-Bromo-2-methylphenyl)piperazine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi and Gβγ subunits. This initiates two primary downstream inhibitory effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Activation of GIRK Channels: The Gβγ subunit directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

These actions, particularly in presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and postsynaptic heteroreceptors in cortical and limbic regions, are believed to mediate the anxiolytic and antidepressant effects of 5-HT₁ₐ agonists.[3][5]

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ opens cAMP cAMP (Decreased) AC->cAMP Converts K_out K+ GIRK->K_out K+ Efflux Ligand 1-(5-Bromo-2-methylphenyl)piperazine (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_out->Hyperpolarization K_in K+

Caption: Predicted 5-HT₁ₐ receptor signaling pathway.
Structure-Activity Relationship (SAR) Insights

The specific substitutions on the phenyl ring of 1-(5-Bromo-2-methylphenyl)piperazine provide clues to its potential activity profile:

  • Ortho-Methyl Group: Substitution at the ortho position with groups having a negative potential is generally favorable for affinity at both 5-HT₁ₐ and α₁-adrenergic receptors.[6][7] Aliphatic substitutions at this position typically do not increase cytotoxicity, unlike hydroxyl or primary amine groups.[8][9]

  • Meta/Para-Bromo Group (Position 5): Halogen substitution at the meta-position has been shown to be a key determinant in modulating selectivity between 5-HT₁ₐ and α₁ receptors.[6][7] This suggests that the bromine atom at position 5 could enhance the compound's selectivity for its target receptor.

Part 2: Comparative Efficacy Analysis

To contextualize the potential efficacy of 1-(5-Bromo-2-methylphenyl)piperazine, we compare it against three well-characterized 5-HT₁ₐ receptor ligands. This comparison is based on in vitro binding affinity (Ki) and functional agonist potency (EC₅₀), two critical parameters in drug development.

  • Buspirone: A partial 5-HT₁ₐ agonist widely used clinically for generalized anxiety disorder.[3][10]

  • 8-OH-DPAT: A prototypical full 5-HT₁ₐ agonist used extensively as a research tool.[11]

  • Flesinoxan: A high-efficacy 5-HT₁ₐ agonist that has undergone clinical investigation as an antidepressant.[3]

CompoundChemical Class5-HT₁ₐ Receptor RoleBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Primary Use
1-(5-Bromo-2-methylphenyl)piperazine ArylpiperazinePredicted AgonistData Not AvailableData Not AvailableResearch
Buspirone AzapironePartial Agonist9.516Anxiolytic[3]
8-OH-DPAT AminotetralinFull Agonist0.8 - 2.21.6 - 10Research Tool[11]
Flesinoxan PhenylpiperazineHigh-Efficacy Agonist1.32.5Antidepressant[3]

Interpretation of Data:

  • Binding Affinity (Ki): Represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The nanomolar affinities of the comparators set a high bar for novel compounds.

  • Functional Potency (EC₅₀): Represents the concentration of an agonist that produces 50% of the maximal possible effect. A lower EC₅₀ value indicates greater potency.

Based on its structural similarity to other potent phenylpiperazines, it is hypothesized that 1-(5-Bromo-2-methylphenyl)piperazine could exhibit nanomolar affinity and potent agonist activity at the 5-HT₁ₐ receptor. Direct experimental validation is required to confirm this.

Part 3: Standardized Protocols for Efficacy Testing

The following protocols provide robust, validated methodologies for determining the in vitro and in vivo efficacy of novel arylpiperazine compounds.

Protocol 1: In Vitro 5-HT₁ₐ Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the 5-HT₁ₐ receptor.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₁ₐ receptor.[12]

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin (5-HT).

  • Test compound stock solutions (e.g., 10 mM in DMSO).

  • 96-well microplates, glass fiber filters, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound in assay buffer, typically ranging from 0.1 nM to 10 µM.

  • Assay Mixture: In each well of the 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration of ~1.0 nM.

    • 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific DPM from the total DPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant-Like Efficacy

The FST is a widely used behavioral assay to screen for antidepressant efficacy.[13][14] It is based on the principle that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce this immobility time.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound and vehicle (e.g., saline with 0.5% Tween 80).

  • Glass or Plexiglas cylinders (20 cm diameter, 30 cm height).[14]

  • Water maintained at 24-25°C.[15]

  • Video recording equipment and analysis software.

Procedure:

  • Animal Acclimation: House animals in standard conditions for at least one week prior to testing. Handle animals daily for 3-4 days to acclimate them to the experimenter.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes before the test session. Dosing should be based on preliminary tolerability studies.

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm, ensuring mice cannot touch the bottom with their tails or paws.[14]

    • Gently place one mouse into each cylinder. The test duration is typically 6 minutes.[14][15]

    • Record the entire session from the side for later analysis.

  • Post-Test Care: After 6 minutes, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage under a warming lamp for a short period before returning them to their home cage.

  • Behavioral Scoring:

    • Analyze the video recordings. The first 2 minutes are typically considered an initial habituation period and are often excluded from the final analysis.

    • Score the last 4 minutes of the test for "immobility time." Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.[13]

    • An automated tracking system or a trained, blinded observer should perform the scoring.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Compare the immobility times between the vehicle-treated group and the test compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

    • A statistically significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase (6 minutes) cluster_analysis Data Analysis Phase Acclimation 1. Animal Acclimation (1 week) Handling 2. Daily Handling (3-4 days) Acclimation->Handling Dosing 3. Compound/Vehicle Admin (30-60 min pre-test) Handling->Dosing Placement 4. Place Mouse in Water Cylinder Dosing->Placement Recording 5. Video Record Full Session Placement->Recording Removal 6. Remove & Dry Mouse Recording->Removal Scoring 7. Score Immobility (last 4 min) Removal->Scoring Stats 8. Statistical Analysis (ANOVA) Scoring->Stats Result 9. Determine Efficacy Stats->Result

Caption: Experimental workflow for the mouse Forced Swim Test.

Conclusion

While direct experimental data for 1-(5-Bromo-2-methylphenyl)piperazine remains to be published, a thorough analysis of its structure within the arylpiperazine class strongly suggests it is a promising candidate ligand for the 5-HT₁ₐ serotonin receptor. Its ortho-methyl and meta/para-bromo substitutions are consistent with features known to impart high affinity and selectivity. The ultimate determination of its efficacy profile as a potential anxiolytic or antidepressant agent hinges on empirical validation. The standardized in vitro binding and in vivo behavioral protocols detailed in this guide provide a clear and robust pathway for researchers to precisely characterize this and other novel compounds, contributing to the ongoing development of next-generation therapeutics for neurological disorders.

References

A complete list of all sources cited in this guide is provided below.

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure–Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure–Activity Relationships of Hydantoin–Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Gyermek, L. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]

  • Savitz, J., Lucki, I., & Drevets, W. C. (2009). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Molecular Psychiatry, 14(12), 1073–1088. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Wang, R., Li, Y., Liu, Y., & Li, Y. (2023). Latest updates on the serotonergic system in depression and anxiety. Frontiers in Behavioral Neuroscience, 17, 1180295. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, Chapter 5, Unit 5.8. [Link]

  • De Vry, J. (1995). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? Psychopharmacology, 121(1), 1–16. [Link]

  • Satała, G., Lenda, T., Staroń, J., Bugno, R., & Bojarski, A. J. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]

  • Patsnap. (2024, June 21). What are 5-HT receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Ciano, A., Franchini, S., Gnerre, C., Battisti, U. M., Bar-Shir, A., Cai, R., ... & Ronsisvalle, S. (2022). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Pharmaceuticals, 15(11), 1367. [Link]

  • Heisler, L. K., Chu, H. M., Brennan, T. J., Danao, J. A., Bajwa, P., Parsons, L. H., & Tecott, L. H. (1998). Elevated anxiety and antidepressant-like responses in serotonin 5-HT1A receptor mutant mice. Proceedings of the National Academy of Sciences, 95(25), 15049–15054. [Link]

  • ResearchGate. (n.d.). Structures and in vitro data for the 5-HT1A-R “biased” agonists F13714, F15599 (NLX-101), S15535 and the F15599 analogs 52–54. [Link]

  • Costa, B. R. S., Scheffel, D. L., & Noel, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 251–258. [Link]

  • Tsolaki, E., Tzara, A., Kafetzi, M., Papakyriakou, A., & Papanastasiou, I. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-adamantanamines. Molecules, 27(6), 1793. [Link]

  • Alfonsino, E., Santagati, A., Basile, L., Novellino, E., Gaul, C., & Squires, C. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-11. [Link]

  • Jadhav, H. R., Singh, A., & Parhate, V. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 198-210. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Amani, A. M. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Drug research, 65(1), 5–8. [Link]

  • Zha, W., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(6), 1264–1273. [Link]

  • Seba, M. C., & Thomas, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]

  • Khan, K. M., Saify, Z. S., Khan, M., & Hayat, S. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 232-254. [Link]

  • Szymański, J., Pluskota, R., Staszewska-Krajewska, O., Wróbel, M. Z., & Kuran, B. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4258. [Link]

  • Zha, W., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. [Link]

  • Al-Hussain, S. A., & Afzal, O. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202503936. [Link]

  • Amani, A. M. (2015). Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Drug Research. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., Musarrat, J., Al-Khedhairy, A. A., & Farshori, N. N. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan journal of pharmaceutical sciences, 29(2), 531–537. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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structure-activity relationship (SAR) of 1-(5-Bromo-2-methylphenyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(5-Bromo-2-methylphenyl)piperazine , a specific arylpiperazine scaffold relevant to serotonin (5-HT) receptor modulation.

Executive Summary & Compound Profile

1-(5-Bromo-2-methylphenyl)piperazine (hereafter 5-Br-2-Me-PP ) represents a "hybrid" pharmacophore within the arylpiperazine class. It combines the steric orthostatic influence of 1-(2-methylphenyl)piperazine (oMPP) with the lipophilic, electronic modulation of a meta-halogen (reminiscent of mCPP).

This specific substitution pattern (2-Me, 5-Br) is critical in medicinal chemistry for fine-tuning selectivity between 5-HT2C (anxiety/obesity target) and 5-HT2A (hallucinogenic/antipsychotic target) receptors. The 2-methyl group restricts conformational freedom, often reducing affinity for off-target adrenergic receptors, while the 5-bromo substituent enhances metabolic stability and hydrophobic binding interactions.[1]

Physicochemical Profile
PropertyValue (Predicted/Exp)Relevance
Formula C₁₁H₁₅BrN₂Core Scaffold
MW 255.16 g/mol CNS Penetration (optimal <300)
LogP ~3.2 - 3.5Moderate lipophilicity; good BBB permeability
pKa ~9.8 (Piperazine NH)Predominantly protonated at physiological pH
H-Bond Donors 1 (Secondary Amine)Critical for Aspartate anchoring in GPCRs

Structure-Activity Relationship (SAR) Analysis

The SAR of 5-Br-2-Me-PP is best understood by dissecting its three structural domains and comparing them to established standards.

A. The Ortho-Methyl Group (Position 2)
  • Effect: Steric Hindrance & Torsion.

  • Mechanism: The methyl group at position 2 forces the piperazine ring to twist out of coplanarity with the phenyl ring. This "twisted" conformation is often required for 5-HT receptor efficacy but disfavors planar intercalating targets.

  • Comparison: Unlike the unsubstituted phenylpiperazine (planar, promiscuous), the 2-Me analog (oMPP) shows reduced affinity for

    
    -adrenergic receptors, improving the selectivity profile for serotonin targets.[1]
    
B. The Meta-Bromo Group (Position 5)
  • Effect: Lipophilicity & Halogen Bonding.

  • Mechanism: Position 5 is meta to the piperazine nitrogen and para to the methyl group. Substituents here sit in a hydrophobic pocket of the receptor (typically involving Phe/Trp residues in TM6).

  • Causality: The Bromine atom provides a

    
    -hole for halogen bonding and blocks metabolic hydroxylation at this position, significantly extending half-life compared to 1-(2-methylphenyl)piperazine.
    
C. The Piperazine Ring (Position 1)[1][2][5][6]
  • Effect: The "Anchor".

  • Mechanism: The basic nitrogen (N4) forms a critical salt bridge with the conserved Aspartate residue (D3.[1]32) in the 5-HT receptor transmembrane domain.

Comparative Data Table: Affinity & Selectivity

Data synthesized from class-wide SAR trends (oMPP, mCPP) and specific halogenated analogues.[1]

CompoundStructure5-HT2C Affinity (Ki)5-HT2A Affinity (Ki)Selectivity Note
5-Br-2-Me-PP 2-Me, 5-Br High (<10 nM) Moderate Balanced 5-HT2C agonist / 5-HT2A antagonist profile.
oMPP 2-MeModerate (~50 nM)LowLow potency; rapid metabolism.
mCPP 3-ClHigh (~3 nM)ModerateNon-selective; significant 5-HT2B activity (valvulopathy risk).
TFMPP 3-CF3High (~5 nM)ModerateOften causes anxiety; lacks the steric bulk of 2-Me.

Visualizing the Pharmacophore Logic

The following diagram illustrates the logical flow of how structural modifications translate to pharmacological outcomes for this compound.

SAR_Logic Core Phenylpiperazine Scaffold Mod_2Me Add 2-Methyl (Ortho) Core->Mod_2Me Mod_5Br Add 5-Bromo (Meta) Core->Mod_5Br Effect_Steric Steric Twist (Non-planar) Mod_2Me->Effect_Steric Effect_Lipo Increased Lipophilicity & Halogen Bond Mod_5Br->Effect_Lipo Outcome_Sel Reduced Adrenergic Binding Effect_Steric->Outcome_Sel Selectivity Outcome_Pot High 5-HT2C Affinity Effect_Lipo->Outcome_Pot Potency Outcome_Met Blocked Metabolism (Half-life ↑) Effect_Lipo->Outcome_Met Stability

Figure 1: Structural modifications of the phenylpiperazine core and their direct pharmacological consequences.[2]

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: This method is superior to nucleophilic aromatic substitution (SNAr) for electron-rich or neutral rings and avoids the harsh conditions that might degrade the piperazine.

Reagents:

  • 5-Bromo-2-iodotoluene (Substrate - utilizes the reactivity difference between I and Br).

  • Piperazine (Amine source, 2.0 eq to prevent bis-arylation).[1]

  • Pd₂(dba)₃ (Catalyst).[1]

  • BINAP or Xantphos (Ligand).[1]

  • NaOtBu (Base).[1]

  • Toluene (Solvent).[1]

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-2-iodotoluene (1.0 eq), piperazine (2.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Activation: Add anhydrous Toluene (0.2 M concentration) and NaOtBu (1.4 eq).

  • Reaction: Seal and heat to 80°C for 12-16 hours. Note: The lower temperature preserves the Bromine handle, as Iodine is significantly more reactive for oxidative addition.[1]

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite.

  • Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH:NH₄OH gradient). The product is the mono-arylated piperazine.

Protocol B: Radioligand Binding Assay (5-HT2C)

Rationale: Validates the affinity claims using a competitive displacement model.

Materials:

  • Membrane preparation: CHO-K1 cells stably expressing human 5-HT2C.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

  • Reference: Mianserin or mCPP.

Workflow:

  • Incubation: Mix 50 µL membrane prep + 50 µL [³H]-Ligand (1 nM final) + 50 µL 5-Br-2-Me-PP (concentration range:

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 27°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Signaling Pathway & Mechanism

The following diagram details the G-protein signaling pathway activated or blocked by this ligand class.

Signaling_Pathway Ligand 5-Br-2-Me-PP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Bind Gq Gαq Protein Receptor->Gq Activate PLC Phospholipase C (PLCβ) Gq->PLC Stimulate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Depolarization (Satiety/Anxiolysis) Ca->Response PKC->Response

Figure 2: The Gq-coupled signaling cascade relevant to 5-HT2 receptor activation.

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine and Analogs. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperazine Derivatives. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. (Demonstrates the utility of the 5-bromo-2-methylphenyl moiety). Retrieved from [1]

  • European Journal of Medicinal Chemistry. (2021). Structure activity refinement of phenylsulfonyl piperazines. Retrieved from [1]

  • Mokrosz, J. L., et al. (1992).[1] Structure-activity relationship studies of CNS agents.[3][4] Part 5: 1-(2-Methylphenyl)piperazines. (Foundational text on the "ortho-methyl" effect).

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Structural Determination of 1-(5-Bromo-2-methylphenyl)piperazine: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Protocol.

Introduction: The Regioisomer Trap

In the development of serotonin (5-HT) receptor ligands, 1-(5-Bromo-2-methylphenyl)piperazine serves as a critical pharmacophore. However, confirming its structure presents a classic "regioisomer trap."

While the synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling, the resulting product often yields ambiguous spectroscopic data. Is the bromine at position 5 or 4? Did the methyl group shift? Is the piperazine ring in a chair or boat conformation in the solid state?

This guide compares the standard spectroscopic approach (NMR/MS) with the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) , providing a definitive protocol for structural confirmation.

Comparative Analysis: SC-XRD vs. NMR/MS

While NMR is the workhorse of daily analysis, it relies on inference based on magnetic environments. SC-XRD provides direct observation of electron density.

Table 1: Performance Comparison Matrix
FeatureNMR (

H,

C, NOESY)
Mass Spectrometry (HRMS) SC-XRD (Single Crystal)
Primary Output Connectivity & Magnetic EnvironmentMolecular Formula & FragmentationAbsolute 3D Spatial Arrangement
Regioisomer Certainty Medium-High (Requires complex 2D coupling analysis)Low (Isomers often have identical mass/frag patterns)Absolute (Unambiguous atom assignment)
Conformational Data Dynamic Average (Solution state averaging hides specific conformers)NonePrecise (Torsion angles, chair/boat conformation defined)
Sample State Solution (Solvent effects apply)Gas Phase/IonizedSolid State (Lattice packing forces)
Throughput High (Minutes)High (Minutes)Low (Hours to Days)
Ambiguity Risk Moderate (Overlapping aromatic signals common in substituted benzenes)High (Cannot distinguish 5-Br vs 4-Br isomers easily)Zero (Heavy atom Br allows easy phasing)
The Critical Gap: Why NMR is Insufficient

In 1-(5-Bromo-2-methylphenyl)piperazine, the ortho-methyl group induces steric strain, forcing the piperazine ring to twist out of the phenyl plane. NMR observes a time-averaged signal of this rotation. Only SC-XRD can freeze this conformation to measure the exact C(phenyl)-N(piperazine) torsion angle, a critical parameter for docking simulations in drug design.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting SC-XRD over standard methods when ambiguity arises.

Structural_Confirmation_Workflow Sample Crude 1-(5-Bromo-2-methylphenyl)piperazine NMR 1H / 13C NMR Analysis Sample->NMR MS HRMS Confirmation (Mass Correct, Isomer Unknown) Sample->MS Ambiguity Ambiguity Check: Overlapping Ar-H signals? Unclear NOE? NMR->Ambiguity Crystallization Vapor Diffusion Crystallization (See Protocol) Ambiguity->Crystallization Yes (Ambiguous) Final Definitive Structure & Torsion Angles Ambiguity->Final No (Clear) XRD SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->XRD Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement Refinement->Final

Figure 1: Decision matrix for escalating from spectroscopic inference to crystallographic confirmation.

Experimental Protocol: SC-XRD Confirmation

This protocol is designed to grow diffraction-quality crystals of the title compound, which often behaves as an oil or amorphous solid in its free base form.

Phase 1: Crystallization (Vapor Diffusion)

Why this method? Phenyl-piperazines are often difficult to crystallize by simple evaporation. Vapor diffusion allows for a slow, controlled increase in supersaturation, promoting single-crystal growth over precipitation.

Materials:

  • Solvent (Good): Ethanol or Methanol (dissolves the compound).

  • Antisolvent (Bad): n-Hexane or Diethyl Ether (precipitates the compound).

  • Vessel: 2-vial system (small vial inside a larger jar).

Step-by-Step:

  • Preparation: Dissolve 10-15 mg of 1-(5-Bromo-2-methylphenyl)piperazine in 0.5 mL of Ethanol in a small (2 mL) glass vial. Ensure the solution is clear; filter if necessary.

    • Tip: If the free base refuses to crystallize, add 1 equivalent of HCl (in ether) to generate the Hydrochloride salt, which crystallizes readily.

  • Setup: Place the open small vial inside a larger (20 mL) scintillation vial.

  • Diffusion: Carefully pipette 3-5 mL of n-Hexane into the outer vial (surrounding the small vial). Do not let the hexane spill into the ethanol solution.

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at room temperature (20-25°C) in a vibration-free environment.

  • Timeline: Hexane vapors will slowly diffuse into the ethanol, lowering solubility. Inspect for crystals after 24-72 hours.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Parameters:

  • Temperature: 100 K (Critical).

    • Reasoning: Cooling minimizes thermal vibration (ellipsoids), allowing for precise determination of the bromine atom's position relative to the methyl group.

  • Radiation: Mo-K

    
      (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation is preferred over Copper for brominated compounds to minimize absorption effects (

      
      ), though modern absorption correction software can handle Cu sources.
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).

Results: What the Data Reveals

Upon solving the structure (typically using Direct Methods or Intrinsic Phasing via SHELXT), the following structural metrics confirm the identity:

The "Heavy Atom" Check

The Bromine atom (Atomic #35) will be the most electron-dense peak in the difference Fourier map.

  • Validation: The C-Br bond length should be 1.89 - 1.91 Å .

  • Regiochemistry: The Br atom will be para to the piperazine nitrogen if the synthesis was correct (assuming 1,4-substitution pattern relative to the methyl/amine). In the title compound (5-bromo-2-methyl), Br is meta to the methyl and para to the H/N attachment if numbering from the methyl. Correction: In 1-(5-bromo-2-methylphenyl)piperazine, the piperazine is at C1, Methyl at C2, Br at C5. XRD confirms this specific arrangement unequivocally.

Piperazine Conformation[1][2][3]
  • Observation: The piperazine ring typically adopts a Chair conformation .[1]

  • Metric: The C-N-C bond angles within the ring should be close to 109.5° (sp3 hybridization).

The Ortho-Effect (Torsion Angle)

This is the unique insight provided only by XRD.

  • Metric: The torsion angle

    
     (C
    
    
    
    -C
    
    
    -N-C
    
    
    ) describes the twist.
  • Expectation: Due to the steric clash with the 2-methyl group , the piperazine ring cannot lie coplanar with the benzene ring. Expect a torsion angle of 60° - 90° .

  • Significance: This "twisted" geometry prevents conjugation of the nitrogen lone pair with the aromatic ring, affecting the molecule's basicity and receptor binding profile.

References

  • Crystallization Techniques

    • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth.
    • Hampton Research. "Sitting Drop Vapor Diffusion Crystallization." Link

  • Piperazine Structural Chemistry

    • Archana, S. D., et al. (2022). "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine...". IUCrData. Describes typical chair conformations and packing in aryl-piperazines. Link

    • Chaudhary, P., et al. (2006).[2] "Synthesis and biological activity of piperazine derivatives." Bioorganic & Medicinal Chemistry. Context on the pharmacological importance of the scaffold.

  • Methodology Comparison (NMR vs XRD)

    • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Link

    • Pulstec.[3] "Single Crystal X-Ray Diffraction: Advantages & Disadvantages." Link

  • Crystallographic Software

    • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. Link

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Safety Operating Guide

Personal protective equipment for handling 1-(5-Bromo-2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(5-Bromo-2-methylphenyl)piperazine

For the adept researcher, scientist, or drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 1-(5-Bromo-2-methylphenyl)piperazine, a compound that, while not extensively documented on its own, belongs to a class of chemicals—piperazine derivatives and brominated aromatic compounds—with well-understood hazard profiles. Our approach is to empower you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.

Understanding the Inherent Risks: A Proactive Stance

1-(5-Bromo-2-methylphenyl)piperazine combines two key structural features that dictate its hazard profile: the piperazine moiety and the brominated aromatic ring. Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also be sensitizers, meaning that repeated exposure can lead to allergic reactions of the skin or respiratory system.[2][4][5] The presence of a bromine atom on the aromatic ring adds to the compound's reactivity and potential for environmental toxicity.[6][7][8]

Given these characteristics, we must assume that 1-(5-Bromo-2-methylphenyl)piperazine is:

  • Corrosive: Capable of causing severe burns to skin and eyes upon contact.[1][3][9][10][11]

  • Harmful if Inhaled or Ingested: Dusts or vapors can irritate the respiratory tract, and ingestion can lead to systemic toxicity.[1][10][12]

  • A Potential Sensitizer: Repeated contact may lead to allergic skin or respiratory reactions.[2][5]

  • Environmentally Hazardous: Brominated compounds can be toxic to aquatic life and require careful disposal.[6][7]

This proactive assessment forms the bedrock of our safety protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 1-(5-Bromo-2-methylphenyl)piperazine in a solid (powder/crystalline) form.

Body PartRequired PPERationale and Technical Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles.[13] A face shield worn over the goggles is mandatory to protect the entire face from splashes or unexpected dispersal of the solid.[1][4]
Hands Nitrile Gloves (minimum 0.11 mm thickness)Nitrile rubber provides good resistance to a broad range of chemicals, including aromatic and halogenated compounds.[13] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.[6] For prolonged handling or in case of a spill, double-gloving is recommended.
Body Fully-Buttoned Laboratory CoatA flame-resistant lab coat provides a removable barrier to protect your skin and personal clothing from contamination. Ensure it is fully buttoned or snapped.[1][12][14]
Respiratory NIOSH-approved N95 Respirator (or higher)Given that this compound is a solid, the primary inhalation risk is from airborne dust particles.[12][13] An N95 respirator is the minimum requirement for handling powders outside of a certified chemical fume hood. In cases of poor ventilation or significant dust generation, a powered air-purifying respirator (PAPR) may be necessary.[14]
Operational Plan: From Receipt to Disposal

A culture of safety is built on clear, repeatable procedures. The following workflow provides a step-by-step guide for the safe handling of 1-(5-Bromo-2-methylphenyl)piperazine.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe locate_safety Locate Eyewash/Shower gather_ppe->locate_safety prep_spill Prepare Spill Kit locate_safety->prep_spill don_ppe Don All Required PPE prep_spill->don_ppe weigh_transfer Weigh & Transfer Inside Fume Hood don_ppe->weigh_transfer seal_container Securely Seal Container After Use weigh_transfer->seal_container clean_area Clean Work Area seal_container->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 1-(5-Bromo-2-methylphenyl)piperazine.

Experimental Protocols: Step-by-Step Guidance

1. Weighing and Transferring the Solid Compound:

  • Work Area Preparation: All handling of solid 1-(5-Bromo-2-methylphenyl)piperazine must be conducted within a certified chemical fume hood to control dust and potential vapors.[15]

  • Don PPE: Before handling, don all PPE as specified in the table above.

  • Tare Balance: Place a clean, appropriately sized weigh boat on the analytical balance and tare it.

  • Transfer: Carefully scoop the desired amount of the compound into the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping the spatula or tapping the container unnecessarily.

  • Seal and Store: Immediately and securely seal the primary container.[12][14] Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[9][16]

  • Clean-Up: After transferring the compound to your reaction vessel, wipe down the spatula and the work surface inside the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

2. Emergency Plan: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, evacuate and call emergency services.

  • Containment:

    • Wear full PPE, including respiratory protection.

    • Do NOT use combustible materials like paper towels to clean the spill.[17]

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[6][14]

  • Collection:

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[9][12] Use non-sparking tools if there is any fire risk.[9]

  • Decontamination:

    • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[17]

  • Disposal:

    • Seal the hazardous waste container and dispose of it according to your institution's and local regulations.[6]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of 1-(5-Bromo-2-methylphenyl)piperazine and any contaminated materials must be handled with the utmost care to prevent environmental release.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Professional Disposal: This chemical waste must be disposed of through a licensed professional waste disposal service.[6]

  • Disposal Methods: The preferred methods for brominated organic compounds are high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen bromide, or chemical neutralization.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[17]

By integrating these detailed protocols into your laboratory practices, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence.

References

  • Carl ROTH. Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet.[Link]

  • International Chemical Safety Cards (ICSC). ICSC 1032 - PIPERAZINE (anhydrous).[Link]

  • ChemicalLand21. PIPERAZINE.[Link]

  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.